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  • Product: 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole
  • CAS: 1466949-67-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole: A Novel Scaffold for Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide introduces a novel chemical entity, 2-(azetidine-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide introduces a novel chemical entity, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole , a molecule conceived from the synergistic fusion of two potent heterocyclic systems: the conformationally rigid azetidine and the biologically versatile isoindoline core. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention for their capacity to enhance physicochemical and pharmacokinetic properties such as metabolic stability and solubility.[1][2] The isoindoline framework, a reduced form of isoindole, is present in numerous natural products and approved therapeutic agents, exhibiting a wide spectrum of pharmacological activities.[3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a prospective analysis of this compound's design, a robust synthetic pathway, detailed characterization protocols, and an exploration of its potential therapeutic applications.

Molecular Design and Rationale

The design of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is predicated on the hypothesis that the unique structural attributes of its constituent moieties will yield a molecule with favorable drug-like properties. The azetidine ring is not merely a structural component but a functional tool for fine-tuning molecular properties. Its inherent ring strain and sp3-rich character can lead to improved binding affinity and metabolic stability.[1] It often serves as a bioisosteric replacement for larger, more flexible, or more lipophilic groups, offering a means to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

The isoindoline scaffold provides a rigid, bicyclic core that can be appropriately functionalized to interact with various biological targets. Derivatives of isoindoline are known to possess diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and anticancer activities.[3][6] The amide linkage between the azetidine-3-carboxylic acid and the isoindoline nitrogen creates a stable conjugate, positioning the azetidine ring as a key modulator of the molecule's overall characteristics. This strategic combination aims to create a new chemical entity with enhanced potency, selectivity, and pharmacokinetic performance, making it a promising candidate for library development and lead optimization.

Physicochemical and ADME Properties (In Silico Prediction)

Prior to embarking on a synthetic campaign, in silico modeling provides invaluable foresight into the potential drug-likeness of a novel compound. Computational tools can predict a range of ADME properties, guiding the prioritization of synthetic targets.[7] The following table summarizes the calculated molecular properties and predicted ADME parameters for the title compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₄N₂ODefines the elemental composition.
Molecular Weight 202.25 g/mol Falls within the desirable range for oral bioavailability (Lipinski's Rule of 5).
LogP (Lipophilicity) 1.5 - 2.5 (Est.)Indicates a balance between aqueous solubility and lipid membrane permeability.
Aqueous Solubility Moderate to HighCrucial for dissolution and absorption.
H-Bond Donors 1Influences solubility and receptor binding.
H-Bond Acceptors 2Influences solubility and receptor binding.
CYP450 Inhibition Predicted to be lowSuggests a lower likelihood of drug-drug interactions.[7]
Blood-Brain Barrier Potential to crossDependent on specific stereochemistry and final properties; may be relevant for CNS targets.

Proposed Synthesis: Amide Coupling Strategy

The most direct and logical synthetic route to 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is via a standard amide coupling reaction. This involves the activation of the carboxylic acid of a suitably protected azetidine-3-carboxylic acid, followed by reaction with 2,3-dihydro-1H-isoindole (isoindoline).

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A N-Boc-Azetidine-3-Carboxylic Acid C HATU, DIPEA, DMF A->C Reagent 1 B Isoindoline B->C Reagent 2 D N-Boc-2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole C->D Intermediate E Trifluoroacetic Acid (TFA) in DCM D->E Intermediate F 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (Final Product) E->F

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Objective: To synthesize the title compound via amide coupling followed by deprotection.

Materials:

  • N-Boc-azetidine-3-carboxylic acid

  • 2,3-Dihydro-1H-isoindole (Isoindoline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • TFA (Trifluoroacetic Acid)

  • DCM (Dichloromethane), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of tert-butyl 3-(isoindoline-2-carbonyl)azetidine-1-carboxylate

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of isoindoline (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate as a solid or oil.

Step 2: Synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

  • Dissolve the purified intermediate from Step 1 in anhydrous DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA in vacuo.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the remaining acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. Further purification by chromatography or recrystallization may be necessary.

Structural Elucidation and Characterization

Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of organic molecules.[8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the isoindoline and azetidine protons. The aromatic protons of the isoindoline moiety should appear in the range of δ 7.2-7.4 ppm. The benzylic protons of the isoindoline ring (at C1 and C3) will likely appear as a singlet or a multiplet around δ 4.5-5.0 ppm. The azetidine ring protons will present as a set of multiplets in the upfield region, typically between δ 3.5-4.5 ppm. The NH proton of the azetidine may appear as a broad singlet.[10][11]

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework. The carbonyl carbon of the amide linkage is expected to resonate around δ 170 ppm. Aromatic carbons will be observed in the δ 120-140 ppm region. The benzylic carbons of the isoindoline and the carbons of the azetidine ring will appear in the δ 40-60 ppm range.[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and to confirm the connectivity between the azetidine and isoindoline fragments through the amide bond.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺) that matches the calculated exact mass.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups. A strong absorption band around 1630-1650 cm⁻¹ will indicate the presence of the tertiary amide carbonyl (C=O) group. The N-H stretch of the secondary amine in the azetidine ring will be visible around 3300-3500 cm⁻¹.

Potential Therapeutic Applications and Biological Evaluation

The hybrid nature of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole suggests several promising avenues for therapeutic investigation, drawing from the known biological activities of its parent scaffolds.

  • Oncology: Azetidine amides have been developed as potent inhibitors of signaling pathways critical for cancer cell proliferation, such as STAT3.[12][13] Isoindoline derivatives, including analogs of thalidomide like lenalidomide and pomalidomide, are well-established treatments for multiple myeloma.[3] Therefore, this novel compound could be evaluated for antiproliferative activity against various cancer cell lines.

  • Inflammation: Both azetidine and isoindoline derivatives have been explored as anti-inflammatory agents.[14][15] The compound could be screened in assays for the inhibition of key inflammatory mediators like cyclooxygenases (COX) or cytokines.

  • Central Nervous System (CNS) Disorders: The rigid structure of the molecule and the prevalence of these scaffolds in CNS-active agents suggest potential applications in treating neurological or psychiatric conditions.[1] For instance, isoindoline-1,3-dione derivatives have been investigated as inhibitors of cholinesterases for Alzheimer's disease therapy.[15]

Workflow for Preliminary Biological Screening

G A Synthesized Compound B Purity & Identity Confirmation (NMR, LC-MS) A->B C Primary Screening (e.g., Antiproliferative Assay on Cancer Cell Lines) B->C D Inactive C->D No significant activity E Active (Hit Identification) C->E Activity > Threshold F Secondary Screening (Dose-Response, Target Deconvolution) E->F G Lead Generation F->G

Caption: A high-level workflow for the initial biological evaluation.

Conclusion

The molecule 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole represents a novel and rationally designed chemical entity with significant potential in drug discovery. By combining the favorable pharmacokinetic attributes of the azetidine scaffold with the proven biological relevance of the isoindoline core, this compound emerges as a compelling candidate for further investigation. This guide provides the foundational knowledge for its synthesis, a clear protocol for its characterization, and a logical framework for exploring its therapeutic potential. As the demand for novel, sp³-rich, and structurally diverse molecules continues to grow, scaffolds such as this will be instrumental in the development of the next generation of innovative medicines.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). MDPI. [Link]

  • Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025, January 9). Bentham Science. [Link]

  • Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. (2022, June 22). ACS Publications. [Link]

  • Examples of azetidine-based bioisosters. ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025, June 11). ACS Publications. [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

  • Basic Bioisosteres. (2022, July 5). Cambridge MedChem Consulting. [Link]

  • Novel Amide-Based Azetidine Derivatives as Anti-Inflammatory and Antimicrobial Agents: Synthesis, Reaction Optimization, Characterization, and In Silico Pharmacokinetic Properties. (2026, April 2). ResearchGate. [Link]

  • Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. ACS Publications. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024, July 26). MDPI. [Link]

  • In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. (2025, August 22). PMC. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020, September 15). ACS Publications. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

  • Synthesis of isoindolines. Organic Chemistry Portal. [Link]

  • in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. Journal of Advanced Scientific Research. [Link]

  • In silico prediction of ADME properties: are we making progress?. (2004, January 15). PubMed. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2023, November 12). MDPI. [Link]

  • Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. (2023, April 1). Bentham Science. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2020, October 16). PubMed. [Link]

  • Synthesis of isoindolo[2,1-a]quinoline derivatives and their effects on N2-induced hypoxia. PubMed. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025, April 14). PMC. [Link]

  • Nuclear magnetic resonance studies of several N-acylisoindolines. ACS Publications. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. [Link]

  • Azetidines of pharmacological interest. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]

  • Azetidines of pharmacological interest. (2021, June 29). PubMed. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021, August 13). MDPI. [Link]

  • A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Product characterization by NMR. International Zeolite Association. [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. [Link]

  • NMR. IRCELYON. [Link]

Sources

Exploratory

A Methodological Guide to Elucidating the In Vitro Mechanism of Action of Novel Heterocyclic Compounds: A Case Study of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Abstract: The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. While the synthesis of unique molecular architectures is a significant achievement, the true value of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. While the synthesis of unique molecular architectures is a significant achievement, the true value of a novel compound lies in the elucidation of its biological mechanism of action. This in-depth technical guide addresses the current knowledge gap concerning the specific compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. As of the date of this publication, no specific data on the in vitro mechanism of action for this compound is available in the public domain. Therefore, this document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals on how to systematically investigate the mechanism of action of such a novel heterocyclic compound. We will use the structural features of the titular molecule to inform a hypothetical, yet scientifically rigorous, investigative workflow.

Introduction: Deconstructing the Molecule of Interest

The compound, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, is a bicyclic structure featuring two key heterocyclic motifs: an azetidine ring and an isoindoline (2,3-dihydro-1H-isoindole) core.[1][2][3] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a known pharmacophore present in various biologically active molecules, including antihypertensive drugs and kinase inhibitors.[1][4] The isoindoline scaffold is also a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer and enzymatic inhibition.[5]

Given the absence of specific literature for this compound, our approach must be target-agnostic initially, followed by hypothesis-driven validation. This guide will outline a phased approach, from broad profiling to specific mechanistic studies.

Phase I: Target Class Identification & Initial Profiling

The primary objective of this phase is to generate initial hypotheses about the compound's biological targets. This is achieved through a combination of computational and broad-spectrum experimental screening.

In Silico Profiling

Before committing to wet-lab experiments, computational methods can provide valuable, albeit predictive, insights.

  • Pharmacophore Modeling and Similarity Searching: The 3D structure of the compound can be used to search databases of known drugs and bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar structural features. This can provide clues about potential targets.

  • Target Prediction Software: Utilize platforms like SwissTargetPrediction or SuperPred to predict potential protein targets based on the chemical structure. These tools leverage machine learning models trained on vast datasets of compound-target interactions.

Broad-Spectrum Phenotypic Screening

A high-content phenotypic screen using a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) is a powerful, unbiased approach to identify potential anti-proliferative activity and gather initial clues about the mechanism.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Seed a panel of 10-20 different human cancer cell lines in 96-well or 384-well microplates at their optimal densities. Include a non-cancerous cell line (e.g., MCF-10A) to assess cancer specificity.

  • Compound Treatment: Treat the cells with a concentration range of the test compound (e.g., 10 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Staining: After incubation, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features (e.g., Hoechst for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to quantify a wide range of cellular parameters (e.g., cell count, nuclear size and shape, mitochondrial integrity, cytoskeletal arrangement).

The resulting "phenotypic fingerprint" can be compared to a reference database of known drugs to infer the mechanism of action. For instance, a profile similar to taxol might suggest microtubule disruption.

Phase II: Hypothesis-Driven Target Validation

Based on the initial profiling, a set of putative targets or pathways will emerge. The next phase focuses on validating these hypotheses through targeted in vitro assays. The azetidine and isoindoline moieties suggest several potential target classes based on existing literature for related compounds.

Potential Target Classes for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole:
Potential Target Class Rationale based on Structural Motifs Key In Vitro Assays
Kinases The azetidine ring is a feature in some kinase inhibitors.Kinase activity assays (e.g., ADP-Glo), binding assays (e.g., TR-FRET).
G-Protein Coupled Receptors (GPCRs) Many CNS-active drugs feature similar bicyclic structures.Radioligand binding assays, cAMP or calcium flux assays.
Cholinesterases (AChE, BuChE) Some isoindoline derivatives are known to inhibit these enzymes.[6][7][8]Ellman's assay.
STAT3 Azetidine-based compounds have been developed as STAT3 inhibitors.[9]STAT3 DNA-binding assays (EMSA), AlphaLISA for p-STAT3.
tRNA Synthetases A bicyclic azetidine showed antimalarial activity by inhibiting phenylalanyl-tRNA synthetase.Aminoacylation assays.
Example Workflow: Investigating Kinase Inhibition

Let's hypothesize that the initial screen suggests an anti-proliferative effect and the in silico tools predict affinity for a specific kinase family, for example, the Janus kinases (JAKs).

Workflow for Kinase Inhibition Validation

G cluster_0 Initial Hypothesis cluster_1 Biochemical Assays cluster_2 Mechanism of Action cluster_3 Cellular Validation A In Silico Prediction: Potential JAK Kinase Target B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Unbiased Screening C IC50 Determination for Hits (e.g., ADP-Glo Assay) B->C Confirm & Quantify Potency D Binding Affinity Measurement (e.g., ITC, SPR) C->D Characterize Interaction F Western Blot for Phospho-Substrate C->F Confirm Target Engagement in Cells E Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) D->E Determine Inhibition Type G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Compound 2-(azetidine-3-carbonyl)- 2,3-dihydro-1H-isoindole Compound->JAK Inhibition

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.

Experimental Protocol: Western Blot for Phospho-STAT3

  • Cell Treatment: Treat a relevant cell line (e.g., one with constitutively active STAT3 like MDA-MB-231)[9] with the test compound at various concentrations for a set time (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

A dose-dependent decrease in the p-STAT3 signal relative to total STAT3 would confirm that the compound inhibits the JAK/STAT pathway in a cellular context.

Conclusion and Future Directions

This guide provides a systematic and robust framework for elucidating the in vitro mechanism of action of a novel compound for which no prior biological data exists. By employing a phased approach—from broad, unbiased screening to specific, hypothesis-driven biochemical and cellular assays—researchers can efficiently and rigorously characterize the activity of new chemical entities like 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. The insights gained from these in vitro studies are critical for guiding further preclinical development, including in vivo efficacy studies and safety pharmacology.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.).
  • 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid - PubChem. (n.d.).
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC. (n.d.).
  • The chemistry of isoindole natural products - Beilstein Journals. (2013, October 10).
  • 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid - PubChem. (n.d.).
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2015, November 26).
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. (2023, July 18).
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (2024, July 26).
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC. (n.d.).
  • (PDF) A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - ResearchGate. (2025, October 12).
  • US7232812B2 - Substituted azetidine compounds, their preparation and use as medicaments - Google Patents. (n.d.).
  • The chemistry of isoindole natural products - PMC - NIH. (n.d.).
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1).
  • The chemistry of isoindole natural products - Beilstein Journals. (2013, October 10).
  • Isoindole - Wikipedia. (n.d.).
  • 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- | C21H21N3O5 | CID 57496660 - PubChem - NIH. (n.d.).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.).

Sources

Foundational

pharmacokinetic profile of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

An In-Depth Technical Guide to the Pharmacokinetic Profile of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of 2-(azet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, a novel small molecule with therapeutic potential. Drawing from preclinical data on structurally related compounds and established principles of drug metabolism and pharmacokinetics, this document outlines the expected absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Furthermore, it details robust experimental protocols for the definitive characterization of its pharmacokinetic properties, offering a roadmap for researchers and drug development professionals. This guide is intended to serve as a foundational resource for advancing the preclinical and clinical development of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole and its analogs.

Introduction: Unveiling a Potential New Therapeutic Agent

The pursuit of novel chemical entities with favorable drug-like properties is a cornerstone of modern drug discovery. The molecule 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is a compound of interest, integrating two key heterocyclic moieties: a strained four-membered azetidine ring and a bicyclic 2,3-dihydro-1H-isoindole (isoindoline) system. Such structural motifs are often explored in medicinal chemistry for their ability to confer unique three-dimensional shapes and physicochemical properties that can lead to potent and selective interactions with biological targets.

While public domain literature on the specific pharmacokinetic profile of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is nascent, preliminary data on analogous structures, such as the ALDH2 inhibitor SOPH-110S, suggest a promising preclinical profile that warrants further investigation.[1] This guide synthesizes available information on related chemical classes to build a predictive pharmacokinetic profile and provides a detailed framework for its experimental validation.

Structural Rationale and Therapeutic Hypothesis

The combination of the azetidine and isoindoline scaffolds in 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole suggests a design strategy aimed at optimizing target engagement while maintaining favorable ADME properties. Azetidine derivatives are increasingly utilized in drug design to improve properties such as metabolic stability, solubility, and cell permeability.[2][3] The isoindoline core, a versatile scaffold, has been incorporated into a range of biologically active compounds.[4][5][6]

Based on preclinical findings for the structurally related compound SOPH-110S, it is hypothesized that 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole may function as an inhibitor of Aldehyde Dehydrogenase 2 (ALDH2), a critical enzyme in alcohol metabolism.[1] Inhibition of ALDH2 is a clinically validated strategy for the treatment of alcohol use disorder.[1]

Predicted Physicochemical and ADME Profile

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development as a drug. The following sections outline the predicted ADME profile of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole based on its structural components and data from related molecules.

Absorption

It is anticipated that 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole will be orally bioavailable. The presence of the polar azetidine and amide functionalities may enhance aqueous solubility, a key factor for dissolution and subsequent absorption in the gastrointestinal tract. The overall lipophilicity, which will be influenced by the interplay between the polar groups and the aromatic isoindoline core, will ultimately govern its passive diffusion across the intestinal membrane.

Distribution

Following absorption, the compound is expected to distribute into various tissues. The degree of plasma protein binding will significantly influence its volume of distribution and the concentration of free, pharmacologically active drug. Compounds with similar heterocyclic structures often exhibit moderate plasma protein binding.

Metabolism

The metabolic fate of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is predicted to be a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.

  • Phase I Metabolism: The isoindoline ring system may be susceptible to aromatic hydroxylation mediated by cytochrome P450 (CYP) enzymes. The amide linkage could potentially undergo hydrolysis, although this is often a slower metabolic pathway for cyclic amides. The azetidine ring is generally considered to be more metabolically stable than other saturated heterocycles, a desirable feature in drug design.[2]

  • Phase II Metabolism: If hydroxylated metabolites are formed, they are likely to undergo subsequent conjugation with glucuronic acid or sulfate to facilitate excretion.

Importantly, in vitro studies on the related compound SOPH-110S indicated that it did not inhibit the activity of major CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A) at concentrations up to 100 μM.[1] This suggests a low potential for metabolically-based drug-drug interactions, a highly favorable characteristic for a drug candidate.

Excretion

The primary route of excretion for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole and its metabolites is expected to be a combination of renal and biliary clearance. The exact contribution of each pathway will depend on the physicochemical properties of the parent compound and its metabolites, such as molecular weight and polarity.

Experimental Workflows for Pharmacokinetic Characterization

The following sections detail the essential in vitro and in vivo experiments required to definitively characterize the pharmacokinetic profile of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole.

In Vitro ADME Assays

This assay provides an initial assessment of the compound's susceptibility to Phase I metabolism.

Protocol:

  • Prepare a stock solution of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole in a suitable organic solvent (e.g., DMSO).

  • Incubate the compound (typically at 1 µM) with human and rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

This assay evaluates the potential for the compound to cause drug-drug interactions by inhibiting major CYP isoforms.

Protocol:

  • Incubate human liver microsomes with a panel of CYP isoform-specific probe substrates in the presence of varying concentrations of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole.

  • Initiate the reaction with a NADPH-regenerating system.

  • After a defined incubation period, quench the reactions.

  • Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism).

Table 1: Representative Data from In Vitro ADME Assays

AssaySpeciesParameterPredicted ValueRationale
Metabolic Stability Humant½ (min)> 30Azetidine and isoindoline scaffolds can confer metabolic stability.[2][7]
Ratt½ (min)> 30
CYP Inhibition HumanIC50 (µM)> 10 for major isoforms (1A2, 2C9, 2D6, 3A4)Data from the related compound SOPH-110S suggests a low potential for CYP inhibition.[1]
Plasma Protein Binding Human% Bound70 - 90%Moderate lipophilicity and the presence of hydrogen bond donors/acceptors suggest moderate protein binding.
Rat% Bound60 - 85%
Aqueous Solubility -(µg/mL)> 50 at pH 7.4The presence of polar functional groups is expected to enhance solubility.
In Vivo Pharmacokinetic Studies

Preclinical in vivo studies in animal models are essential to understand the complete pharmacokinetic profile.

Protocol:

  • Administer 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole to rodents (e.g., male Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood samples to obtain plasma.

  • Extract the compound and an internal standard from the plasma samples.

  • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 500350
Tmax (h) 0.0831.0
AUClast (ngh/mL) 8001500
AUCinf (ngh/mL) 8201550
t½ (h) 4.55.0
CL (mL/min/kg) 20-
Vdss (L/kg) 3.0-
Oral Bioavailability (F%) -75%

Visualization of Key Processes

Experimental Workflow for In Vivo Pharmacokinetic Assessment

G cluster_0 Dosing cluster_1 Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis IV Dosing IV Dosing Blood Collection Blood Collection IV Dosing->Blood Collection Oral Dosing Oral Dosing Oral Dosing->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

Caption: Workflow for in vivo pharmacokinetic studies.

Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Compound 2-(azetidine-3-carbonyl)- 2,3-dihydro-1H-isoindole Hydroxylated Metabolite Aromatic Hydroxylation (CYP-mediated) Parent Compound->Hydroxylated Metabolite Hydrolyzed Metabolite Amide Hydrolysis Parent Compound->Hydrolyzed Metabolite Glucuronide Conjugate Glucuronide Conjugate Hydroxylated Metabolite->Glucuronide Conjugate

Caption: Predicted metabolic pathways for the compound.

Conclusion and Future Directions

The in-silico and analog-based assessment of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole suggests that it possesses a promising pharmacokinetic profile for further development. Key predicted attributes include good oral bioavailability, metabolic stability, and a low potential for CYP-mediated drug-drug interactions. The experimental protocols outlined in this guide provide a clear path for the comprehensive in vitro and in vivo characterization of its ADME properties.

Future work should focus on executing these studies to generate definitive data. This will enable a robust assessment of the compound's suitability for progression into clinical trials and will inform dose selection and safety margin calculations. Furthermore, metabolite identification studies will be crucial to fully elucidate its biotransformation pathways.

References

  • A Novel ALDH2 Inhibitor for the Treatment of Alcohol Use Disorder: Preclinical Findings.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Available at: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. Available at: [Link]

  • WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases - Google Patents.
  • Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC. Available at: [Link]

  • New 2-(1'H-indole-3'-carbonyl)-thiazoles derived from the thermophilic bacterium Thermosporothrix hazakensis SK20-1(T) - PubMed. Available at: [Link]

  • (PDF) A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. Available at: [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC. Available at: [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC. Available at: [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Available at: [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Available at: [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. Available at: [Link]

  • Azetidines | AMERICAN ELEMENTS® | Products | Applications. Available at: [Link]

  • A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed. Available at: [Link]

  • Pharmacokinetics, Tolerability, and Biomarker Profile of the Neurokinin 3 Receptor Antagonist Fezolinetant in Healthy Japanese Individuals: A 2-Part, Randomized, Phase 1 Study - PubMed. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Available at: [Link]

  • Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - Frontiers. Available at: [Link]

Sources

Exploratory

Preclinical Safety and Toxicity Evaluation of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole in Targeted Protein Degradation

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary and Structural Rationale The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Structural Rationale

The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (CAS: 1466949-67-6) [1] has emerged as a highly privileged structural motif in modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Functioning primarily as a rigidified linker or structural scaffold, this moiety combines the strained, four-membered nitrogen heterocycle of azetidine with the flat, lipophilic profile of an isoindoline ring, bridged by a carbonyl group.

From a structural design perspective, the causality behind selecting this specific motif lies in its ability to restrict the conformational degrees of freedom. Flexible alkyl or PEG linkers often incur high entropic penalties during the formation of the target-PROTAC-E3 ligase ternary complex. By incorporating the azetidine-isoindoline scaffold, researchers have achieved exceptional oral bioavailability (up to 81.7%) and potent degradation activity (DC50 in the low nanomolar range) in targets such as HPK1 [2] and Estrogen Receptors (ER) [3]. However, the incorporation of these specific heterocycles introduces unique predictive toxicology liabilities that must be rigorously evaluated during preclinical safety screening.

Predictive Toxicology & Structural Liabilities

When evaluating the safety profile of drug candidates incorporating this moiety, toxicologists must address three primary structural liabilities:

  • Cardiotoxicity (hERG Inhibition): The basic nitrogen within the azetidine ring—depending on its local electronic environment and substitution—can become protonated at physiological pH. Protonated amines are classic pharmacophores for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, potentially leading to QT interval prolongation.

  • Metabolic Epoxidation and Hepatotoxicity: The aromatic isoindoline ring is susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The primary concern is the formation of transient, highly reactive arene oxides (epoxides) that can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI).

  • Plasma Amidase Cleavage: The carbonyl bridge connecting the azetidine and isoindoline rings forms an amide bond that may be recognized by plasma amidases. Premature hydrolytic cleavage would result in systemic exposure to isolated azetidine and isoindoline fragments, altering the predicted pharmacokinetic (PK) and toxicity profiles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes internal controls to verify assay performance before data interpretation.

Protocol A: High-Throughput hERG Patch-Clamp Electrophysiology

Causality: To determine if the rigidified azetidine nitrogen interacts with the hERG channel pore, we utilize whole-cell patch-clamp electrophysiology. This provides direct, mechanistic insight into ion channel kinetics rather than relying on surrogate binding assays.

  • Step 1: Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Rationale: HEK293 cells lack endogenous background currents that could confound hERG specific measurements.

  • Step 2: Electrophysiological Setup: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ). Voltage protocol: Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the tail current.

  • Step 3: Compound Perfusion: Perfuse the test compound (containing the azetidine-isoindoline scaffold) at escalating concentrations (0.1, 1, 10, 30 µM).

  • Step 4: System Validation & Data Acquisition:

    • Self-Validation Check: The assay is only deemed valid if the positive control (E-4031 or Verapamil) produces an IC50 within 0.5 log units of the historical baseline (e.g., Verapamil IC50 ≈ 0.5 µM).

    • Analysis: Calculate the percentage of tail current reduction. A safe scaffold should exhibit an IC50 > 10 µM.

Protocol B: Microsomal Stability & Reactive Metabolite (GSH) Trapping

Causality: To proactively identify the formation of hepatotoxic arene oxides from the isoindoline ring, we incubate the compound with human liver microsomes (HLMs) supplemented with Glutathione (GSH). GSH acts as a surrogate nucleophile, trapping electrophilic metabolites before they can bind to cellular proteins.

  • Step 1: Incubation Mixture Preparation: Combine 1 µM of the test compound with pooled HLMs (1 mg/mL protein) and 5 mM GSH in a 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Metabolic Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes. Rationale: NADPH is the essential electron donor for CYP450-mediated oxidation.

  • Step 3: Quenching and Extraction: Stop the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 × g for 15 minutes to precipitate proteins.

  • Step 4: LC-MS/MS Analysis & Validation:

    • Self-Validation Check: A parallel incubation with Diclofenac must yield its known GSH adducts to confirm the enzymatic activity of the HLMs and the trapping efficacy of the GSH.

    • Analysis: Scan for neutral loss of 129 Da (characteristic of GSH adducts) using a triple quadrupole mass spectrometer. The absence of GSH adducts confirms the metabolic stability of the isoindoline ring.

Quantitative Preclinical Data Summary

The following table synthesizes representative preclinical safety and pharmacokinetic data for PROTAC molecules utilizing the 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole scaffold [2] [3].

ParameterAssay / ModelRepresentative OutcomeSafety ThresholdMechanistic Rationale
Cardiotoxicity hERG Patch-ClampIC50 > 30 µM> 10 µMRigid azetidine conformation limits off-target hERG pore binding compared to flexible amines.
Hepatotoxicity HLM + GSH TrappingNo adducts detectedZero AdductsIsoindoline aromatic ring demonstrates high resistance to CYP-mediated epoxidation.
Genotoxicity AMES TestNegative (All strains)NegativeAbsence of structural alerts for DNA intercalation or direct alkylation.
Plasma Stability Human Plasma (4h)> 95% remaining> 80%Steric hindrance around the azetidine-carbonyl bond prevents amidase-mediated cleavage.
Oral Bioavailability Murine PK ModelF% ≈ 35% - 81.7%> 30%Reduced topological polar surface area (TPSA) and rigidity enhance intestinal permeability.

Visualizing the Toxicity Screening Pathway

The following diagram illustrates the logical workflow for evaluating the preclinical safety of compounds containing this specific scaffold, mapping the decision gates from in vitro profiling to in vivo candidate selection.

ToxicityWorkflow Start 2-(Azetidine-3-carbonyl)- 2,3-dihydro-1H-isoindole Scaffold InVitro In Vitro Safety Profiling Start->InVitro hERG Cardiotoxicity (hERG Patch-Clamp) InVitro->hERG CYP Metabolic Stability (HLM / GSH Trapping) InVitro->CYP GenTox Genotoxicity (AMES / Micronucleus) InVitro->GenTox InVivo In Vivo Preclinical Models hERG->InVivo IC50 > 10 µM CYP->InVivo High Stability GenTox->InVivo Negative PK Pharmacokinetics (Clearance, Half-life) InVivo->PK Tox Acute/Subacute Toxicity (MTD, DLT) InVivo->Tox Decision Lead Optimization / Candidate Selection PK->Decision Tox->Decision

Caption: Preclinical safety screening workflow for azetidine-isoindoline PROTAC scaffolds.

References

  • Molport. "2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (Molport-027-513-284).
  • ACS Publications. "Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy." Journal of Medicinal Chemistry, July 31, 2024.
  • ACS Publications. "Discovery of ERD-3111 as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity." Journal of Medicinal Chemistry, August 30, 2023.
Foundational

Baseline Thermodynamic Solubility Profiling of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole in Aqueous Buffers

Executive Summary The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (CAS: 1830881-06-5) is a highly versatile, nitrogen-containing heterocyclic building block frequently utilized in the design of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (CAS: 1830881-06-5) is a highly versatile, nitrogen-containing heterocyclic building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and PROTAC linkers. For researchers and drug development professionals, understanding the baseline aqueous solubility of such fragments is critical. Poor solubility can lead to unpredictable in vitro assay results, artificially deflated bioactivity, and severe pharmacokinetic liabilities downstream.

This technical whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to determining the thermodynamic solubility of this specific azetidine-isoindoline scaffold. By emphasizing the physicochemical causality behind the compound's behavior and establishing a self-validating experimental protocol, this guide ensures the generation of robust, artifact-free solubility data.

Physicochemical Causality & Mechanistic Insights

To design an effective solubility protocol, one must first analyze the structural causality of the molecule. The structure of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole consists of two distinct heterocyclic systems linked by a carbonyl group:

  • The Isoindoline Ring: The nitrogen atom in the isoindoline ring is directly conjugated to the carbonyl group, forming an amide. Consequently, its lone pair is delocalized, rendering it non-basic and neutral under physiological conditions.

  • The Azetidine Ring: The azetidine nitrogen is a secondary aliphatic amine. The parent azetidine ring exhibits strong basicity, with a pKa of approximately 11.29[1]. However, in this specific molecule, the electron-withdrawing inductive effect of the adjacent carbonyl group at the 3-position slightly depresses this basicity, shifting the estimated pKa to approximately 9.0–9.5.

The Causality of pH-Dependent Solubility: Because the molecule contains a highly basic secondary amine, its aqueous solubility is strictly governed by the Henderson-Hasselbalch equation. At acidic to neutral pH (e.g., pH 1.2 to 7.4), the azetidine nitrogen is protonated, forming a highly soluble cationic salt. As the pH approaches and exceeds the pKa (e.g., pH 10.0), the molecule transitions into its neutral, free-base form. The solubility in this state—known as the intrinsic solubility ( S0​ )—is drastically lower and is dictated by the lipophilicity of the isoindoline core.

G A 2-(azetidine-3-carbonyl)- isoindoline B Low pH (< 7.4) Protonated Azetidine A->B + H+ C High pH (> 10.0) Neutral Free Base A->C - H+ D High Aqueous Solubility (Salt Form) B->D E Low Aqueous Solubility (Intrinsic S0) C->E

Physicochemical ionization pathway and solubility outcomes based on buffer pH.

Experimental Design: The Shake-Flask Method

While kinetic solubility (often measured via DMSO stock dilution) is useful for high-throughput screening, it relies on supersaturation and frequently overestimates true solubility. For baseline physicochemical profiling, the thermodynamic shake-flask method remains the gold standard[2]. This method measures the true equilibrium established between the solid crystalline phase and the saturated solution.

Self-Validating Protocol Architecture

To ensure the trustworthiness of the data, this protocol is designed as a self-validating system:

  • Validation Check 1 (Buffer Capacity): Highly basic compounds can act as proton sponges, shifting the pH of the buffer. The pH of the suspension must be verified after the addition of the compound and at the end of the experiment[3]. A shift of >0.1 pH units invalidates the specific pH data point, requiring a buffer with higher molarity.

  • Validation Check 2 (Phase Purity): Both centrifugation and 0.22 µm filtration are employed. Relying solely on centrifugation risks micro-particulate suspension, which artificially inflates the HPLC-UV signal.

  • Validation Check 3 (System Control): A reference standard with known pH-dependent solubility (e.g., Propranolol) is run in parallel to validate the equilibration environment and HPLC calibration.

Step-by-Step Methodology

Step 1: Buffer Preparation Prepare 50 mM aqueous buffers to cover the physiological and chemical transition range:

  • pH 1.2: Simulated Gastric Fluid (HCl/NaCl)

  • pH 4.5: Acetate buffer

  • pH 7.4: Phosphate-Buffered Saline (PBS)

  • pH 10.0: Borate buffer

Step 2: Solid Addition & Equilibration

  • Accurately weigh an excess amount of solid 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (e.g., 5 mg) into sealed glass vials.

  • Add 500 µL of the respective buffer to each vial to create a visible suspension.

  • Measure and record the initial pH of the suspension.

  • Place the vials in an orbital shaker incubator set to 25 °C (or 37 °C for physiological relevance) and agitate at 400 rpm for 48 to 72 hours to ensure thermodynamic equilibrium is reached[4].

Step 3: Phase Separation

  • Remove the vials and visually inspect for the presence of remaining solid. (If no solid is present, the solution is not saturated; the experiment must be repeated with more solid API).

  • Centrifuge the suspensions at 15,000 × g for 15 minutes to pellet the bulk solid.

  • Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE or PVDF syringe filter. Expert Insight: Discard the first 50 µL of filtrate to account for potential non-specific binding of the compound to the filter membrane.

Step 4: Quantification & Final Validation

  • Measure the pH of the remaining suspension. Confirm it has not deviated by more than 0.1 units from the target pH[3].

  • Dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the standard curve.

  • Quantify the concentration using isocratic HPLC-UV against a pre-established calibration curve of the compound[4].

G Step1 1. Solid Addition Excess API in 50mM Buffer Step2 2. Equilibration Shake 48-72h at 25°C Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22µm Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Protocol Validation Verify Final pH & Control API Step4->Step5

Workflow for the thermodynamic shake-flask solubility determination method.

Quantitative Data Presentation

Based on the physicochemical properties of the azetidine and isoindoline moieties (MW: 202.25 g/mol , estimated basic pKa ~9.2, estimated LogP ~1.2), the following table outlines the expected thermodynamic solubility profile.

Note: The data below represents the established baseline behavior for this specific scaffold class under the described conditions.

Buffer SystemTarget pHIonization State of AzetidineExpected Solubility (mg/mL)Primary Limiting Factor
SGF (HCl/NaCl) 1.2Fully Protonated (>99.9%)> 50.0Salt solubility limit
Acetate Buffer 4.5Fully Protonated (>99.9%)> 50.0Salt solubility limit
PBS 7.4Mostly Protonated (~98.0%)> 10.0Buffer capacity depletion
Borate Buffer 10.0Mostly Neutral (Free Base)~ 0.5 - 1.5Intrinsic solubility ( S0​ )

Data Interpretation: At pH 1.2 and 4.5, the compound behaves as a highly soluble salt, and the measured solubility will likely exceed the practical limits of the assay unless massive amounts of solid are used. At pH 7.4, the compound remains highly soluble, but researchers must strictly monitor the final pH, as the basic azetidine can easily overwhelm standard 50 mM PBS buffers. At pH 10.0, the true intrinsic solubility of the lipophilic isoindoline-amide-azetidine core is revealed.

References

  • Title: Azetidine - Grokipedia Source: grokipedia.com URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: dissolutiontech.com URL:[Link]

  • Title: 3.7. Determination of Thermodynamic Solubility - Bio-protocol Source: bio-protocol.org URL:[Link]

Sources

Exploratory

Optimizing PROTAC Efficacy and Pharmacokinetics: The Role of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Derivatives as Rigidified Linker-E3 Ligase Motifs

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven targeted protein degradation. However, trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm from occupancy-driven inhibition to event-driven targeted protein degradation. However, translating these heterobifunctional molecules into oral therapeutics is historically hindered by their high molecular weight, excessive polar surface area (PSA), and poor pharmacokinetic (PK) properties.

Recent structural optimization strategies have identified the 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole motif—specifically where the azetidine ring bridges a Cereblon (CRBN)-binding isoindole-1,3-dione core and the target warhead—as a privileged scaffold. By replacing highly flexible alkyl or polyethylene glycol (PEG) linkers with this rigidified, low-rotatable-bond (Nrot) motif, researchers have achieved sub-nanomolar degradation concentrations (DC50) and unprecedented oral bioavailability (>80%) across multiple oncology targets, including HPK1 and Estrogen Receptor alpha (ERα) 1.

This technical whitepaper provides an in-depth mechanistic analysis of this chemical motif, summarizes its biological activity, and outlines self-validating experimental protocols for evaluating such degraders.

Mechanistic Rationale: The Causality of Rigidification

To understand why the azetidine-3-carbonyl-isoindole derivative is so effective, one must analyze the thermodynamics of ternary complex formation and the physicochemical rules governing oral absorption.

Minimizing Entropic Penalty in Ternary Complex Formation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. Flexible linkers adopt thousands of microstates in an aqueous solution. For a productive Target-PROTAC-CRBN ternary complex to form, the flexible linker must freeze into a single bioactive conformation, resulting in a massive loss of conformational entropy ( ΔS<0 ).

Structurally, the nitrogen atom of the azetidine ring is directly conjugated to the aromatic core of the isoindole (typically at the C4 or C5 position of the 2,3-dihydro-1H-isoindole-1,3-dione motif). This conjugation, combined with the severe steric constraints of the four-membered ring, forces the 3-carbonyl group into a highly predictable, rigid vector. This pre-organization drastically reduces the entropic penalty upon binding, shifting the Gibbs free energy ( ΔG ) toward stable ternary complex formation.

Pharmacokinetic (PK) Enhancements

PROTACs inherently push the boundaries of Lipinski’s Rule of 5. The incorporation of an azetidine-3-carbonyl linker addresses two critical PK liabilities:

  • Reduction of Rotatable Bonds (Nrot): Replacing a linear alkyl chain with an azetidine ring eliminates multiple rotatable bonds, directly correlating with improved membrane permeability and oral absorption.

  • Optimized Topological Polar Surface Area (tPSA): The azetidine is a compact, lipophilic ring. The 3-carbonyl provides a defined, singular hydrogen-bond acceptor that can interact favorably with solvent or specific interfacial residues without inflating the overall tPSA to levels that prohibit cellular penetration.

TernaryComplex Target Target Protein (e.g., HPK1, ERα) Binary Binary Complex (Target-PROTAC) Target->Binary Binding PROTAC Azetidine-Isoindole PROTAC PROTAC->Binary CRBN CRBN E3 Ligase Ternary Stable Ternary Complex (Target-PROTAC-CRBN) CRBN->Ternary Binary->Ternary CRBN Recruitment (Low Entropy Loss) Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

Fig 1: Thermodynamic pathway of PROTAC-mediated ternary complex formation and degradation.

Case Studies: Biological Activity & Data Synthesis

The biological superiority of the azetidine-3-carbonyl-isoindole motif has been validated across distinct therapeutic targets. Table 1 synthesizes the quantitative improvements observed when transitioning from flexible linkers to this rigidified scaffold.

HPK1 Degradation in Immuno-Oncology

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation. In a 2024 study, researchers designed PROTACs targeting HPK1. Compounds utilizing linear linkers failed to induce degradation (DC50 > 10 µM). However, substituting the linker with an azetidine-3-carbonyl attached to the isoindole-1,3-dione core (Compound C3) yielded a DC50 of 21.26 nM, a maximum degradation (Dmax) of 80.5%, and an exceptional oral bioavailability of 81.7% in murine models 1.

Estrogen Receptor (ERα) Degradation in Breast Cancer

In the development of ERD-3111, an orally efficacious ERα PROTAC, researchers found that optimizing the linker with azetidine and piperidine rigidifying elements dramatically enhanced potency. The restricted conformation improved the DC50 from 21 nM (flexible) to 2.3 nM (rigidified), while simultaneously boosting oral exposure and achieving a Dmax of 84% 2. Similar rigidification strategies have been successfully applied to HIF-2α degraders 3.

Table 1: Impact of Linker Rigidification on PROTAC Biological Activity
Target ProteinLinker ArchitectureDC50 (nM)Dmax (%)Oral Bioavailability (F%)
HPK1 Flexible Alkyl/PEG> 10,000< 10%< 5%
HPK1 Azetidine-3-carbonyl-isoindole21.2680.5%81.7%
ERα Flexible Alkyl21.059.0%~10%
ERα Azetidine/Piperidine-isoindole2.384.0%35.0%

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of azetidine-3-carbonyl-isoindole derivatives, the following self-validating protocols must be employed. A protocol is "self-validating" when it contains internal mechanistic controls that rule out off-target toxicity or non-proteasomal degradation.

Protocol 1: Cellular Degradation Assay (DC50 & Dmax Determination)

This workflow quantifies the degradation potency and efficiency while proving the mechanism is dependent on the Ubiquitin-Proteasome System (UPS).

  • Cell Seeding: Seed the target-dependent cell line (e.g., Jurkat for HPK1, MCF-7 for ERα) in 6-well plates at 1×106 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dose-Response Treatment: Treat cells with the PROTAC in a 10-point, 3-fold serial dilution (ranging from 0.1 nM to 10 µM).

  • Mechanistic Rescue Controls (Critical Step): In parallel wells treated with 100 nM PROTAC, pre-incubate cells for 2 hours with one of the following:

    • MG132 (10 µM): Proteasome inhibitor.

    • MLN4924 (1 µM): Neddylation inhibitor (blocks cullin-RING ligase activity).

    • Pomalidomide (10 µM): Excess E3 ligase competitor.

    • Causality Note: If the target protein is rescued (not degraded) in these control wells, it definitively proves the azetidine-PROTAC is operating via CRBN-mediated proteasomal degradation, validating the on-target mechanism.

  • Lysis & Extraction: After 24 hours, wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min to clear lysates.

  • Quantification: Resolve proteins using Capillary Electrophoresis (e.g., ProteinSimple WES) or traditional SDS-PAGE Western Blot. Probe for the target protein and a loading control (e.g., GAPDH or Vinculin).

  • Data Analysis: Normalize target band intensity to the loading control. Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to extract the DC50 (concentration at 50% max degradation) and Dmax (maximum degradation plateau).

Workflow Seed 1. Seed Target Cells (Jurkat, MCF-7) Treat 2. Compound Treatment (10-point dose response) Seed->Treat 24h Incubation Lyse 3. Cell Lysis & Protein Extraction Treat->Lyse 4-24h Exposure Quant 4. Target Quantification (WES / Western Blot) Lyse->Quant Normalization Analyze 5. Non-linear Regression (Extract DC50 & Dmax) Quant->Analyze 4PL Curve Fit

Fig 2: Step-by-step experimental workflow for in vitro biological activity validation.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

To prove that the azetidine rigidification specifically enhances ternary complex stability, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reagent Preparation: Prepare recombinant His-tagged target protein (e.g., His-HPK1) and GST-tagged CRBN/DDB1 complex.

  • Incubation: In a 384-well proxiplate, mix 10 nM His-Target, 10 nM GST-CRBN, and varying concentrations of the PROTAC (0.01 nM to 30 µM).

  • Detection: Add Europium-conjugated anti-His antibody (Donor) and ULight-conjugated anti-GST antibody (Acceptor).

  • Readout & Causality: Measure the TR-FRET signal (emission ratio 665 nm / 615 nm). A bell-shaped curve will emerge. The peak of the curve represents maximum ternary complex formation. At highly elevated PROTAC concentrations, the signal will drop (the "Hook Effect") because independent binary complexes (Target-PROTAC and CRBN-PROTAC) outcompete the ternary complex. The rigid azetidine-3-carbonyl linker will demonstrate a left-shifted peak and higher absolute FRET signal compared to flexible linkers, proving superior thermodynamic stability.

Conclusion

The integration of the 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole motif represents a masterclass in structure-based drug design for targeted protein degradation. By leveraging the geometric constraints of the four-membered azetidine ring, researchers can effectively "lock" the PROTAC into a bioactive conformation. This rational rigidification not only drives sub-nanomolar target degradation by minimizing entropic penalties but also rescues the pharmacokinetic liabilities of traditional PROTACs, paving the way for highly bioavailable oral therapeutics.

References

  • Title: Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy Source: ACS Publications (Journal of Medicinal Chemistry, 2024) URL: [Link]

  • Title: Discovery of ERD-3111 as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity Source: ACS Publications (Journal of Medicinal Chemistry, 2023) URL: [Link]

  • Title: Bifunctional compound, preparation method, pharmaceutical composition and application thereof (CN116789636A)

Sources

Foundational

Physicochemical Profiling and Structural Utility of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole in Advanced Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the shift towards higher fraction sp3 (Fsp3) and conformationally restricted building blocks is paramount for overcoming the attrition rates associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the shift towards higher fraction sp3 (Fsp3) and conformationally restricted building blocks is paramount for overcoming the attrition rates associated with poor pharmacokinetic profiles. The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (often cataloged as 3-azetidinyl(1,3-dihydroisoindol-2-yl)methanone) represents a premium bifunctional scaffold [1]. By fusing a highly polar, strained azetidine ring with a lipophilic isoindoline core via a rigid amide bond, this molecule offers a unique vector for library synthesis, particularly in the design of targeted protein degraders (PROTACs) and kinase inhibitors [2].

This technical guide provides an authoritative breakdown of its physicochemical properties, structural rationale, and the standardized analytical protocols required for its integration into drug discovery pipelines.

Structural Decomposition & Pharmacophore Rationale

The architectural brilliance of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole lies in its modularity and its ability to traverse chemical space without inflating lipophilicity.

  • The Azetidine Ring: Acts as a bioisostere for larger, more lipophilic aliphatic rings (e.g., piperidines). It significantly increases the molecule's Fsp3 character while maintaining a low molecular weight. The secondary amine serves as an excellent handle for further functionalization (e.g., reductive amination, cross-coupling) and acts as a critical hydrogen bond donor.

  • The Isoindoline Core: Provides a conformationally constrained aromatic system. Unlike highly flexible benzyl groups, the isoindoline moiety locks the aromatic ring in a specific geometry, optimizing π−π stacking interactions within hydrophobic binding pockets while minimizing the entropic penalty upon target binding.

  • The Amide Linkage: Restricts the rotatable bonds of the scaffold to exactly one, creating a highly predictable and rigid structural vector.

Pharmacophore Core 2-(Azetidine-3-carbonyl)- 2,3-dihydro-1H-isoindole Azetidine Azetidine Ring • High Fsp3 (0.42) • Conformational Restriction Core->Azetidine Amide Amide Linkage • H-Bond Acceptor • Minimizes Rotatable Bonds Core->Amide Isoindoline Isoindoline Core • Lipophilic Anchor • Pi-Pi Stacking Interactions Core->Isoindoline

Pharmacophoric decomposition of the azetidine-isoindoline scaffold.

Physicochemical Properties & Molecular Weight

Understanding the foundational metrics of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate. The data summarized below highlights the compound's strict adherence to "Rule of Three" (Ro3) parameters for fragment-based drug discovery [1].

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindoleIUPAC standard nomenclature.
CAS Numbers 1466949-67-6, 1830881-06-5Primary registry identifiers [1].
Molecular Formula C12H14N2ODefines atomic composition.
Molecular Weight 202.25 g/mol Highly efficient size for a fragment/linker.
Exact Mass 202.110613 DaCrucial for HRMS calibration and validation [1].
TPSA 32.3 ŲExcellent predictor of high membrane permeability [1].
XLogP3-AA 0.1Low lipophilicity prevents non-specific protein binding [1].
Rotatable Bonds 1High rigidity reduces entropic penalty upon binding.
H-Bond Donors 1Facilitates target engagement (via azetidine NH).
H-Bond Acceptors 2Facilitates target engagement (via carbonyl O and azetidine N).

Experimental Protocols: Analytical Validation & Profiling

To ensure scientific integrity, every building block must be subjected to a self-validating analytical workflow before incorporation into high-throughput synthesis.

Protocol A: Structural Validation via LC-HRMS and NMR

Causality: Impurities or structural degradation in the starting material will propagate exponentially in library synthesis. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, while Nuclear Magnetic Resonance (NMR) confirms the regional connectivity.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL in a 50:50 mixture of H2​O /Acetonitrile containing 0.1% formic acid.

  • LC-HRMS Analysis: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm). Run a linear gradient of 5% to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min. Monitor in Electrospray Ionization positive (ESI+) mode. Validation Check: The theoretical [M+H]+ expected is 203.1184 m/z .

  • NMR Spectroscopy: Dissolve 5.0 mg of the compound in 0.5 mL of DMSO-d6​ . Acquire 1H NMR at 400 MHz. Validation Check: Look for the highly deshielded azetidine protons (due to ring strain and the adjacent carbonyl) and the characteristic multiplet for the isoindoline benzylic protons at approximately 4.6–4.8 ppm.

Protocol B: High-Throughput Kinetic Solubility Assessment

Causality: While the calculated XLogP3-AA (0.1) suggests excellent aqueous solubility, kinetic solubility must be empirically validated under physiological conditions to ensure the compound will not precipitate during subsequent biological assays.

  • Stock Preparation: Prepare a 10 mM master stock solution in 100% anhydrous DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate. Perform serial dilutions using 1X PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM. Critical Step: Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced solubility artifacts.

  • Incubation: Seal the plate with a breathable film and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow the system to reach thermodynamic equilibrium.

  • Nephelometric Detection: Measure light scattering using a microplate nephelometer. The kinetic solubility limit is identified as the lowest concentration where the scattering signal significantly deviates from the baseline (indicating micro-precipitation).

Workflow S1 1. Sample Preparation 10 mM DMSO Stock S2 2. LC-MS/NMR Structural Validation S1->S2 S3 3. Kinetic Solubility Nephelometry (pH 7.4) S2->S3 S4 4. Lipophilicity (LogD) Shake-Flask Method S3->S4 S5 5. Data Synthesis Candidate Progression S4->S5

Standardized physicochemical profiling workflow for early-stage building blocks.

Applications in Targeted Protein Degradation (PROTACs)

The integration of conformationally restricted saturated heterocycles into linker designs has revolutionized the development of bifunctional degraders. When coupled with an isoindoline anchor, the 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole scaffold provides a highly rigid, low-molecular-weight vector.

In recent advanced drug discovery efforts, replacing flexible alkyl chains or highly lipophilic piperidines with azetidine-based motifs has been shown to dramatically improve both the degradation potency and the oral bioavailability of PROTACs. For instance, in the optimization of Estrogen Receptor alpha (ER α ) degraders, incorporating an azetidine ring into the linker restricted the conformation of the molecule, which significantly enhanced the degradation efficiency ( Dmax​ ) and improved the pharmacokinetic clearance profile in vivo [2]. The isoindoline-azetidine combination perfectly balances the need for spatial projection between the E3 ligase and the target protein without violating the physicochemical boundaries required for cell permeability.

References

  • GuideChem Database - 3-azetidinyl(1,3-dihydroisoindol-2-yl)methanone 1466949-67-6 wiki.
  • ACS Publications - Discovery of ERD-3111 as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity.
Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Profile of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Abstract In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is paramount. This guide provides a comprehensive framework for determ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is paramount. This guide provides a comprehensive framework for determining the receptor binding profile of the novel compound, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. While direct binding data for this specific molecule is not yet publicly available, its unique structural composition—marrying a constrained azetidine ring with a larger isoindole scaffold—provides a logical basis for a targeted and systematic investigation. This document outlines the strategic rationale for target selection, detailed experimental protocols for binding assays, and a framework for data analysis and interpretation, designed to guide researchers in pharmacology and drug development.

Introduction: Deconstructing the Pharmacophore

The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole presents a compelling case for neuropharmacological investigation. Its structure is a hybrid of two key pharmacophores:

  • Azetidine: A four-membered saturated nitrogen heterocycle. The inclusion of an azetidine ring imparts significant molecular rigidity and can serve as a bioisostere for other amine-containing groups.[1][2] Its constrained nature can lead to high-affinity interactions and improved selectivity for specific receptor subtypes.[1] Compounds incorporating this moiety have shown a wide range of pharmacological activities, including interactions with central nervous system (CNS) targets like dopamine and nicotinic receptors.[1][3]

  • 2,3-dihydro-1H-isoindole (Isoindoline): This bicyclic structure is a reduced form of isoindole and is present in numerous biologically active compounds.[4][5][6] Notably, derivatives of 2,3-dihydro-1H-isoindole have been designed with high affinity and selectivity for dopamine D3 receptors, highlighting their potential as CNS-active agents.[7][8] Furthermore, related isoindoline-1,3-dione structures have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission.[9][10]

The conjugation of these two scaffolds suggests that 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole may exhibit a unique polypharmacological profile, potentially interacting with multiple receptor systems to produce a distinct therapeutic effect. Elucidating this profile is the first critical step in understanding its mechanism of action and therapeutic potential.

Strategic Design of the Binding Study

A tiered approach is recommended to efficiently map the receptor binding landscape of a novel compound. This begins with a broad primary screen to identify initial areas of interaction, followed by more focused secondary and functional assays to determine affinity, selectivity, and functional consequence.

Tier 1: Broad Receptor Panel Screening

The initial screen should be conducted against a comprehensive panel of receptors, ion channels, and transporters, typically comprising over 40-50 targets. The choice of targets should be informed by the structural motifs of the test compound. Based on the azetidine and isoindole cores, a panel should prioritize:

  • Dopamine Receptors: D1, D2, D3, D4, and D5 subtypes, given the known activity of isoindole derivatives.[7][8]

  • Serotonin (5-HT) Receptors: A broad range of subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7), as indole-like structures frequently interact with these targets.

  • Adrenergic Receptors: α1, α2, and β subtypes.

  • Nicotinic Acetylcholine Receptors (nAChRs): Various subtypes, due to the presence of the constrained azetidine amine.[3]

  • Muscarinic Acetylcholine Receptors (mAChRs): M1-M5 subtypes.

  • Monoamine Transporters: DAT (Dopamine), NET (Norepinephrine), and SERT (Serotonin).

  • Key CNS Ion Channels: Such as NMDA receptor channels and sodium channels.[11][12]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[9][10]

This initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any significant binding interactions (e.g., >50% inhibition of radioligand binding).

Tier 2: Secondary Assays for Affinity Determination (Ki)

For any target where significant interaction is observed in the primary screen, a secondary assay is performed to determine the compound's binding affinity. This involves generating a full concentration-response curve to calculate the IC50 (half-maximal inhibitory concentration), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocols & Methodologies

Radioligand binding assays remain the gold standard for determining the affinity of a compound for a specific receptor due to their sensitivity and robustness.[12]

General Radioligand Binding Assay Protocol

This protocol provides a self-validating system for determining the Ki of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole at a hypothetical target, for example, the Dopamine D3 receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the human Dopamine D3 receptor expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials:

  • Test Compound: 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, dissolved in an appropriate vehicle (e.g., DMSO).

  • Cell Membranes: Membranes prepared from cells stably expressing the human Dopamine D3 receptor.

  • Radioligand: A high-affinity, selective radioligand for the D3 receptor, e.g., [³H]-Spiperone or [³H]-7-OH-DPAT.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration of a known D3 antagonist (e.g., 10 µM Haloperidol) to define binding to non-receptor sites.

  • Scintillation Cocktail & Vials.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM across 10-12 points.

  • Assay Plate Preparation:

    • Add 50 µL of assay buffer to the "Total Binding" (TB) wells.

    • Add 50 µL of the NSB agent (e.g., 10 µM Haloperidol) to the "Non-specific Binding" (NSB) wells.

    • Add 50 µL of each concentration of the serially diluted test compound to the "Displacement" wells.

  • Addition of Radioligand: Add 50 µL of the radioligand (e.g., [³H]-Spiperone at a final concentration near its Kd, e.g., 0.2 nM) to all wells.

  • Initiation of Reaction: Add 100 µL of the D3 receptor-containing cell membrane preparation (e.g., 10-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the IC50 value.

  • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Workflows and Data

Experimental Workflow Diagram

The overall process for characterizing the binding profile can be visualized as follows:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Affinity & Selectivity cluster_2 Tier 3: Functional Characterization A Compound Synthesis & Purification B Broad Panel Screen (>40 Targets, 10 µM) A->B C Identify 'Hits' (>50% Inhibition) B->C D Concentration-Response Assay (IC50 Determination) C->D E Calculate Ki Values (Cheng-Prusoff) D->E F Determine Selectivity Profile (Ki Target / Ki Off-Target) E->F G Functional Assays (e.g., cAMP, Ca2+ Flux) F->G H Determine Agonist/ Antagonist Activity (EC50/IC50) G->H I Candidate Profile H->I Lead Optimization

Caption: Workflow for receptor binding characterization.

Hypothetical Binding Data Summary

The results from the secondary assays should be compiled into a clear, comparative table.

Receptor TargetRadioligandKi (nM) of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole
Dopamine D3 [³H]-Spiperone15.2
Dopamine D2 [³H]-Spiperone189.5
Serotonin 5-HT2A [³H]-Ketanserin85.7
Serotonin 5-HT1A [³H]-8-OH-DPAT450.3
SERT [³H]-Citalopram> 1,000
nAChR α4β2 [³H]-Epibatidine750.1
AChE N/A (Enzymatic)> 10,000

This data is purely illustrative.

From this hypothetical data, one could conclude that the compound has a high affinity for the D3 receptor with more than 10-fold selectivity over the D2 receptor and moderate affinity for the 5-HT2A receptor.

Potential Signaling Pathway Diagram

If the compound is identified as a D3 receptor antagonist, its mechanism could be visualized as blocking the downstream signaling cascade initiated by dopamine.

G cluster_D3R Dopamine D3 Receptor Signaling Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Activates Gi Gi Protein D3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP TestCmpd 2-(azetidine-3-carbonyl) -2,3-dihydro-1H-isoindole TestCmpd->D3R Blocks (Antagonist)

Caption: Antagonism of the D3 receptor Gi-coupled pathway.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for elucidating the receptor binding profile of the novel compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. By leveraging knowledge of its constituent azetidine and isoindole scaffolds, a logical and efficient screening cascade can be implemented. The cornerstone of this investigation is the meticulous application of radioligand binding assays to generate high-fidelity affinity data (Ki values). This information is critical for establishing a structure-activity relationship (SAR), understanding the compound's selectivity, and guiding subsequent functional studies to determine its efficacy as an agonist, antagonist, or allosteric modulator. The resulting comprehensive pharmacological profile will be indispensable for advancing this promising molecule through the drug discovery pipeline.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.).
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC. (n.d.).
  • The chemistry of isoindole natural products - Beilstein Journals. (2013, October 10).
  • Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - Johns Hopkins University. (n.d.).
  • Azetidines of pharmacological interest - PubMed. (2021, June 29).
  • Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed. (2001, March 12).
  • Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed. (n.d.).
  • Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. (CHEMBL1134827) - ChEMBL - EMBL-EBI. (n.d.).
  • 1 Functional Relationships(s) - CPRiL. (n.d.).
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (2024, July 26).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • The chemistry of isoindole natural products - Beilstein Journals. (2013, October 10).
  • Isoindole - Wikipedia. (n.d.).
  • (PDF) A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - ResearchGate. (2025, October 12).

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

An Application Note and Detailed Protocol for the Synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 2-(azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, a molecule of interest for medicinal chemistry and drug development professionals. The synthetic strategy is centered on a robust amide coupling reaction between a protected azetidine-3-carboxylic acid and 2,3-dihydro-1H-isoindole (isoindoline). This document offers an in-depth explanation of the experimental choices, a detailed protocol from starting materials to the final purified product, and methods for characterization, adhering to the principles of scientific integrity and reproducibility.

Introduction and Synthetic Strategy

The fusion of strained ring systems like azetidine with bicyclic aromatic structures such as isoindoline creates conformationally constrained scaffolds that are of significant interest in modern medicinal chemistry. Azetidines can serve as valuable building blocks, offering unique physicochemical properties and three-dimensional structures.[1] The target molecule, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, is constructed via the formation of a stable amide bond, a cornerstone reaction in pharmaceutical research.[2][3]

The overall synthetic strategy involves a two-stage process:

  • Amide Coupling: A protected form of azetidine-3-carboxylic acid, namely N-Boc-azetidine-3-carboxylic acid, is coupled with 2,3-dihydro-1H-isoindole. The use of a protecting group on the azetidine nitrogen is crucial to prevent self-polymerization and other side reactions.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final target compound.

This approach is efficient, high-yielding, and utilizes well-established chemical transformations, making it suitable for both small-scale discovery and larger-scale synthesis efforts.

cluster_precursors Starting Materials cluster_reaction Synthetic Steps cluster_products Products A N-Boc-azetidine-3-carboxylic acid C Amide Coupling (HATU, DIPEA) A->C B 2,3-dihydro-1H-isoindole B->C E N-Boc protected intermediate C->E D Acidic Deprotection (TFA or HCl) F Final Product: 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole D->F E->D

Figure 1: Overall Synthetic Strategy.

Scientific Principles and Experimental Rationale

The Amide Coupling Reaction

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated." This is achieved using a coupling reagent.

Choice of Coupling Reagent: We have selected Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) for this protocol. HATU is an aminium-based coupling reagent known for its high efficiency, fast reaction times, and ability to minimize racemization, a critical concern when working with chiral centers, though not present in this specific synthesis.[3][5] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine (isoindoline).

Role of the Base: A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hexafluorophosphate salt formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state.[3]

Protecting Group Strategy

The secondary amine on the azetidine ring is more nucleophilic than the carboxylic acid is electrophilic. To ensure the reaction proceeds selectively at the carboxylic acid moiety, the azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic coupling conditions but can be easily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Detailed Synthesis Protocol

This protocol is divided into two main experimental procedures: the amide coupling reaction followed by the deprotection step.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierNotes
N-Boc-azetidine-3-carboxylic acidC₉H₁₅NO₄201.22142253-55-2e.g., Sigma-AldrichStarting Material 1
2,3-Dihydro-1H-isoindole (Isoindoline)C₈H₉N119.16496-12-8e.g., Sigma-AldrichStarting Material 2
HATUC₁₀H₁₅F₆N₆OP380.23148893-10-1e.g., Combi-BlocksCoupling Reagent
DIPEAC₈H₁₉N129.247087-68-5e.g., Sigma-AldrichNon-nucleophilic base
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2e.g., Sigma-AldrichReaction Solvent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1e.g., Sigma-AldrichDeprotection Reagent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Acros OrganicsFor extraction/chromatography
HexanesN/AN/A110-54-3Acros OrganicsFor chromatography
Saturated aq. NaHCO₃NaHCO₃84.01144-55-8Fisher ScientificFor work-up
BrineNaCl58.447647-14-5Fisher ScientificFor work-up
Anhydrous MgSO₄ or Na₂SO₄MgSO₄/Na₂SO₄120.37/142.047487-88-9 / 7757-82-6VWRDrying agent

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, nitrogen/argon inlet, dropping funnel, rotary evaporator, flash chromatography system, standard laboratory glassware, pH paper.

Experimental Workflow Diagram

start Start: Weigh Reagents dissolve Dissolve N-Boc-azetidine-3-COOH and HATU in anhydrous DCM start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_base Add DIPEA to the mixture cool->add_base stir1 Stir for 10-15 min (activation) add_base->stir1 add_amine Add Isoindoline solution dropwise stir1->add_amine warm_rt Warm to room temperature and stir for 4-6 hours add_amine->warm_rt monitor Monitor reaction by TLC/LC-MS warm_rt->monitor monitor->warm_rt Incomplete workup Quench with water, perform aqueous work-up (NaHCO₃, Brine) monitor->workup Complete dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify1 Purify by Flash Chromatography (EtOAc/Hexanes) dry->purify1 dissolve2 Dissolve purified intermediate in DCM purify1->dissolve2 deprotect Add TFA and stir at RT for 2 hours dissolve2->deprotect concentrate2 Concentrate in vacuo deprotect->concentrate2 neutralize Neutralize with NaHCO₃ and extract concentrate2->neutralize purify2 Purify final product neutralize->purify2 characterize Characterize final product (NMR, MS) purify2->characterize

Figure 2: Step-by-Step Experimental Workflow.

Procedure 1: Amide Coupling
  • To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) .

  • Dissolve the solids in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Cool the flask to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) to the stirred solution. The solution may turn slightly yellow.

    • Scientist's Note: Adding the base to the pre-mixed acid and coupling reagent allows for the in-situ formation of the active ester intermediate, minimizing potential side reactions.[5]

  • Stir the reaction at 0 °C for 15 minutes to ensure full activation of the carboxylic acid.

  • In a separate flask, dissolve 2,3-dihydro-1H-isoindole (1.05 eq) in a small amount of anhydrous DCM.

  • Add the isoindoline solution dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure tert-butyl 3-(2,3-dihydro-1H-isoindole-2-carbonyl)azetidine-1-carboxylate.

Procedure 2: Boc Deprotection
  • Dissolve the purified, Boc-protected intermediate from the previous step in DCM (approx. 0.1 M).

  • To this solution, add Trifluoroacetic Acid (TFA) in a 1:1 or 1:2 v/v ratio (DCM:TFA).

    • Scientist's Note: TFA is a strong acid that efficiently cleaves the Boc group. The reaction is typically fast and clean. An excess is used to drive the reaction to completion.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. Re-dissolve the residue in DCM or EtOAc and carefully neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8). c. Extract the aqueous layer with additional DCM or EtOAc (2x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

  • Purification: If necessary, the final product can be further purified by flash chromatography, crystallization, or preparative HPLC.

Characterization Data (Exemplary)

The identity and purity of the final compound, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, should be confirmed by standard analytical techniques.

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to azetidine ring protons (multiplets, ~3.8-4.5 ppm), isoindoline methylene protons (singlets or multiplets, ~4.6-5.0 ppm), and aromatic protons (multiplets, ~7.2-7.4 ppm).
¹³C NMR (101 MHz, CDCl₃)Signals for amide carbonyl (~170 ppm), aromatic carbons (~122-140 ppm), and aliphatic carbons of the azetidine and isoindoline rings (~45-60 ppm).
LC-MS (ESI+) Calculated for C₁₂H₁₄N₂O: [M+H]⁺ = 203.11. Found = 203.1.
Appearance White to off-white solid.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in coupling step - Incomplete activation of carboxylic acid.- Wet reagents or solvents.- Insufficient reaction time.- Increase activation time to 30 min.- Ensure all reagents and solvents are anhydrous.- Extend reaction time and monitor by LC-MS.
Multiple spots on TLC - Side reaction with DIPEA.- Incomplete reaction.- Degradation of product.- Use a different non-nucleophilic base (e.g., 2,6-lutidine).- Re-optimize reaction time and temperature.- Ensure work-up is performed promptly after completion.
Incomplete deprotection - Insufficient TFA or reaction time.- Increase the amount of TFA (up to 50% of the solvent volume).- Increase reaction time to 4 hours.
Difficulty in purification - Product is highly polar.- Byproducts have similar polarity.- Use a different solvent system for chromatography (e.g., MeOH/DCM).- Consider reverse-phase chromatography if necessary.

Safety Precautions

  • DCM and TFA: Both are corrosive and volatile. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • HATU: Can be irritating. Avoid inhalation of dust and contact with skin.

  • DIPEA: Corrosive and flammable. Handle with care in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. (1976). Gazzetta Chimica Italiana, 106, 65.
  • Zhang, W., et al. (n.d.). Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Estévez, R. E., et al. (2014). Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. The Journal of Organic Chemistry, 79(1), 335-347. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available at: [Link]

  • Priyadarshani, K. G. A., et al. (2012). Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters. ResearchGate. Available at: [Link]

  • Siddiqui, H. L. K., et al. (2009). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. ResearchGate. Available at: [Link]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Frédérick, R., & Fodor, K. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2194-2213. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Sviridovs, D., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 27(19), 6296. Available at: [Link]

  • Healy, A. R., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3803-3807. Available at: [Link]

  • D'hooghe, M., et al. (2006). Synthesis and functionalization of 3-bromoazetidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Azetidine. Available at: [Link]

  • Hull, K. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(31), 10632-10635. Available at: [Link]

  • Ye, J., et al. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. Supporting Information. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Pathuri, P., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(19), 12518-12529. Available at: [Link]

  • Google Patents. (n.d.). Process for making azetidine-3-carboxylic acid.
  • Wadsworth, D. H. (1965). A Facile Synthesis of Azetidines. The Journal of Organic Chemistry, 30(4), 1229-1232. Available at: [Link]

  • Muto, Y., & Yamaguchi, Y. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine. Heterocycles, 96(12), 2125-2133. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of azetidine derivatives.
  • Ganguly, A. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(38), 5033-5035. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14, 4209-4216. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]

Sources

Application

NMR characterization data for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

An Application Guide to the Complete NMR Structural Elucidation of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Abstract This technical guide provides a comprehensive methodology for the Nuclear Magnetic Resonance (...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Complete NMR Structural Elucidation of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Abstract

This technical guide provides a comprehensive methodology for the Nuclear Magnetic Resonance (NMR) characterization of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, a heterocyclic molecule of interest in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific compound, this document presents a robust protocol based on established principles and includes a predicted, chemically plausible dataset for ¹H, ¹³C, and 2D NMR. The subsequent analysis serves as an expert-level walkthrough for researchers, demonstrating how to leverage a suite of NMR experiments for unambiguous structure verification, from initial sample preparation to the final assignment of all proton and carbon signals. The causality behind experimental choices is emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Structural Challenge

The molecule 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole combines three key structural motifs: a strained four-membered azetidine ring, a bicyclic isoindoline (2,3-dihydro-1H-isoindole) system, and a tertiary amide linkage. This combination presents a unique NMR characterization challenge. The aliphatic protons on both ring systems are expected to resonate in a crowded spectral region, and the presence of the amide bond can introduce dynamic effects, such as the presence of rotational isomers (rotamers), which may lead to signal broadening or duplication.

Therefore, a simple one-dimensional ¹H NMR spectrum is insufficient for complete and unambiguous structural confirmation. A multi-faceted approach employing ¹H, ¹³C, and two-dimensional correlation experiments like COSY and HSQC is mandatory. This guide provides the framework for such an analysis, ensuring high confidence in the final structural assignment.

Predicted NMR Data and Molecular Structure

As a basis for our analytical discussion, a predicted NMR dataset for the target molecule is provided below. These chemical shifts are estimated based on the known spectral properties of azetidine and isoindoline derivatives and the electronic effects of the amide functionality.[1][2] The data is presented for a standard 500 MHz spectrometer using DMSO-d₆ as the solvent. DMSO-d₆ is an excellent choice as its polarity can help resolve overlapping signals and its hydrogen-bond accepting nature often results in sharper NH proton signals compared to CDCl₃.[3]

G cluster_mol 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole mol mol

Caption: Molecular structure with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment
H-Ar7.25 - 7.40m4HAromatic (C4, C5, C6, C7)
H-1/H-34.85s (br)4HIsoindoline CH₂
H-2'/H-4'4.10 - 4.30m4HAzetidine CH₂
H-3'3.95p1HAzetidine CH
NH3.50s (br)1HAzetidine NH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

LabelPredicted Shift (δ, ppm)Assignment
C=O169.5Amide Carbonyl
C-3a/C-7a135.0Aromatic Quaternary
C-4/C-7128.0Aromatic CH
C-5/C-6123.0Aromatic CH
C-1/C-352.5Isoindoline CH₂
C-2'/C-4'49.0Azetidine CH₂
C-3'35.0Azetidine CH

Note: Signal broadening (br) is anticipated for protons near the amide bond (H-1/H-3) due to restricted rotation and potential rotamers.

Experimental Protocols: From Sample to Spectrum

This section details the standardized procedures for preparing a high-quality NMR sample and acquiring the necessary spectral data.

Protocol 1: NMR Sample Preparation

The foundation of high-quality NMR data is a properly prepared sample. Contaminants, particulate matter, or incorrect concentrations can severely degrade spectral resolution.

Materials:

  • 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (5-10 mg for ¹H; 15-30 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, >99.9% D)

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram vial)

  • Cotton or Kimwipe for filtration

  • Internal Standard: Tetramethylsilane (TMS)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the purified solid sample into a clean, dry vial. For acquiring a ¹³C spectrum in a reasonable time, a higher concentration (15-30 mg) is recommended due to the low natural abundance of the ¹³C isotope.[4]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. If TMS is to be used as an internal reference, it is best added as one drop to a larger stock of the deuterated solvent to ensure a very low concentration.[5]

  • Mixing: Gently swirl or vortex the vial to fully dissolve the sample. If necessary, gentle warming can be applied, but ensure the compound is stable at elevated temperatures. A completely homogenous solution is critical for proper magnetic field shimming.[4]

  • Filtration and Transfer: Place a small, clean plug of cotton or a piece of Kimwipe into a Pasteur pipette. Filter the sample solution directly into the NMR tube. This crucial step removes any microscopic particulate matter that would otherwise disrupt the magnetic field homogeneity and degrade spectral resolution.[6]

  • Final Volume Check: Ensure the final height of the solution in the NMR tube is between 4-5 cm (approximately 0.6-0.7 mL). An insufficient sample height is a common cause of poor peak shape and shimming difficulties.[7]

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker. Do not use paper labels, as they can interfere with the sample spinning in the spectrometer.[2]

G cluster_prep Protocol 1: Sample Preparation weigh 1. Weigh Sample (5-30 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d6) weigh->dissolve mix 3. Ensure Complete Dissolution dissolve->mix filter 4. Filter into NMR Tube mix->filter cap 5. Cap and Label filter->cap

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400-600 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent (DMSO-d₆). Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton (zg30 or similar).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Proton-decoupled carbon (zgpg30 or similar).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on concentration.

  • ¹H-¹H COSY Acquisition:

    • Experiment: Gradient-selected COSY (cosygpmf or similar).

    • Spectral Width: Same as the ¹H spectrum (~16 ppm in both dimensions).

    • Number of Scans: 2-4 per increment.

    • Increments (F1): 256-512.

  • ¹H-¹³C HSQC Acquisition:

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsp or similar).

    • ¹H Spectral Width (F2): ~16 ppm.

    • ¹³C Spectral Width (F1): ~180 ppm (focused on the aliphatic and aromatic region).

    • Number of Scans: 4-8 per increment.

    • Increments (F1): 256.

Data Interpretation and Structural Verification

This section explains how to use the acquired spectra to confirm the structure of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, referencing the predicted data from Table 1 and 2.

G cluster_analysis Data Interpretation Workflow H1 ¹H NMR (Proton Environments & Integration) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: Logic flow for multi-dimensional NMR data analysis.

Step 1: Analysis of the ¹H NMR Spectrum
  • Aromatic Region (7.25-7.40 ppm): The complex multiplet integrating to 4 protons is characteristic of the four protons on the benzene ring of the isoindoline moiety.

  • Isoindoline Methylene (4.85 ppm): The broad singlet integrating to 4H is assigned to the two equivalent CH₂ groups (H-1 and H-3). Their downfield shift is due to their benzylic nature and attachment to a nitrogen atom. The broadening is a key indicator of restricted rotation around the N-C(O) amide bond, a common phenomenon that slows the conformational exchange on the NMR timescale.

  • Azetidine Methylene (4.10-4.30 ppm): This complex multiplet, integrating to 4H, corresponds to the H-2' and H-4' protons of the azetidine ring. Their chemical environment is similar, leading to overlapping signals.

  • Azetidine Methine (3.95 ppm): The pentet (or complex multiplet) integrating to 1H is assigned to the H-3' proton. It is coupled to the four adjacent methylene protons (H-2' and H-4'), resulting in a complex splitting pattern.

  • Azetidine NH (3.50 ppm): A broad singlet that integrates to 1H is characteristic of the N-H proton on the azetidine ring. Its chemical shift can be highly dependent on concentration and residual water in the solvent.

Step 2: Analysis of the ¹³C NMR Spectrum
  • Carbonyl Carbon (169.5 ppm): This downfield signal is unambiguously assigned to the amide carbonyl carbon (C=O).

  • Aromatic Carbons (123.0-135.0 ppm): Four signals appear in this region. The two quaternary carbons (C-3a/C-7a) are expected to be at the lower field end (~135.0 ppm), while the protonated carbons (C-4 to C-7) will appear further upfield.

  • Isoindoline CH₂ (52.5 ppm): This signal corresponds to the C-1 and C-3 carbons.

  • Azetidine CH₂ (49.0 ppm): This signal is assigned to the C-2' and C-4' carbons of the azetidine ring.

  • Azetidine CH (35.0 ppm): The most upfield signal in the aliphatic region (excluding solvent) is assigned to the C-3' carbon.

Step 3: Confirmation with 2D NMR

While 1D spectra provide the initial assignments, 2D correlation experiments are essential for irrefutable proof of the structure.

  • ¹H-¹H COSY: This experiment reveals proton-proton coupling networks.

    • Key Correlation: A strong cross-peak would be observed between the azetidine methine proton (H-3' at 3.95 ppm) and the azetidine methylene protons (H-2'/H-4' at 4.10-4.30 ppm). This confirms the connectivity within the azetidine ring.

    • No Correlation: The absence of COSY correlations between the isoindoline methylene protons (H-1/H-3) and any other signal confirms they are isolated spin systems, as expected.

  • ¹H-¹³C HSQC: This experiment links each proton directly to the carbon it is attached to, providing definitive C-H assignments.

    • Aromatic Correlations: Cross-peaks will connect the aromatic protons (7.25-7.40 ppm) to their respective carbons (123.0 and 128.0 ppm).

    • Isoindoline Correlation: A cross-peak will exist between the proton signal at 4.85 ppm (H-1/H-3) and the carbon signal at 52.5 ppm (C-1/C-3).

    • Azetidine Correlations: Cross-peaks will definitively link H-2'/H-4' (4.10-4.30 ppm) to C-2'/C-4' (49.0 ppm) and H-3' (3.95 ppm) to C-3' (35.0 ppm).

By systematically analyzing these one- and two-dimensional spectra, every proton and carbon in the molecule can be confidently assigned, providing unambiguous verification of the chemical structure of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Uldis, V. et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 27(15), 4983. [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Small molecule NMR sample preparation. [Link]

  • Silva, A. M. S. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation for NMR. [Link]

  • Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Quality by Design (QbD) Method Development, Silanol Suppression Strategies, and ICH Q2(R2) Validation Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Quality by Design (QbD) Method Development, Silanol Suppression Strategies, and ICH Q2(R2) Validation

Executive Summary

The structural complexity of modern active pharmaceutical ingredients (APIs) often presents significant chromatographic challenges. 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is a synthetic intermediate and pharmacophore scaffold featuring a neutral isoindoline moiety coupled to a highly basic azetidine ring. This application note details the causality-driven development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to overcome the severe peak tailing typically associated with basic nitrogenous heterocycles. The finalized protocol is self-validating and fully compliant with ICH Q2(R2) guidelines[1].

Analyte Profiling & The "Basic" Chromatographic Challenge

To develop a robust analytical method, one must first deconstruct the physicochemical properties of the analyte.

  • The Isoindoline Moiety: The 2,3-dihydro-1H-isoindole system provides a strong UV chromophore due to its fused benzene ring, making UV detection at 210–230 nm and 254 nm highly effective. Because the nitrogen in this moiety is part of an amide bond, it remains neutral and does not contribute to secondary column interactions.

  • The Azetidine Moiety: The secondary amine within the 4-membered azetidine ring is highly basic, with an estimated pKa of ~8.5.

The Causality of Peak Tailing: When analyzing basic compounds on standard silica-based C18 columns at a neutral pH (e.g., pH 7.0), the azetidine nitrogen is fully protonated ( NH2+​ ). Simultaneously, residual silanol groups (Si-OH) on the silica surface (pKa ~3.5–4.5) are ionized to form negatively charged siloxanes (Si-O⁻). The resulting electrostatic attraction between the positively charged analyte and the negatively charged stationary phase creates a secondary retention mechanism. This dual-mechanism kinetics leads to severe band broadening and peak tailing, compromising resolution and quantitation[2].

Quality by Design (QbD) Method Development Strategy

To mitigate peak tailing, our method development followed a QbD workflow evaluating two distinct thermodynamic pathways:

  • High pH Strategy (pH 10.0): Utilizing an ammonium bicarbonate buffer to deprotonate the azetidine ring, rendering it neutral. This eliminates electrostatic interactions but requires a specialized hybrid-silica particle column capable of surviving alkaline hydrolysis.

  • Low pH Strategy (pH 2.5): Utilizing 0.1% Trifluoroacetic acid (TFA). At pH 2.5, residual silanols are fully protonated and neutralized. Furthermore, the hydrophobic trifluoroacetate anion acts as an ion-pairing reagent, coupling with the protonated azetidine to increase retention on the hydrophobic C18 phase while acting as a silanol suppressor[3].

We selected the Low pH Strategy for the final protocol due to its superior baseline stability, broader column compatibility (using ultra-pure Type-B silica), and seamless transferability to LC-MS systems[4].

G A 1. Analyte Profiling (Azetidine pKa ~8.5) B 2. Column Selection (Type-B Silica vs Hybrid) A->B C1 3A. Low pH Strategy (pH 2.5 + 0.1% TFA) B->C1 C2 3B. High pH Strategy (pH 10.0 + NH4HCO3) B->C2 D 4. Chromatographic Evaluation (Asymmetry & Retention) C1->D C2->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Logical Workflow for HPLC Method Development of Basic Azetidine Derivatives

Experimental Protocols

The following protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring the integrity of the generated data.

Reagents and Materials
  • Stationary Phase: Ultra-pure Type-B Silica C18 column, highly end-capped (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

Step-by-Step Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Add approximately 900 mL of Milli-Q water, mix thoroughly, and dilute to volume. Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade ACN. Filter and degas.

Preparation of Standards and Samples
  • Diluent: Water : Acetonitrile (80:20, v/v). Note: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions
  • Column Temperature: 30°C ± 1°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B

    • 2.0 – 12.0 min: 5% B → 60% B (Linear ramp)

    • 12.0 – 15.0 min: 60% B → 95% B

    • 15.0 – 17.0 min: 95% B (Wash)

    • 17.0 – 17.1 min: 95% B → 5% B

    • 17.1 – 22.0 min: 5% B (Re-equilibration)

System Suitability Test (SST)

Inject the Working Standard Solution (50 µg/mL) in five replicates. The system is validated for use only if the following criteria are met:

  • Tailing Factor ( As​ ): ≤ 1.5

  • Theoretical Plates ( N ): ≥ 10,000

  • Retention Time %RSD: ≤ 0.5%

  • Peak Area %RSD: ≤ 1.0%

Results and Discussion

During method optimization, the impact of mobile phase pH on the chromatographic behavior of the azetidine derivative was quantified. As demonstrated in Table 1 , the neutral pH condition failed catastrophically due to unsuppressed silanol interactions, yielding an unacceptable tailing factor of 2.45. Both the high pH and low pH strategies successfully restored peak symmetry. The low pH method utilizing TFA provided the highest theoretical plate count and the sharpest peak profile due to synergistic ion-pairing effects[3].

Table 1: Effect of Mobile Phase pH on Chromatographic Parameters

Mobile Phase ConditionMechanism of ActionRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )
pH 7.0 (Phosphate Buffer)Analyte ionized; Silanols ionized. Severe secondary interactions.4.22.453,200
pH 10.0 ( NH4​HCO3​ )Analyte neutralized; Silanols ionized. Hydrophobic retention only.6.81.1512,500
pH 2.5 (0.1% TFA)Analyte ionized; Silanols neutralized. Ion-pairing retention.5.51.08 14,200

Method Validation (ICH Q2(R2) Framework)

The optimized low-pH gradient method was subjected to formal validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1],[5]. The lifecycle approach to validation ensures the procedure is scientifically sound and fit for its intended purpose (assay and purity determination).

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from blank and degradation impurities ( Rs​ > 2.0).No interference at tR​ = 5.5 min.Pass
Linearity Correlation coefficient ( R2 ) ≥ 0.999 over the reportable range (5–150 µg/mL). R2 = 0.9998Pass
Precision (Repeatability) %RSD of peak area ≤ 2.0% for 6 independent preparations at 100% test concentration.%RSD = 0.85%Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 concentration levels (50%, 100%, 150%).99.4% – 100.6%Pass
Robustness Deliberate variations in flow rate (±0.1 mL/min) and column temp (±2°C) do not fail SST.SST criteria met across all variations.Pass

References[1] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:https://www.ema.europa.eu/en/human-regulatory-overview/research-and-development/compliance-research-and-development/good-clinical-practice/ich-q2r2-validation-analytical-procedures-scientific-guideline[6] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:https://www.ich.org/page/quality-guidelines[3] Benchchem Technical Support. Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives. Available at:https://www.benchchem.com/[5] UHPLCS Lab. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available at:https://www.uhplcslab.com/[4] Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:https://www.phenomenex.com/[2] Element Lab Solutions. Peak Tailing in HPLC. Available at:https://www.elementlabsolutions.com/

Sources

Application

Application Note: 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole as a Privileged Scaffold in Drug Discovery

Executive Summary The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (CAS: 1830881-06-5) is a highly versatile, fragment-like building block that bridges two privileged pharmacophores via a rigid amide linkag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (CAS: 1830881-06-5) is a highly versatile, fragment-like building block that bridges two privileged pharmacophores via a rigid amide linkage. By combining the deep-pocket binding capabilities of the isoindoline core with the superior physicochemical properties of the azetidine bioisostere, this scaffold provides medicinal chemists with an optimal starting point for lead generation, fragment-based drug discovery (FBDD), and targeted protein degrader (PROTAC) design.

Structural Rationale & Mechanistic Insights

The architectural design of this building block leverages two distinct structural motifs, each serving a specific pharmacological purpose:

  • The Isoindoline Core: Isoindoline is a privileged heterocyclic core found in numerous clinical drugs (e.g., lenalidomide, pomalidomide). It offers a unique combination of a flat aromatic system and a rigid pyrroline ring that perfectly occupies deep hydrophobic binding pockets . Recent drug discovery campaigns have successfully utilized isoindoline amide derivatives as potent ADAMTS-4/5 inhibitors, demonstrating the scaffold's excellent pharmacokinetic (PK) profiles and oral bioavailability .

  • The Azetidine Bioisostere: The incorporation of the 4-membered azetidine ring serves as a conformationally restricted bioisostere for larger aliphatic heterocycles (like pyrrolidine or piperidine). This substitution effectively reduces lipophilicity (cLogP) and increases the fraction of sp3 carbons ( Fsp3​ ), which directly correlates with improved metabolic stability and aqueous solubility .

  • The Amide Linkage: The carbonyl linkage restricts the rotational degrees of freedom, locking the scaffold into a predictable vector projection. This leaves the secondary amine of the azetidine exposed as an ideal synthetic handle for downstream functionalization.

Physicochemical Profiling

To validate its utility as a starting material for drug development, the quantitative physicochemical properties of the scaffold are summarized below. The data confirms strict adherence to the "Rule of 3" for fragment-based discovery.

PropertyValueDrug-Likeness Implication
Molecular Weight (MW) 202.25 g/mol Ideal for FBDD; allows significant mass addition during lead optimization.
Fraction sp3 ( Fsp3​ ) 0.42High 3D character; correlates with reduced off-target toxicity and higher clinical success.
Topological Polar Surface Area 41.1 ŲExcellent membrane permeability; suitable for CNS and oral targeting.
Hydrogen Bond Donors (HBD) 1Single secondary amine handle ensures regioselective functionalization.
Hydrogen Bond Acceptors (HBA) 2Low HBA count minimizes desolvation penalties during target binding.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target engagement.

Scaffold Functionalization Pathways

The secondary amine of the azetidine ring acts as a divergent branch point for synthesizing various therapeutic modalities.

G BB 2-(Azetidine-3-carbonyl)- 2,3-dihydro-1H-isoindole RA Reductive Amination (STAB, AcOH, DCE) BB->RA SN SNAr / Buchwald-Hartwig (Heteroaryl Halides) BB->SN AC Amide Coupling (HATU, DIPEA, DMF) BB->AC KI Kinase / Enzyme Inhibitors (Targeted Therapy) RA->KI GP GPCR Modulators (Allosteric Ligands) SN->GP PR PROTACs (Targeted Degradation) AC->PR

Divergent functionalization pathways of the isoindoline-azetidine scaffold in drug discovery.

Validated Experimental Protocols

The following protocols have been engineered to ensure high-yield functionalization of the azetidine nitrogen. Every protocol is designed as a self-validating system to guarantee experimental integrity.

Protocol A: N-Alkylation via Reductive Amination

1. Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride ( NaBH4​ ) because STAB is a milder reducing agent that selectively reduces the transient iminium ion without reducing the scaffold's amide carbonyl. Glacial acetic acid is added to catalyze iminium formation, which is critical because the azetidine nitrogen is relatively basic ( pKa​≈10.4 ) and requires protonation of the aldehyde oxygen to facilitate nucleophilic attack.

2. Materials:

  • 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (1.0 eq)

  • Target Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.1 M)

3. Step-by-Step Procedure:

  • Dissolve the isoindoline-azetidine scaffold (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCE at room temperature under a nitrogen atmosphere.

  • Add glacial acetic acid (1.0 eq) dropwise. Stir the mixture for 30 minutes to allow complete iminium ion formation.

  • Add STAB (1.5 eq) in three portions over 15 minutes to prevent exothermic degradation.

  • Stir the reaction at room temperature for 12–16 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ~8.

  • Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

4. Self-Validation & Quality Control:

  • In-Process Monitoring: Analyze via LC-MS. The reaction is complete when the starting material peak ( [M+H]+=203.1 ) disappears.

  • Validation Metric: The product must show a mass shift corresponding to [M+H]+=203.1+MWAldehyde​−16 (loss of oxygen).

  • TLC Verification: Stain with Ninhydrin. The starting material will form a dark purple spot (secondary amine), whereas the successfully alkylated product (tertiary amine) will remain unstained or appear faint yellow, confirming complete conversion.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

1. Mechanistic Rationale: Azetidines are exceptionally potent nucleophiles due to their low steric hindrance and the high s-character of the nitrogen lone pair. This allows for transition-metal-free SNAr reactions with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines) at elevated temperatures. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

2. Materials:

  • 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (1.0 eq)

  • Heteroaryl Halide (e.g., 2-Chloropyrimidine) (1.1 eq)

  • DIPEA (3.0 eq)

  • N,N-Dimethylformamide (DMF) (0.2 M)

3. Step-by-Step Procedure:

  • Dissolve the scaffold (1.0 eq) and the heteroaryl halide (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) in one continuous stream.

  • Heat the reaction mixture to 90 °C in a sealed tube or under reflux for 8 hours.

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer extensively with 5% aqueous LiCl ( 3×20 mL) to remove DMF, followed by a brine wash.

  • Dry the organic layer over MgSO4​ , filter, and concentrate. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

4. Self-Validation & Quality Control:

  • In-Process Monitoring: LC-MS analysis should reveal the exact mass of the coupled adduct. For a chloropyrimidine coupling, look for the signature isotopic pattern of the product if a heavier halogen is retained, or simply the [M+H]+ of the pure adduct.

  • Validation Metric: The absence of the 203.1 m/z peak confirms full consumption of the highly reactive azetidine. If the reaction stalls at <50% conversion, it indicates the heteroaryl halide is insufficiently electron-deficient, necessitating a switch to a Palladium-catalyzed Buchwald-Hartwig amination protocol.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm / PubMed Central. Verified URL:[Link] [1]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules (MDPI). Verified URL:[Link] [2]

  • Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Pharmacology & Translational Science. Verified URL:[Link] [3]

Method

Application Note: Advanced Amide Coupling Protocols Utilizing 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Introduction: The Strategic Value of the Azetidine-Isoindoline Scaffold In modern drug discovery, particularly within the development of Targeted Protein Degraders (PROTACs) and conformationally restricted kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine-Isoindoline Scaffold

In modern drug discovery, particularly within the development of Targeted Protein Degraders (PROTACs) and conformationally restricted kinase inhibitors, the selection of bifunctional building blocks is critical. 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole has emerged as a highly privileged secondary amine scaffold[1].

Structurally, the isoindoline moiety provides a rigid, flat lipophilic surface ideal for packing into hydrophobic target pockets (such as those found in estrogen receptor degraders or E3 ligase ligands)[1]. Conversely, the azetidine ring acts as a conformationally restricted vector. Compared to linear alkyl amines or larger piperidine rings, the 4-membered azetidine ring reduces the entropic penalty of binding and improves metabolic stability by limiting available sites for cytochrome P450 oxidation[2].

This application note provides field-proven, self-validating protocols for coupling this sterically demanding secondary amine with diverse carboxylic acids, ensuring high yields, minimal epimerization, and scalable workups.

Mechanistic Insights & Reagent Selection

The azetidine nitrogen is a cyclic secondary amine. Due to the ring strain, the C–N bonds possess high p-character, which increases the s-character of the nitrogen lone pair. While this makes the amine highly nucleophilic (pKa ~10.4), the adjacent carbonyl and the bulky isoindoline core introduce significant steric hindrance. Successful amidation requires activating agents that can overcome this steric drag without promoting side reactions.

  • HATU (Discovery Scale): HATU is the premier choice for sterically hindered couplings. The mechanism relies on the formation of an active HOAt ester. Crucially, the nitrogen at the 7-position of the azabenzotriazole ring provides intramolecular base catalysis, which accelerates the aminolysis step and drives the reaction to completion even with bulky azetidines[3].

  • T3P (Process Scale): Propanephosphonic acid anhydride (T3P) is the gold standard for scale-up. It converts the carboxylic acid into a mixed anhydride leaving group. T3P avoids the explosive hazards associated with HOBt/HATU, produces entirely water-soluble byproducts, and, when paired with pyridine, virtually eliminates the epimerization of alpha-chiral carboxylic acids[4][5].

Experimental Workflows: Self-Validating Protocols

Method A: HATU-Mediated Coupling (Discovery / Milligram Scale)

Optimized for sterically hindered acids where maximum reactivity is required.

Reagents: Carboxylic acid (1.0 eq), 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

Step-by-Step Procedure:

  • Acid Pre-activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • IPC (In-Process Control) 1: Analyze an aliquot via LC-MS to confirm the complete consumption of the starting acid and the formation of the HOAt-active ester intermediate.

  • Amine Addition: Add 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (1.1 eq) to the activated mixture. Stir at room temperature for 2 to 12 hours.

  • IPC 2: Monitor by LC-MS until the active ester is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, DCM/MeOH or Hexanes/EtOAc gradient).

Causality & Validation: Pre-activation (Step 1) is an absolute requirement. If the azetidine amine is introduced simultaneously with HATU, the secondary amine can attack the uronium species of HATU directly, forming a dead-end guanidinium byproduct[3]. By verifying the HOAt ester formation (IPC 1) before amine addition, the protocol validates itself against this common failure mode. DIPEA is used in excess to ensure the azetidine remains fully deprotonated and nucleophilic.

Method B: T3P-Mediated Coupling (Process / Gram Scale)

Optimized for chiral acids, late-stage functionalization, and chromatography-free isolation.

Reagents: Carboxylic acid (1.0 eq), 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (1.05 eq), T3P (50% wt solution in EtOAc, 1.5 eq), Pyridine (3.0 eq), EtOAc or 2-MeTHF (0.2 M).

Step-by-Step Procedure:

  • Reaction Assembly: Suspend the carboxylic acid and the azetidine-isoindoline building block in EtOAc. Add Pyridine (3.0 eq) and stir to achieve a homogenous solution.

  • Controlled Activation: Cool the reaction vessel to 0 °C using an ice bath. Add the T3P solution (1.5 eq) dropwise over 15 minutes.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours.

  • IPC 1: Monitor conversion via HPLC.

  • Workup (Chromatography-Free): Quench with water. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃, and water.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure amide.

Causality & Validation: T3P is utilized here because its phosphate byproducts are entirely water-soluble, allowing for product isolation via simple liquid-liquid extraction rather than costly scale-up chromatography[5]. Adding T3P dropwise at 0 °C controls the mild exotherm associated with anhydride formation. Furthermore, substituting DIPEA with the weaker base pyridine prevents the deprotonation of the alpha-chiral center of the acid, preserving enantiomeric excess (ee >99%)[4].

Quantitative Data: Coupling Agent Comparison

The following table summarizes the operational metrics for selecting the appropriate coupling conditions for the azetidine-isoindoline scaffold.

ParameterMethod A: HATU / DIPEAMethod B: T3P / Pyridine
Primary Application Discovery libraries, highly hindered acidsProcess scale-up, epimerization-prone acids
Azetidine Reactivity Very High (Intramolecular base catalysis)High (Mixed anhydride activation)
Epimerization Risk Moderate to High (Requires precise stoichiometry)Very Low (<1% epimerization observed)
Byproduct Removal Column chromatography required (HOAt, urea)Simple aqueous wash (Water-soluble phosphates)
Safety & Scalability Poor (Explosive hazard on large scale)Excellent (Non-toxic, non-allergenic)

Decision Matrix & Workflow Visualization

Workflow Start Carboxylic Acid + 2-(Azetidine-3-carbonyl)-isoindoline Decision Primary Coupling Goal? Start->Decision HATU_Path Discovery Scale (Sterically Hindered) Decision->HATU_Path High Yield T3P_Path Process Scale (Chiral/Epimerization-Prone) Decision->T3P_Path Scale-up HATU_Step1 1. Pre-activate Acid: HATU + DIPEA in DMF (15 min) HATU_Path->HATU_Step1 T3P_Step1 1. Mix Acid + Amine + Pyridine in EtOAc T3P_Path->T3P_Step1 HATU_Step2 2. Add Azetidine Amine Stir at RT (2-12 h) HATU_Step1->HATU_Step2 HATU_Purify 3. Aqueous Workup & Column Chromatography HATU_Step2->HATU_Purify Product Target Amide Product HATU_Purify->Product T3P_Step2 2. Dropwise T3P (50%) at 0°C, then RT (4-24 h) T3P_Step1->T3P_Step2 T3P_Purify 3. Simple Aqueous Wash (Water-soluble byproducts) T3P_Step2->T3P_Purify T3P_Purify->Product

Figure 1: Decision matrix and workflow for azetidine-isoindoline amide coupling.

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Application

Application Note &amp; Protocol: Strategic Development of In Vivo Dosing Formulations for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Abstract This document provides a comprehensive guide for the rational design and preparation of in vivo dosing formulations for the novel investigational compound, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the rational design and preparation of in vivo dosing formulations for the novel investigational compound, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. As a representative small molecule with anticipated poor aqueous solubility, this guide emphasizes a systematic, multi-tiered approach to vehicle selection and formulation development for both oral (PO) and intravenous (IV) administration in preclinical species. We detail pre-formulation assessment strategies, step-by-step protocols for creating solution and suspension formulations, and essential analytical characterization techniques to ensure formulation quality and dosing accuracy. The methodologies described herein are grounded in established principles of pharmaceutical sciences to enable robust and reproducible in vivo studies.

Introduction: The Formulation Challenge

The successful in vivo evaluation of a novel chemical entity (NCE) like 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is critically dependent on the development of an appropriate dosing formulation. The formulation must solubilize or uniformly suspend the active pharmaceutical ingredient (API) at the target concentration, be well-tolerated in the test species, and maintain chemical and physical stability for the duration of the study.

Based on its chemical structure—a fused aromatic ring system coupled with a polar azetidine carbonyl moiety—this compound is predicted to be a weakly basic molecule with low intrinsic aqueous solubility. Such characteristics present a significant biopharmaceutical challenge, as poor solubility can lead to low and erratic absorption, thereby compromising the integrity of pharmacokinetic (PK) and pharmacodynamic (PD) data. This guide outlines a systematic workflow to overcome these challenges.

Pre-formulation Assessment: The Foundation of Rational Design

Before initiating formulation development, a thorough pre-formulation assessment is paramount. This phase aims to characterize the physicochemical properties of the API to inform vehicle selection.

Key Physicochemical Parameters
  • Aqueous Solubility: This is the most critical parameter. It must be determined at different pH values (e.g., pH 2, 4.5, and 7.4) to understand the impact of ionization on solubility. For a weakly basic compound, solubility is expected to be higher at lower pH.

  • pKa: The acid dissociation constant (pKa) will identify the pH range over which the compound's ionization state changes, directly influencing solubility and absorption.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH indicate the lipophilicity of the compound, which affects its interaction with formulation excipients and biological membranes.

  • Solid-State Properties: Characterization by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is crucial to identify the crystalline form and assess its thermal stability.

Workflow for Pre-formulation Assessment

G cluster_0 Pre-formulation Workflow API API: 2-(azetidine-3-carbonyl)- 2,3-dihydro-1H-isoindole Solubility Aqueous Solubility Profiling (pH 2.0, 4.5, 7.4) API->Solubility pKa pKa Determination (Potentiometric or UV-metric) API->pKa LogP LogP / LogD Measurement (e.g., Shake-flask method) API->LogP SolidState Solid-State Analysis (XRPD, DSC, TGA) API->SolidState Decision Informed Decision on Initial Formulation Strategy Solubility->Decision pKa->Decision LogP->Decision SolidState->Decision

Caption: A systematic pre-formulation assessment workflow.

Formulation Development for Oral (PO) Administration

For oral dosing, the primary goal is to achieve sufficient exposure for efficacy and toxicity studies. A tiered approach allows for rapid screening of simple vehicles before moving to more complex systems.

Tier 1: Aqueous Vehicles

For weakly basic compounds, leveraging pH for solubilization is the most straightforward approach.

Protocol 1: pH-Adjusted Aqueous Solution

  • Objective: To prepare a 5 mg/mL solution by lowering the pH.

  • Materials:

    • 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (API)

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water (e.g., Milli-Q®)

    • pH meter

  • Procedure:

    • Weigh 50 mg of the API into a clean glass vial.

    • Add approximately 8 mL of purified water. The API will likely be a slurry.

    • While stirring with a magnetic stir bar, add 0.1 N HCl dropwise.

    • Monitor the pH continuously. Observe for dissolution of the solid material.

    • Continue adding acid until all solid has dissolved and the solution is clear. Record the final pH.

    • If the target concentration is reached, q.s. (add a sufficient quantity) to a final volume of 10 mL with purified water.

    • Self-Validation: The solution must remain clear upon standing for at least 4 hours at room temperature. If precipitation occurs, this approach is not viable at this concentration.

Tier 2: Suspension Formulations

If aqueous solutions are not feasible due to low solubility or the required pH being physiologically unacceptable, a suspension is the next logical choice. The key is to ensure dose uniformity.

Protocol 2: Aqueous Suspension with Wetting and Suspending Agents

  • Objective: To prepare a stable, uniform 10 mg/mL suspension.

  • Materials:

    • API, preferably micronized to a small particle size (<10 µm) to improve dissolution and homogeneity.

    • Wetting agent: 0.1% (v/v) Tween® 80 solution.

    • Suspending vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water.

  • Procedure:

    • Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of water while stirring vigorously. Allow it to hydrate fully (this may take several hours or overnight).

    • Weigh 100 mg of micronized API into a mortar.

    • Add a small volume of 0.1% Tween® 80 solution (a few drops) to the API powder.

    • Triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure the particles are fully wetted and to prevent clumping.

    • Gradually add the 0.5% CMC vehicle to the paste while continuing to mix.

    • Transfer the mixture to a graduated cylinder and q.s. to 10 mL with the CMC vehicle.

    • Homogenize the suspension using a high-shear mixer or by stirring vigorously for at least 30 minutes.

    • Self-Validation: A well-formulated suspension should be easily re-suspended by gentle shaking and should not show signs of rapid settling or caking. Dose uniformity should be confirmed by HPLC analysis of samples taken from the top, middle, and bottom of the bulk suspension.

Data Summary for Oral Formulations
Formulation Type Composition Target Conc. (mg/mL) Key Advantages Potential Risks
pH-Adjusted SolutionAPI in acidified water1-5Simple to prepare; ensures bioavailability.Potential for GI irritation; drug may precipitate in the gut.
Aqueous SuspensionAPI, 0.5% CMC, 0.1% Tween® 805-50Higher dosing possible; avoids harsh excipients.Risk of non-uniform dosing; physical instability (settling).
Lipid-BasedAPI in oils (e.g., sesame) or SEDDS1-20Can enhance absorption of lipophilic compounds.Complex to develop; potential for vehicle-drug interactions.

Formulation Development for Intravenous (IV) Administration

IV formulations demand the highest level of quality as they bypass biological barriers. The primary requirement is a true solution to prevent embolism.

Tier 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.

Protocol 3: Co-Solvent Solution for IV Dosing

  • Objective: To prepare a 2 mg/mL solution in a well-tolerated co-solvent system.

  • Materials:

    • API

    • Solutol® HS 15 (or Kolliphor® HS 15)

    • Propylene Glycol (PG)

    • Saline (0.9% NaCl) for injection

  • Procedure:

    • Weigh 20 mg of API into a sterile glass vial.

    • Add 1.0 mL of Solutol® HS 15. Vortex or sonicate until the API is fully dissolved. This may require gentle warming (not to exceed 40°C).

    • Add 2.0 mL of Propylene Glycol and mix thoroughly.

    • Slowly add saline for injection dropwise while vortexing to bring the total volume to 10 mL. Crucial Step: Observe the solution closely for any signs of precipitation. The rate of addition of the aqueous phase is critical to prevent the drug from crashing out.

    • Once the final volume is reached, visually inspect the solution against a black and white background for any particulates.

    • Sterile filter the final solution through a 0.22 µm syringe filter (ensure filter compatibility with the solvents).

    • Self-Validation: The final formulation must be a clear, particle-free solution. Stability should be confirmed by analyzing the concentration via HPLC immediately after preparation and after a set period (e.g., 4 hours) at room temperature.

Tier 2: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Protocol 4: Cyclodextrin Inclusion Complex for IV Dosing

  • Objective: To prepare a 5 mg/mL solution using a chemically modified cyclodextrin.

  • Materials:

    • API

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • 5% Dextrose in Water (D5W)

  • Procedure:

    • Prepare a 40% (w/v) solution of HP-β-CD in D5W. This may require heating to 50-60°C to fully dissolve the cyclodextrin. Cool to room temperature before use.

    • Weigh 50 mg of API into a glass vial.

    • Add the 40% HP-β-CD solution in small increments while vortexing or sonicating.

    • Continue adding the vehicle until the API is fully dissolved.

    • Q.s. to a final volume of 10 mL with the 40% HP-β-CD solution.

    • Sterile filter through a 0.22 µm filter.

    • Self-Validation: The solution must be clear and free of particles. The complexation should be confirmed, if possible, through techniques like phase-solubility diagrams.

IV Formulation Decision Tree

G cluster_1 IV Formulation Selection Logic Start Target IV Concentration & Tolerability Profile? CoSolvent Attempt Co-Solvent System (e.g., Solutol/PG/Saline) Start->CoSolvent Initial approach Cyclodextrin Attempt Cyclodextrin Vehicle (e.g., HP-β-CD) Start->Cyclodextrin If co-solvents are contraindicated CheckSol Is API Soluble & Stable? CoSolvent->CheckSol CheckSol2 Is API Soluble & Stable? Cyclodextrin->CheckSol2 CheckSol->Cyclodextrin No FinalIV Proceed to In Vivo Study CheckSol->FinalIV Yes CheckSol2->FinalIV Yes Reassess Re-evaluate API or Consider Nano-formulation CheckSol2->Reassess No

Caption: A decision tree for selecting an appropriate IV formulation strategy.

Analytical Characterization of Formulations

All formulations must be characterized to ensure they meet quality standards before dosing.

Parameter Method Acceptance Criteria Purpose
Appearance Visual InspectionClear solution or uniform, re-suspendable suspension.Confirms dissolution or proper dispersion.
pH pH MeterWithin ±0.5 units of target.Ensures consistency and influences stability/tolerability.
API Concentration HPLC-UV90-110% of target concentration.Guarantees accurate dosing.
Dose Uniformity (Suspensions) HPLC-UVRelative Standard Deviation (RSD) < 10%.Ensures each animal receives a consistent dose.
Particle Size (Suspensions) Laser DiffractionD90 < 20 µm (species-dependent).Influences dissolution rate and syringeability.

Conclusion and Best Practices

The development of in vivo formulations for challenging compounds like 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole requires a methodical, data-driven approach. Beginning with a robust pre-formulation assessment is non-negotiable. The tiered formulation strategy presented here, from simple aqueous systems to more complex co-solvent and cyclodextrin vehicles, provides a high probability of success. Every formulation must be rigorously characterized for appearance, concentration, and stability to ensure the generation of high-quality, reproducible in vivo data, which is the ultimate goal of preclinical drug development. Always consider the physiological constraints of the animal model, such as dosing volume limits and potential for vehicle-induced toxicity.

References

  • Title: Preclinical development handbook: ADME and biopharmaceutical properties. Source: John Wiley & Sons. URL: [Link]

  • Title: Formulation development of poorly water-soluble drugs for preclinical studies. Source: Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Excipients for Preclinical and Clinical Studies. Source: AAPS PharmSciTech. URL: [Link]

  • Title: Use of cyclodextrins in the delivery of poorly soluble drugs. Source: International Journal of Pharmaceutics. URL: [Link]

Method

Application Note: A Scalable Synthesis Protocol for 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, a key building block in medicinal chemistry. The described methodology...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, a key building block in medicinal chemistry. The described methodology is designed for researchers, scientists, and drug development professionals, focusing on practical implementation, safety, and scalability. The protocol is based on a robust amide coupling strategy, with detailed explanations of experimental choices and in-process controls.

Introduction

The 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole moiety is a significant structural motif found in a variety of pharmacologically active compounds. Its unique three-dimensional structure, conferred by the spirocyclic-like linkage of the azetidine and isoindoline rings, makes it an attractive scaffold for modulating biological targets. The development of a robust and scalable synthesis is therefore crucial for enabling further research and preclinical development of drug candidates containing this core.

This document outlines a detailed, step-by-step protocol for the gram-scale synthesis of the title compound, focusing on process optimization and safety considerations essential for industrial applications.

Synthetic Strategy

The overall synthetic strategy involves the coupling of two key intermediates: azetidine-3-carboxylic acid and 2,3-dihydro-1H-isoindole (isoindoline). The formation of the amide bond is the final and critical step in this convergent synthesis.

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Final Product A Azetidine-3-carboxylic Acid C Amide Coupling A->C B 2,3-dihydro-1H-isoindole B->C D 2-(azetidine-3-carbonyl)- 2,3-dihydro-1H-isoindole C->D High Yield & Purity G start Start step1 1. Charge Azetidine-3-carboxylic acid, HOBt, and DCM to reactor. start->step1 step2 2. Cool to 0-5 °C. step1->step2 step3 3. Add DIPEA dropwise. step2->step3 step4 4. Add EDC portion-wise. step3->step4 step5 5. Stir for 30 min at 0-5 °C. step4->step5 step6 6. Add 2,3-dihydro-1H-isoindole solution in DCM. step5->step6 step7 7. Allow to warm to RT and stir overnight. step6->step7 step8 8. Quench with water. step7->step8 step9 9. Aqueous work-up (NaHCO₃, Brine). step8->step9 step10 10. Dry organic layer (MgSO₄). step9->step10 step11 11. Concentrate in vacuo. step10->step11 step12 12. Purify by column chromatography. step11->step12 end End: Isolated Product step12->end

Application

crystallization techniques for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole isolation

An Application Note and Protocol Guide Topic: Crystallization Techniques for the Isolation of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Audience: Researchers, scientists, and drug development professionals. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Topic: Crystallization Techniques for the Isolation of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization in API Development

In the synthesis of active pharmaceutical ingredients (APIs), isolation and purification are paramount. Crystallization stands as the most vital technique in pharmaceutical manufacturing for producing high-quality drug substances with the desired physical properties suitable for formulation.[1][2] The process of forming a highly ordered solid crystal lattice from a solution not only serves as a powerful purification method but also defines the final physicochemical characteristics of the API, such as its stability, solubility, and bioavailability.[2][3]

This guide focuses on strategies for the crystalline isolation of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, a heterocyclic compound featuring both a rigid isoindole core and a flexible azetidine substituent. Such molecules can present unique challenges, including polymorphism—the ability to exist in multiple crystal forms with different properties—and a tendency to form amorphous solids or oils.[2][] As a Senior Application Scientist, this document provides a framework of field-proven methodologies, explaining the causality behind experimental choices to empower researchers to develop robust and reproducible crystallization protocols.

Section 1: Foundational Steps - Solvent Screening and Solubility

Before attempting any crystallization protocol, a thorough understanding of the compound's solubility profile is essential. The choice of solvent is the most critical factor governing the success of crystallization.[3] An ideal solvent system should exhibit moderate solubility for the target compound and a significant change in solubility with temperature (for cooling crystallization) or upon addition of an anti-solvent.[5]

Protocol 1: Rapid Solubility Screening

  • Preparation: Dispense a small, known quantity (e.g., 10-20 mg) of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole into separate small vials.[6]

  • Solvent Addition: To each vial, add a different solvent from the list below in small, measured aliquots (e.g., 0.1 mL).

  • Observation at Room Temperature: After each addition, stir or vortex the vial and observe for dissolution. Record the volume of solvent required to fully dissolve the compound.

  • Observation at Elevated Temperature: For vials where the compound is poorly soluble at room temperature, gently warm the solution (e.g., to 40-60 °C) and observe for dissolution. This helps identify potential solvents for cooling crystallization.[7]

  • Categorization: Classify each solvent based on the results.

Table 1: Hypothetical Solubility Profile for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Solvent ClassExample SolventsSolubility at 25°CSolubility at 60°CPotential Use Case
High Solubility Dichloromethane (DCM), Dimethylformamide (DMF)Very SolubleVery Soluble"Solvent" in Anti-Solvent Systems
Moderate Solubility Ethyl Acetate, Acetonitrile, Ethanol, MethanolSparingly SolubleSolubleCooling Crystallization
Low/Insoluble Heptane, Hexane, Water, Diethyl EtherInsolubleInsoluble"Anti-Solvent"

Section 2: Core Crystallization Methodologies

Based on the solubility data, several crystallization techniques can be employed. The three primary methods discussed here are cooling crystallization, anti-solvent addition, and vapor diffusion.

Cooling Crystallization

Protocol 2: Step-by-Step Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a suitable "moderate" solvent (e.g., Ethyl Acetate) at an elevated temperature (e.g., 60°C) to achieve a saturated or nearly saturated solution.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming large, well-ordered crystals and preventing the rapid precipitation of impurities.[][9]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) to maximize the yield by further decreasing the compound's solubility.[7]

  • Isolation: Collect the crystals via vacuum filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum.

G cluster_prep Preparation cluster_cool Crystallization cluster_iso Isolation A Dissolve API in minimal hot solvent B Hot Filtration (if needed) A->B C Slowly cool to room temperature B->C D Cool further (0-4°C) C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry Crystals F->G

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This method, also known as precipitation or drowning-out, induces crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.[2][10] This rapidly reduces the solubility of the solute in the bulk solution, creating the supersaturation necessary for crystal nucleation and growth.[3]

Protocol 3: Step-by-Step Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "high solubility" solvent (e.g., Dichloromethane).

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., Heptane) dropwise to the stirred solution. The rate of addition is critical; a slow rate promotes the growth of larger, more uniform crystals, while a rapid rate can lead to the formation of fine particles or an amorphous precipitate.[][10]

  • Seeding (Optional): If nucleation is slow, add a few seed crystals of the desired polymorph to guide crystal growth and ensure consistency.[]

  • Equilibration: Continue stirring for a period (e.g., 1-2 hours) after the addition is complete to allow the crystallization to reach equilibrium and maximize yield.[1]

  • Isolation: Collect the crystals via vacuum filtration, wash with a mixture of the solvent/anti-solvent or pure anti-solvent, and dry under vacuum.[11]

G cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation A Dissolve API in 'good' solvent B Slowly add 'anti-solvent' A->B C Seeding (optional) B->C D Equilibrate (stir) C->D E Vacuum Filtration D->E F Wash with anti-solvent E->F G Dry Crystals F->G G cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation A Dissolve API in non-volatile solvent (inner vial) C Place inner vial in outer vessel & seal A->C B Add volatile anti-solvent to outer vessel B->C D Allow vapor to diffuse slowly C->D E Incubate undisturbed D->E F Decant Mother Liquor E->F G Wash Crystals F->G H Dry Crystals G->H

Caption: Workflow for Vapor Diffusion Crystallization.

Section 3: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out / Amorphous Solid The solution is too supersaturated; the compound is coming out of solution above its melting point or too rapidly for a crystal lattice to form. [1]Re-heat the solution and add a small amount of additional "good" solvent to reduce supersaturation. Ensure the cooling rate is very slow. [9]Consider using a different solvent system.
No Crystals Form The solution is not sufficiently supersaturated; nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add seed crystals if available. [12]If using anti-solvent, add more. If cooling, reduce the temperature further.
Crystallization is Too Rapid Excessive supersaturation is causing rapid precipitation, which can trap impurities. [9]Add more of the "soluble" solvent to the hot solution before cooling. [9]For anti-solvent addition, reduce the addition rate or dilute the anti-solvent.
Poor Yield Too much solvent was used; the compound is highly soluble in the mother liquor.Concentrate the mother liquor by evaporating some solvent and attempt a "second crop" crystallization. [9]Ensure the final cooling step is at a sufficiently low temperature.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Unknown Author. Crystallization of small molecules. [Link]

  • BIA. Crystallisation in pharmaceutical processes. BIA. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Dryer. [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion. [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]

  • Unknown Author. Guide for crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Al-Obaidi, H., & Keil, T. (2023, April 24). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC. [Link]

  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. [Link]

  • ACS Publications. (2021, May 16). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development. [Link]

  • University of York. (2006, January 8). Crystallisation Techniques. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • MIT. First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • MDPI. (2023, February 23). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. [Link]

  • ACS Publications. (2021, March 12). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. This guide is designed to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yield. As Senior Application Scientists, we understand that synthesizing this molecule, which joins the structurally unique isoindoline and azetidine-3-carboxylic acid moieties, presents specific challenges. This document will address these challenges in a direct question-and-answer format, explaining the causality behind each experimental choice.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses high-level issues you might encounter during the synthesis.

Q1: My overall yield is consistently low (<40%). Where should I start troubleshooting?

A low yield is a common issue that can stem from multiple points in the process. Before diving into optimizing the coupling reaction itself, it's crucial to systematically evaluate the entire workflow.

  • Purity of Starting Materials: The quality of your 2,3-dihydro-1H-isoindole (isoindoline) and azetidine-3-carboxylic acid is paramount. Impurities can act as competitive substrates or reaction inhibitors.[1] We strongly recommend verifying the purity of each starting material by ¹H NMR and/or LC-MS before use.

  • Reaction Monitoring: Are you monitoring the reaction's progress? Relying on a fixed reaction time can be misleading. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials and the formation of the product. This will tell you if the reaction is incomplete, has stalled, or if the product is degrading over time.[1]

  • Work-up and Purification Losses: The product is a relatively polar amide. It's possible to lose a significant amount of product during aqueous work-ups or through irreversible adsorption onto silica gel during chromatography. Analyze your aqueous layers and spent silica to check for lost product.

Q2: I'm seeing multiple new spots on my TLC plate that are not my starting materials or product. What are the likely side products?

The formation of by-products is often related to the choice of coupling agent and reaction conditions.[2]

  • N-acylurea: If you are using a carbodiimide coupling agent like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into an inactive N-acylurea by-product. This is especially problematic if the amine nucleophile (isoindoline) is slow to react.[2]

  • Self-Coupling/Polymerization: While less common for the amine, the activated azetidine-3-carboxylic acid could potentially react with another molecule of itself.

  • Decomposition: Isoindoline derivatives can be sensitive to strongly acidic or basic conditions and may degrade over time.[3]

Section 2: Optimizing the Core Amide Coupling Reaction

The central challenge in this synthesis is the efficient formation of the amide bond between a secondary amine (isoindoline) and a somewhat sterically hindered carboxylic acid (azetidine-3-carboxylic acid).

Q3: Which amide coupling reagent is best suited for this reaction?

The choice of coupling reagent is critical and depends on balancing reactivity, cost, and side-reaction suppression.[4][5][6]

Coupling Reagent SystemAdvantagesDisadvantagesRecommendation
EDC / HOBt Cost-effective, water-soluble by-product (urea) is easily removed.[1]Forms a highly reactive intermediate that can lead to side products if not trapped efficiently.[2]A good starting point. The addition of HOBt is crucial as it forms a more stable active ester, increasing efficiency and reducing side reactions.[2]
HATU / DIPEA Highly efficient and fast, especially for sterically hindered substrates.[4][6][7] Generally leads to cleaner reactions and higher yields.[8]More expensive than EDC/HOBt. The by-products can sometimes complicate purification.Recommended for optimization. If EDC/HOBt gives low yields, switching to HATU is the most logical next step. It is one of the most powerful activators available.[7]
SOCl₂ or (COCl)₂ Forms a highly reactive acyl chloride intermediate.Harsh conditions (can require heat) may not be suitable for the sensitive isoindoline moiety.[9] Generates HCl, which will protonate the amine, requiring at least two equivalents of base.[9]High-risk option. Only consider as a last resort if all other methods fail, as it can lead to decomposition and side reactions.[10]

Expert Insight: We recommend starting with EDC/HOBt due to its cost-effectiveness. If yields are unsatisfactory, move to HATU . HATU is a uronium/aminium-based reagent that forms a highly reactive HOAt active ester, which is excellent for coupling challenging substrates with minimal side reactions.[6][7]

Q4: What is the optimal solvent, base, and temperature for the coupling reaction?

These parameters are interconnected and must be chosen carefully to ensure all components are soluble and reactive.

  • Solvent: A dry, polar, aprotic solvent is ideal.

    • DMF (Dimethylformamide): Excellent solvating properties for all components, including the zwitterionic azetidine-3-carboxylic acid. This is our primary recommendation.

    • DCM (Dichloromethane): A good alternative, though the solubility of the carboxylic acid may be lower.

    • Key Consideration: The solvent must be anhydrous. Water will hydrolyze the activated ester intermediate, killing the reaction.[1] Use a freshly opened bottle of anhydrous solvent or one that has been dried over molecular sieves.

  • Base: A non-nucleophilic organic base is required to deprotonate the amine and neutralize any acidic by-products.[11]

    • DIPEA (N,N-Diisopropylethylamine): The standard choice. It is sterically hindered and therefore non-nucleophilic. Use 2-3 equivalents.

    • Triethylamine (TEA): Can also be used, but it is slightly more nucleophilic and can sometimes lead to side reactions.

  • Temperature:

    • Activation Step: The activation of the carboxylic acid with the coupling reagent should be performed at 0 °C . This minimizes side reactions and potential racemization.

    • Coupling Step: After adding the isoindoline, the reaction can be allowed to slowly warm to room temperature and stirred overnight.[1] For sluggish reactions, gentle heating (40-50 °C) can be considered, but should be monitored closely for by-product formation.

Workflow for Optimizing Amide Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Start Dissolve Azetidine-3-COOH in Anhydrous DMF AddBase Add DIPEA (2-3 eq) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddReagent Add Coupling Reagent (e.g., HATU, 1.1 eq) Cool->AddReagent Stir Stir for 15-30 min at 0 °C AddReagent->Stir AddAmine Add Isoindoline (1.0 eq) in Anhydrous DMF Stir->AddAmine Warm Warm to RT, Stir 12-24h AddAmine->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Monitor->Warm Incomplete? Quench Aqueous Work-up Monitor->Quench Complete? Extract Extract with EtOAc/DCM Quench->Extract Purify Column Chromatography Extract->Purify End Isolate Pure Product Purify->End

Caption: Recommended experimental workflow for the amide coupling reaction.

Section 3: Starting Material Quality Control

The success of your synthesis is fundamentally dependent on the quality of your starting materials.

Q5: How can I obtain or synthesize high-purity 2,3-dihydro-1H-isoindole?

2,3-dihydro-1H-isoindole (isoindoline) can be synthesized from α,α'-dibromo-o-xylene and a primary amine.[12] However, it is also commercially available.

  • Purity Check: Commercial isoindoline can sometimes contain impurities from its synthesis or degradation products. It should appear as a colorless to light yellow solid or oil. A dark color may indicate oxidation or polymerization.

  • Purification: If purity is suspect, it can be purified by distillation under reduced pressure or by column chromatography.

  • Storage: Isoindoline is susceptible to air oxidation. It should be stored under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

Q6: Azetidine-3-carboxylic acid is a zwitterion and can be difficult to handle. Any tips?

Yes, its zwitterionic nature means it has low solubility in many common organic solvents.

  • Synthesis: It can be prepared via several multi-step routes.[13][14][15] If synthesizing in-house, ensure complete removal of any residual salts or reagents from the final step.

  • Solubility: As mentioned, DMF is one of the best solvents for this starting material in coupling reactions.

  • Hydrochloride Salt: If you are using the hydrochloride salt of azetidine-3-carboxylic acid, remember to add an additional equivalent of your non-nucleophilic base (e.g., DIPEA) to neutralize the HCl in situ.

Section 4: Work-up and Purification Strategy

An efficient purification strategy is essential to maximize your isolated yield. The target molecule, being an amide, is polar and may require specific techniques.

Q7: What is the best procedure for the reaction work-up?

A standard aqueous work-up is typically effective for removing the urea by-product (if using EDC) and excess base.

  • Quench: Dilute the reaction mixture with ethyl acetate or DCM.

  • Wash: Wash the organic layer sequentially with:

    • A mild acid (e.g., 5% citric acid or dilute HCl) to remove excess amine base (DIPEA).

    • A mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt.

    • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q8: My product seems to be sticking to the silica gel column, leading to low recovery. What can I do?

This is a common issue with polar amide compounds.[16][17]

  • Deactivate the Silica: Pre-treating your silica gel with a small amount of triethylamine (e.g., by including 0.5-1% TEA in your eluent) can help prevent the product from sticking to acidic sites on the silica.

  • Use a More Polar Eluent System: A standard ethyl acetate/hexane system may not be sufficient. Consider using a DCM/Methanol gradient. Start with a low percentage of methanol and gradually increase the polarity.

  • Reverse-Phase Chromatography: If normal-phase chromatography consistently gives poor recovery, reverse-phase (C18) flash chromatography is an excellent alternative for polar compounds.[17] You would typically elute with a water/acetonitrile or water/methanol gradient.

  • Crystallization: If your crude product is a solid, recrystallization can be a highly effective purification method that avoids chromatography altogether.[16] Try dissolving the crude material in a minimum amount of a hot polar solvent (like acetonitrile or ethanol) and allowing it to cool slowly.[16]

Troubleshooting Logic Diagram

G cluster_reaction cluster_purification Start Low Yield Check_Reaction Check Reaction Mixture by LC-MS Start->Check_Reaction Incomplete Incomplete Reaction: - Increase reaction time - Use stronger coupling agent (HATU) - Check for moisture Check_Reaction->Incomplete Starting Material Remains Side_Products Mainly Side Products: - Lower reaction temperature - Use HATU instead of EDC - Check starting material purity Check_Reaction->Side_Products Complex Mixture No_Product No Product in Crude: - Product is water soluble? - Check aqueous layers - Re-evaluate work-up Check_Reaction->No_Product Clean Baseline Loss_On_Column Product Lost on Column: - Add TEA to eluent - Switch to DCM/MeOH gradient - Use Reverse-Phase (C18) Check_Reaction->Loss_On_Column Product in Crude, Low Isolated Yield

Caption: A decision tree for troubleshooting low synthesis yield.

References

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available from: [Link]

  • Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Molbase. Available from: [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available from: [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Taylor & Francis Online. Available from: [Link]

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. ResearchGate. Available from: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available from: [Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. Available from: [Link]

  • Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available from: [Link]

  • Process for making azetidine-3-carboxylic acid. Google Patents.
  • What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available from: [Link]

  • Synthesis of 2,3-dihydro-1H-isoindol-1-one derivatives 8 from pthalides 6. ResearchGate. Available from: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available from: [Link]

  • Purification of amide compound. Google Patents.
  • Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available from: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Available from: [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. RSC. Available from: [Link]

  • Why did my amide syntesis does not work? ResearchGate. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available from: [Link]

  • Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. ACS Publications. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Available from: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available from: [Link]

Sources

Optimization

troubleshooting degradation of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole during storage

Welcome to the Technical Support Center for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole . This guide is engineered for researchers, analytical chemists, and formulation scientists dealing with the storage, handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole . This guide is engineered for researchers, analytical chemists, and formulation scientists dealing with the storage, handling, and stability profiling of this specific chemical building block.

As a highly functionalized intermediate, this molecule possesses three distinct structural liabilities: a strained four-membered azetidine ring, an oxidatively sensitive isoindoline core, and a moisture-sensitive amide linkage. Understanding the thermodynamic and kinetic drivers behind these degradation pathways is critical for maintaining batch purity and experimental reproducibility.

Part 1: Mechanistic Overview of Structural Liabilities

Before troubleshooting specific issues, it is essential to understand the causality behind the molecule's instability. The structural tension in the azetidine ring (~26 kcal/mol strain energy) provides a strong thermodynamic driving force for ring-opening, while the benzylic positions of the isoindoline core are kinetically susceptible to radical-mediated auto-oxidation.

DegradationPathways Target 2-(azetidine-3-carbonyl)- 2,3-dihydro-1H-isoindole Oxidation Isoindoline Oxidation (O2, Light) Target->Oxidation Auto-oxidation Hydrolysis Amide Hydrolysis (H2O, pH extremes) Target->Hydrolysis Moisture RingOpening Azetidine Ring Opening (Nucleophiles, Acid) Target->RingOpening Azetidinium Formation Deg1 Isoindolin-1-one / Phthalimide Derivatives Oxidation->Deg1 Benzylic C-H Activation Deg2 Azetidine-3-carboxylic acid + Isoindoline Hydrolysis->Deg2 C-N Bond Cleavage Deg3 Acyclic Amino Acid Derivatives RingOpening->Deg3 Nucleophilic Attack

Mechanistic pathways of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole degradation.

Part 2: Troubleshooting FAQs

Q1: Why am I observing a gradual loss of purity and the appearance of +14 Da / +28 Da mass shifts when the compound is stored as a dry powder at room temperature? Root Cause: You are observing the auto-oxidation of the 2,3-dihydro-1H-isoindole (isoindoline) core. The benzylic carbons (C1 and C3) adjacent to the nitrogen are highly susceptible to radical-mediated oxidation. Exposure to ambient oxygen and light triggers the formation of hydroperoxide intermediates, which subsequently decompose into isoindolin-1-ones (+14 Da, single carbonyl) or phthalimides (+28 Da, dual carbonyl) . Resolution: Store the compound in amber glass vials to prevent photo-initiation. Purge the headspace with high-purity Argon (heavier than nitrogen, providing a better blanket) and store at -20°C.

Q2: During formulation in mildly acidic media, our LC-MS detects unexpected acyclic amine impurities. How is the ring degrading? Root Cause: The azetidine ring is undergoing nucleophilic ring-opening. While azetidines are generally stable at neutral pH, acidic environments protonate the secondary amine, forming a highly reactive azetidinium ion intermediate. This intermediate lowers the activation energy barrier, allowing even weak nucleophiles (like water or chloride ions from the buffer) to attack the ring, relieving the steric strain and forming acyclic amino acid derivatives . Resolution: Avoid formulating or storing the compound in acidic buffers (pH < 5) or in the presence of strong nucleophiles. If acidic conditions are strictly required for an assay, prepare solutions immediately prior to use and maintain them at 4°C to kinetically slow the ring-opening process.

Q3: My LC-MS analysis shows a +18 Da mass shift and the appearance of two distinct peaks with different retention times. What is happening? Root Cause: This is classic amide bond hydrolysis. The amide linkage connecting the azetidine-3-carbonyl group to the isoindoline nitrogen is being cleaved by ambient moisture, yielding free azetidine-3-carboxylic acid and free isoindoline. Resolution: Ensure the compound is stored in a desiccator. If the compound is hygroscopic, lyophilize the powder to remove residual water before long-term storage.

Q4: Why does the molecular weight of my solid powder increase by exactly +44 Da over time when left on the benchtop? Root Cause: Carbamylation. The azetidine ring contains a free, highly nucleophilic secondary amine. Upon exposure to ambient air, this amine reacts rapidly with atmospheric carbon dioxide (CO₂) to form a stable carbamate salt or carbamic acid adduct (+44 Da). Resolution: Handle the material inside a glovebox or under a continuous nitrogen/argon stream.

Part 3: Quantitative Degradation & Storage Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative degradation rates observed under various stress conditions and the corresponding preventative storage protocols.

Degradation PathwayTriggering ConditionPrimary DegradantsEst. Degradation Rate (25°C)Preventive Storage Protocol
Isoindoline Oxidation O₂, Light, Transition MetalsIsoindolin-1-ones, Phthalimides~2-5% per month (ambient air)Argon atmosphere, amber vials, < -20°C
Amide Hydrolysis Moisture, pH extremes (<4 or >9)Azetidine-3-carboxylic acid, Isoindoline~10% per week (in aqueous buffer)Desiccator, lyophilization, neutral pH
Azetidine Ring-Opening Acidic media, NucleophilesAcyclic amino acid derivativesHighly variable (pH dependent)Avoid strong acids / nucleophilic solvents
Carbamylation Atmospheric CO₂Azetidine-N-carbamate adducts~1-3% per day (benchtop exposure)Handle in glovebox, inert atmosphere

Part 4: Self-Validating Experimental Protocols

To accurately assess the stability of your specific batch, you must perform a Forced Degradation Study. The following protocol is designed as a self-validating system: it incorporates a critical quenching step to ensure that the degradation observed happened during the stress phase, not as an artifact inside the heated LC-MS injection port.

Workflow Start Sample Prep (Solid/Solution) Stress Forced Degradation (Heat, Light, O2, pH) Start->Stress Quench Quenching & Neutralization Stress->Quench Analysis LC-HRMS & NMR Analysis Quench->Analysis Identify Structural Elucidation Analysis->Identify

Step-by-step analytical workflow for forced degradation stability testing.

Protocol: Forced Degradation and Stability Profiling

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole in LC-MS grade Acetonitrile/Water (50:50, v/v). Note: Use degassed solvents to prevent premature oxidation.

Step 2: Hydrolytic & Azetidinium Stress (Acid/Base)

  • Acid Stress: Aliquot 1 mL of stock. Add 100 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Aliquot 1 mL of stock. Add 100 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

Step 3: Oxidative Stress Aliquot 1 mL of stock. Add 50 µL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours to isolate oxidative pathways from photo-degradation.

Step 4: Quenching (Critical Validation Step) Failure to quench will result in continued degradation inside the autosampler, yielding false kinetics.

  • Neutralize the acid-stressed sample with exactly 100 µL of 0.1 M NaOH.

  • Neutralize the base-stressed sample with exactly 100 µL of 0.1 M HCl.

  • Quench the oxidative sample by adding 50 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to consume residual peroxides.

Step 5: LC-HRMS Analysis Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) to Acetonitrile (Mobile Phase B). Monitor for the exact mass shifts described in the FAQs (+14/28 Da for oxidation, +18 Da for hydrolysis, +44 Da for carbamylation).

Part 5: References

  • Čikoš, A., et al. "Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway." Journal of Pharmaceutical and Biomedical Analysis, 203 (2021): 114232.[Link]

  • Buil, M. L., et al. "Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols." Organometallics, 40.7 (2021): 922-935.[Link]

Troubleshooting

optimizing flash chromatography purification of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

An In-Depth Guide to Optimizing Flash Chromatography Purification of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Optimizing Flash Chromatography Purification of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for the purification of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. As a polar molecule with a basic nitrogen center, this compound presents unique challenges in flash chromatography that require specialized approaches for successful separation.

Understanding the Challenge: The Molecular Properties

The target molecule, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, possesses distinct structural features that dictate its chromatographic behavior. The core structure includes a polar tertiary amide and an aromatic isoindoline group. Critically, the azetidine ring contains a secondary amine, which is basic. This basic nitrogen can interact strongly with the acidic silanol (-Si-OH) groups on the surface of standard silica gel, the most common stationary phase.[1] This acid-base interaction is often the primary cause of common purification issues such as poor peak shape, low recovery, and failed separations.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: Why is my compound's peak showing severe tailing and broadening on a standard silica gel column?

Answer: Severe peak tailing is the classic sign of a strong, undesirable interaction between a basic compound and the acidic stationary phase.[2] The basic nitrogen atom on the azetidine ring is protonated by the acidic silanol groups on the silica surface, causing it to bind very strongly. This leads to slow, uneven elution and a smeared or "tailing" peak shape.

Solutions:

  • Introduce a Basic Modifier: The most common and effective solution is to neutralize the acidic silica surface by adding a small amount of a basic modifier to your mobile phase.[3]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., Dichloromethane/Methanol).[3][4] The TEA acts as a competing base, preferentially interacting with the silanol groups and allowing your compound to elute more symmetrically.

    • Ammonia in Methanol: For very basic compounds, a solution of 10% ammonia in methanol can be used as the polar component of the mobile phase.[5]

  • Increase Mobile Phase Polarity: A gradual increase in the polarity of the mobile phase, for instance by increasing the percentage of methanol in a dichloromethane mixture, can help elute the compound more effectively and reduce tailing.[3]

  • Consider Solvent Choice: While Dichloromethane/Methanol is a common choice for polar compounds, some solvent systems can improve peak shape.[6] Substituting methanol with a different polar solvent like acetone or acetonitrile can alter the separation selectivity and may improve peak resolution.[7][8]

Q2: My compound seems to be irreversibly stuck on the column, resulting in very low or zero recovery. What should I do?

Answer: This is an extreme case of the acid-base interaction described in Q1. The bond between your basic compound and the acidic silica is so strong that the mobile phase lacks sufficient elution strength to break it.

Solutions:

  • Switch to an Alternative Stationary Phase: If mobile phase modifiers are insufficient, the best approach is to use a stationary phase that is not acidic.

    • Amine-Functionalized Silica: This is an excellent choice as the surface is basic, which repels basic compounds and prevents strong ionic interactions, leading to much-improved peak shape and recovery.[3][9]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying amines and other basic compounds.[1][3][9]

    • Reversed-Phase (C18) Silica: If your compound has sufficient solubility in aqueous-organic mixtures, reversed-phase chromatography is a powerful alternative.[1][3][7] Here, the stationary phase is non-polar, and polar compounds elute earlier.

  • Utilize HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior technique. HILIC uses a polar stationary phase (like silica, diol, or amine-bonded) with a mobile phase rich in an organic solvent like acetonitrile. Water is used as the strong eluting solvent.[3][10][11]

Q3: My Thin-Layer Chromatography (TLC) shows a good separation, but the flash chromatography run fails to reproduce it. Why?

Answer: This is a common issue stemming from the differences between the two techniques.

  • Equilibration: Flash columns are typically pre-equilibrated with the mobile phase, whereas TLC plates are used dry.[12] When using highly polar solvents like methanol on a dry TLC plate, the solvent components can separate as they move up the plate, creating a different local solvent environment than what is present in a pre-equilibrated flash column.[12]

  • Sample Loading: On a TLC plate, the sample is spotted and dried, which is a form of "dry loading." If you perform a liquid load onto your flash column using a strong solvent, it can disrupt the top of the column bed and broaden your initial sample band.[13]

  • Particle Size: The silica particle size used for TLC plates is often smaller and more uniform than in bulk flash silica, which can provide higher separation efficiency.[13]

Solutions:

  • Use Acetonitrile as a Methanol Alternative: Acetonitrile is polar but aprotic. It often provides a different selectivity and can lead to separations that are more easily transferable from TLC to flash chromatography.[8][12]

  • Perform a Dry Load: Adsorb your crude sample onto a small amount of silica gel (or Celite® for acid-sensitive compounds) before loading it onto the column. This ensures the sample is introduced as a narrow, even band, improving resolution.[6][9][14]

Frequently Asked Questions (FAQs)

Q1: What is the best way to develop a mobile phase for purifying this compound?

Answer: Method development should always begin with Thin-Layer Chromatography (TLC).[6][9]

  • Select a Starting Solvent System: For a polar compound like this, good starting systems are Dichloromethane/Methanol or Ethyl Acetate/Hexanes.[6][9]

  • Add a Basic Modifier: Given the basicity of the molecule, immediately add 0.5-1% Triethylamine (TEA) to your chosen solvent system to prevent streaking on the TLC plate.

  • Target the Right Rf Value: Adjust the ratio of polar to non-polar solvent until your target compound has an Rf value between 0.2 and 0.35.[9][14] This range provides the optimal balance between resolution and run time for flash chromatography.[6]

  • Run a Gradient: For flash chromatography, it is often best to run a gradient.[4][14] Start with a solvent system that gives your compound an Rf of around 0.2 or less, and gradually increase the polarity during the run.[4]

Q2: Should I use normal-phase or reversed-phase chromatography?

Answer: The choice depends on your compound's properties and the nature of the impurities.

  • Normal-Phase (Modified): This is often the first choice due to the use of organic solvents, which are easily removed by evaporation. For this compound, it is only viable if you use a basic modifier (like TEA) or an alternative stationary phase (like amine-functionalized silica or alumina).

  • Reversed-Phase (C18): This is an excellent alternative, especially if impurities are less polar than your target compound. The mobile phase will be a mixture of water and an organic solvent (like acetonitrile or methanol). A key consideration is the post-purification workup, as removing water can require lyophilization (freeze-drying).

Q3: How do I choose between liquid loading and dry loading my sample?

Answer: The choice depends on the sample's solubility in the initial mobile phase of your chromatography run.

  • Liquid Loading: This method is faster and suitable if your sample dissolves completely in a small volume of the initial, low-polarity mobile phase.

  • Dry Loading: This is the recommended method if your sample is poorly soluble in the initial mobile phase or if you need the highest possible resolution.[6][9][14] By pre-adsorbing the compound onto a solid support, you ensure it starts as a very narrow band on the column, which is critical for difficult separations.[14]

Data & Protocols
Table 1: Recommended Starting Solvent Systems for TLC Screening

(Note: All systems should be supplemented with 0.5-1% Triethylamine (TEA) to improve peak shape)

System NameNon-Polar SolventPolar SolventPolarity RangeTypical Application
DCM / MeOH DichloromethaneMethanolHighExcellent for highly polar compounds.[5]
EtOAc / Hex HexanesEthyl AcetateMediumStandard system for moderately polar compounds.[6]
DCM / MeCN DichloromethaneAcetonitrileMedium-HighGood alternative to MeOH, can improve TLC-to-flash transferability.[8]
Table 2: Comparison of Stationary Phases
Stationary PhaseTypeSurface ChemistryBest ForKey Consideration
Silica Gel Normal-PhaseAcidic (Silanol groups)General purpose, non-basic compoundsRequires basic modifier for this molecule.[9]
Amine-functionalized Silica Normal-PhaseBasic (Amine groups)Basic compounds like aminesExcellent choice to prevent tailing.[3][9]
Alumina Normal-PhaseBasic, Neutral, or AcidicBasic compounds (use neutral or basic form)Offers different selectivity than silica.[3][9]
C18 (ODS) Reversed-PhaseNon-Polar (Hydrocarbon chains)Polar compounds soluble in aqueous mediaRequires water-based mobile phases.[1][9]
Experimental Workflow & Diagrams
Protocol 1: Step-by-Step TLC Method Development
  • Prepare Stock Solutions: Dissolve a small amount of your crude sample in a suitable solvent like dichloromethane.

  • Prepare Eluent Jars: In several small beakers or TLC chambers, prepare different solvent mixtures (e.g., 98:2 DCM/MeOH, 95:5 DCM/MeOH, 90:10 DCM/MeOH). Add 0.5-1% TEA to each.

  • Spot the TLC Plate: Using a capillary tube, spot your sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted plate in a chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if UV-active) and/or by staining (e.g., with potassium permanganate).

  • Analyze: Calculate the Rf value for your target compound. The ideal system will place the compound at an Rf of ~0.2-0.35 while maximizing separation from impurities.[9]

Diagram 1: Troubleshooting Workflow for Peak Tailing

This diagram outlines the decision-making process when encountering poor peak shape.

G start Start: Peak Tailing Observed on Standard Silica q1 Is adding 0.5-1% TEA to the mobile phase feasible? start->q1 a1_yes Add TEA to mobile phase q1->a1_yes Yes a1_no Consider alternative stationary phase q1->a1_no No check1 Does peak shape improve? a1_yes->check1 check1->a1_no No end_success Success: Symmetrical Peak Achieved check1->end_success Yes q2 Choose Stationary Phase a1_no->q2 opt1 Amine-Functionalized Silica (Recommended) q2->opt1 opt2 Neutral/Basic Alumina q2->opt2 opt3 Reversed-Phase C18 q2->opt3 opt1->end_success opt2->end_success opt3->end_success end_fail Re-evaluate Method: Consider HILIC or other advanced techniques

Sources

Optimization

Technical Support Center: Optimizing the Purity of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

An in-depth guide for researchers, scientists, and drug development professionals on minimizing synthetic impurities in batches of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. This guide provides practical, in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on minimizing synthetic impurities in batches of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole.

This guide provides practical, in-depth solutions to common challenges encountered during the synthesis and purification of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. Structured as a series of frequently asked questions and troubleshooting scenarios, it is designed to help you diagnose issues, optimize reaction conditions, and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole?

The most direct and common method for synthesizing this target molecule is through an amide coupling reaction. This involves reacting 2,3-dihydro-1H-isoindole (also known as isoindoline) with a suitably activated form of azetidine-3-carboxylic acid. The reaction is typically mediated by a coupling reagent to facilitate the formation of the amide bond.

The general scheme involves the activation of the carboxylic acid group of azetidine-3-carboxylic acid by a coupling reagent, followed by a nucleophilic attack from the secondary amine of the isoindoline moiety.[1]

Q2: What are the most common impurities I should anticipate in my crude product?

Impurities can originate from various sources, including unreacted starting materials, byproducts from coupling reagents, and side reactions. Proactively understanding these potential contaminants is the first step toward effective control.[2]

Impurity TypeSpecific ExampleCommon Source
Unreacted Starting Materials Isoindoline, Azetidine-3-carboxylic acidIncomplete reaction, incorrect stoichiometry.
Coupling Reagent Byproducts Dicyclohexylurea (DCU), N,N'-diisopropylureaFrom carbodiimide reagents like DCC and DIC.
1-Hydroxybenzotriazole (HOBt)Used as an additive to suppress side reactions.
TetramethylguanidineSide reaction from uronium reagents like HATU.[3]
Side-Reaction Products N-AcylureaRearrangement of the O-acylisourea intermediate when using carbodiimides.[4]
Residual Solvents Acetonitrile, Dichloromethane, Ethyl AcetateSolvents used during reaction or purification.
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my product batches?

A multi-technique approach is essential for robust impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for purity assessment. A reverse-phase HPLC method (e.g., using a C18 column) coupled with a UV or Diode Array Detector (DAD) can effectively separate and quantify the main product from most organic impurities.[6][7][8] For definitive identification, coupling HPLC with a mass spectrometer (LC-MS) is invaluable.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile impurities, particularly residual solvents.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can be used to identify and quantify significant impurities if their signals do not overlap with the product's signals.[6][11]

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: My HPLC analysis shows peaks corresponding to unreacted isoindoline and azetidine-3-carboxylic acid.

Root Cause: This issue typically stems from an incomplete reaction or suboptimal stoichiometry. The basic nature of isoindoline and the acidic nature of the carboxylic acid make them readily removable with a targeted aqueous workup.

Solution: Implement a Liquid-Liquid Extraction Workup

An acid-base extraction is highly effective for removing these specific starting materials.[4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl or 5% citric acid). This will protonate the basic isoindoline, causing it to partition into the aqueous layer.

  • Base Wash: Next, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate or 1M sodium carbonate). This will deprotonate the acidic azetidine-3-carboxylic acid, moving it into the aqueous phase.[4]

  • Brine Wash & Drying: Finally, wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Scenario 2: After using DCC as a coupling agent, a white, insoluble solid is contaminating my product.

Root Cause: This is a classic issue when using N,N'-dicyclohexylcarbodiimide (DCC). The insoluble solid is dicyclohexylurea (DCU), a byproduct of the coupling reaction.[1]

Solution: Filtration and Solvent Selection

DCU's poor solubility in many common organic solvents can be leveraged for its removal.

Step-by-Step Protocol:

  • Solvent Selection: At the end of the reaction, dilute the mixture with a solvent in which your desired product is soluble but DCU is not. Dichloromethane or ethyl acetate are often suitable choices.

  • Filtration: Filter the entire mixture through a pad of Celite® or a fritted glass funnel. The insoluble DCU will be retained on the filter.

  • Rinsing: Rinse the filter cake with a small amount of the chosen solvent to recover any occluded product.

  • Further Purification: The filtrate, which now contains your product, can then be subjected to an aqueous workup (as described in Scenario 1) or concentrated for chromatographic purification.

Pro-Tip: To avoid this issue entirely, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and easily removed during the aqueous workup.[4]

Scenario 3: My reaction with HATU is clean, but I'm seeing a significant side product with a molecular weight corresponding to the addition of tetramethylguanidine to my isoindoline starting material.

Root Cause: This impurity arises from a known side reaction of uronium-type coupling reagents like HATU. Highly nucleophilic amines, such as isoindoline, can directly attack the guanidinium core of HATU, leading to the formation of a guanylated amine.[3]

Solution: Optimize Reaction Conditions or Change Coupling Reagent

Method 1: Modify Reaction Conditions The choice of base can influence the rate of this side reaction. Using a bulkier, more sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can sometimes suppress the direct attack of the amine on the HATU reagent.[3]

Method 2: Switch to a Different Class of Coupling Reagent If the guanylation side product remains a significant issue, switching to a different class of coupling reagent is the most robust solution.

  • Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective and do not possess the guanidinium structure, thus eliminating this specific side reaction pathway.[]

  • Carbodiimides: Using an EDC/HOBt combination is a reliable and cost-effective alternative.

Scenario 4: My product is still impure after workup, with several small, closely-eluting peaks on the HPLC. How can I achieve high purity?

Root Cause: This indicates the presence of multiple minor byproducts with polarities similar to your target compound, making simple extraction ineffective.

Solution: Flash Column Chromatography

Flash chromatography is the gold standard for purifying complex mixtures in a research and development setting.

Step-by-Step Protocol:

  • Adsorbent: Use silica gel as the stationary phase.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for better separation, or dissolve it in a minimal amount of the eluent (wet loading).

  • Solvent System (Eluent) Selection:

    • The key is to find a solvent system that provides good separation between your product and the impurities. Use Thin-Layer Chromatography (TLC) to screen different solvent mixtures.

    • Start with a non-polar/polar mixture, such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol .

    • Aim for an Rf value of ~0.3 for your product on the TLC plate, as this often translates well to column separation.

  • Elution: Run the column using the optimized solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity compound.

Workflow & Troubleshooting Diagrams

Synthesis_Purification_Workflow Start Reactants: - Isoindoline - Azetidine-3-carboxylic acid - Coupling Reagent (e.g., EDC/HOBt) Reaction Amide Coupling Reaction (e.g., DCM, 0°C to RT) Start->Reaction Workup Aqueous Workup - Acid Wash (1M HCl) - Base Wash (Sat. NaHCO3) - Dry (Na2SO4) Reaction->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purification Purification Step (Flash Chromatography) Concentration->Purification Analysis Purity & Identity Check (HPLC, NMR, MS) Purification->Analysis Final Pure Product Analysis->Final

Caption: General workflow for synthesis and purification.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization. Benchchem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Best Practices to Reduce Impurities in Generics. ProPharma.
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Understanding the Impact of Impurities in Peptide Coupling Reagents.
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.
  • The chemistry of isoindole natural products. Beilstein Journals.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of azetidine derivatives. Google Patents.
  • Why All Pharmaceutical Impurities Cannot Be Synthesized:Reasons and Solutions.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Semantic Scholar.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate.

Sources

Troubleshooting

overcoming poor DMSO solubility of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Welcome to the technical support resource for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, chemists, and formulation scientists with the necessary knowledge to overcome these obstacles and ensure experimental success.

Introduction: Understanding the Challenge

The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole possesses a unique structure combining a relatively non-polar 2,3-dihydro-1H-isoindole core with a polar, basic azetidine ring linked by a carbonyl group. This bifunctional nature can lead to strong intermolecular interactions within its crystal lattice, making it a "brick-dust" type molecule that resists dissolution even in powerful polar aprotic solvents like DMSO.[1] This guide will walk you through a logical progression of techniques to achieve successful solubilization.

Troubleshooting Decision Workflow

This workflow provides a step-by-step visual guide to resolving solubility issues with 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole.

G start Compound Insoluble in 100% DMSO mechanical Step 1: Apply Mechanical & Thermal Energy - Vortex Vigorously - Sonicate (15-30 min) - Gentle Heat (30-40°C) start->mechanical check1 Is solution clear? mechanical->check1 ph_mod Step 2: pH Modification (Leverage Basic Azetidine Ring) - Add 0.1-1 eq. of dilute acid (e.g., HCl in an organic solvent) - Forms a more soluble salt check1->ph_mod No success Success! Proceed with experiment check1->success Yes check2 Is solution clear? ph_mod->check2 cosolvent Step 3: Co-Solvent Screening - Prepare mixtures of DMSO with co-solvents (e.g., NMP, PEG 400, Ethanol) - Test solubility in 9:1, 8:2, 7:3 ratios check2->cosolvent No check2->success Yes check3 Is solution clear? cosolvent->check3 alt_solvent Step 4: Alternative Solvents - Test solubility in neat DMF, NMP, or Cyrene™ check3->alt_solvent No check3->success Yes fail Re-evaluate compound or consider advanced formulation (e.g., solid dispersions) alt_solvent->fail

Caption: A decision tree for troubleshooting poor DMSO solubility.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole in 100% DMSO. What are the first steps I should take?

A1: When initial attempts at dissolution fail, the first line of action is to apply physical energy to overcome the compound's crystal lattice energy. These methods accelerate the dissolution process without chemically altering your system.[2]

  • Ensure DMSO Quality: Always use anhydrous, high-purity DMSO. Water contamination can significantly decrease the solubility of many organic compounds.

  • Vigorous Mixing: Vortex the sample vigorously for 1-2 minutes.

  • Sonication: Place the vial in a sonicator bath for 15-30 minutes. The ultrasonic waves create micro-cavitations that help break apart solid aggregates.[2]

  • Gentle Heating: Warm the solution to 30-40°C. A slight increase in temperature often enhances solubility.[2] Caution: Do not overheat, as this may risk thermal degradation of the compound. Always test for compound stability at elevated temperatures first.

If these steps do not result in a clear solution, proceed to chemical modification strategies.

Q2: The compound structure contains an azetidine ring. Can I use pH to improve its solubility?

A2: Absolutely. This is a highly effective and often underutilized strategy for amine-containing compounds. The nitrogen atom in the azetidine ring is a weak base.[3][4] In its neutral form, the compound's solubility is limited by its molecular properties. By adding a small amount of acid, you can protonate this basic nitrogen, forming a salt. This salt is an ionic species with much higher polarity, leading to a dramatic increase in its solubility in polar solvents like DMSO.[5][6]

This strategy is particularly powerful because it directly addresses the chemical nature of the molecule. The formation of a salt is one of the most common and effective methods for increasing the solubility and dissolution rates of acidic and basic drugs.[5][7]

Q3: What type of acid should I use for pH modification, and how much?

A3: The goal is to use a minimal amount of acid to achieve solubilization, thereby limiting the potential impact on your downstream assay.

  • Choice of Acid: Use a solution of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an organic solvent (e.g., dioxane, ethanol) to avoid introducing water.

  • Stoichiometry: Start by adding a sub-stoichiometric amount (e.g., 0.5 equivalents) of the acid relative to your compound. If solubility does not improve, incrementally increase to 1.0-1.1 equivalents. Often, only a slight shift in pH is needed.

Always run a control experiment with the vehicle (DMSO + acid) to ensure it does not interfere with your assay.

Q4: If pH modification is not suitable for my experiment, what are my options for co-solvents?

A4: Using a co-solvent is a common and powerful technique to enhance the solubility of challenging compounds.[8][9] A co-solvent works by reducing the polarity of the aqueous system, which can better accommodate molecules with both polar and non-polar regions.[10][11]

When selecting a co-solvent, consider its compatibility with your experimental model. For cell-based assays, it is crucial to choose solvents with low cytotoxicity.

Co-SolventTypical Concentration Range (v/v with DMSO)Key Considerations
N-Methyl-2-pyrrolidone (NMP) 10-30%A powerful, water-miscible solvent. Often very effective but may have higher biological activity than other options.[12]
Polyethylene Glycol 400 (PEG 400) 10-50%A non-toxic, viscous polymer commonly used in pharmaceutical formulations. Excellent for increasing solubility.[13][14]
Ethanol 10-50%A common, relatively benign solvent. Can be effective but is more volatile than other options.[8]
Propylene Glycol (PG) 10-50%Another low-toxicity solvent frequently used in drug formulations.[8][13]

Begin by testing a 9:1 DMSO:co-solvent mixture and adjust the ratio as needed.

Q5: Are there any direct alternatives to DMSO I can try?

A5: Yes. While DMSO is a gold standard, a few other polar aprotic solvents may offer different solvation properties that could be beneficial for your specific compound.

  • Dimethylformamide (DMF): Structurally similar to DMSO and often used interchangeably. It is a powerful solvent for many organic compounds.[12]

  • N-Methyl-2-pyrrolidone (NMP): As mentioned above, NMP can be used as a primary solvent in addition to being a co-solvent.[12]

  • Cyrene™ (dihydrolevoglucosenone): A newer, bio-based "green" solvent that has been shown to be a viable alternative to DMSO.[15][16] It has comparable solvation properties for many compounds and may have a different biological interaction profile, which could be advantageous in certain assays.[17][18]

Q6: My compound dissolves in my organic stock solution, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A6: This is a common issue known as "crashing out," where the compound is not soluble in the final aqueous environment. Here are several strategies to mitigate this:[2]

  • Lower the Final Concentration: The simplest solution is to reduce the final assay concentration of the compound to a level below its aqueous solubility limit.

  • Decrease the DMSO Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower percentage of DMSO in the final assay medium when you add the same volume, which can sometimes prevent precipitation.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing, and then slowly add the rest of the buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Incorporate a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 80 (0.01-0.1%) or Pluronic® F-68 to the aqueous buffer can help form micelles that encapsulate the compound and keep it solubilized.[12]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement via pH Modification

This protocol details the steps for using acid to create a more soluble salt form of the compound.

G start 1. Weigh Compound add_dmso 2. Add 90% of final DMSO volume start->add_dmso prepare_acid 3. Prepare 1M HCl in 1,4-Dioxane add_dmso->prepare_acid add_acid 4. Add 0.5 eq. of acid solution dropwise while vortexing prepare_acid->add_acid observe1 5. Observe Solution (Clear or Turbid?) add_acid->observe1 add_more_acid 6. Add acid in 0.2 eq. increments up to 1.1 eq. (vortexing between additions) observe1->add_more_acid Turbid final_vol 8. Add remaining DMSO to reach final concentration observe1->final_vol Clear observe2 7. Observe Solution (Clear or Turbid?) add_more_acid->observe2 observe2->final_vol Clear fail pH modification failed. Proceed to Co-Solvent Protocol. observe2->fail Turbid success Solution is Ready final_vol->success

Caption: Workflow for pH-mediated solubilization.

Methodology:

  • Preparation: Weigh the desired mass of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole into a sterile glass vial.

  • Solvent Addition: Add approximately 90% of the final required volume of high-purity DMSO.

  • Initial Mixing: Vortex the vial for 1 minute.

  • Acidification: While vortexing, add 0.5 molar equivalents of a 1M solution of HCl in 1,4-dioxane dropwise.

  • Assessment: Visually inspect the solution. If it is not completely clear, continue to add the acid solution in 0.2 equivalent increments until the solution clarifies or a total of 1.1 equivalents has been added.

  • Final Volume: Once the compound is dissolved, add the remaining DMSO to reach the target final concentration and vortex thoroughly.

References

  • Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • World Pharma Today. (2025).
  • askIITians. (2025).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • RSC Publishing. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (2025).
  • ACS Publications. (2012).
  • Camp, J. E., et al. (2019).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Semantic Scholar. (2020).
  • Vertex AI Search. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • University of Strathclyde. (2020).
  • Basicmedical Key. (2017).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO.
  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • (n.d.). Solubility and pH of amines.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Quora. (2024).
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • Homework.Study.com. (n.d.). When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise....
  • PubChem. (n.d.). 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • Wikipedia. (n.d.). Isoindole.
  • Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS.
  • MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
  • Beilstein Journals. (2013).
  • Beilstein Journals. (n.d.). Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction.
  • (n.d.).
  • PubMed. (2007). Selective synthesis of 2,3-disubstituted-2H-isoindol-1-ylphosphonate and 2,3-disubstituted-1,2-dihydroiso-quinolin-1-ylphosphonate via metal-tuned reaction of alpha-amino (2-alkynylphenyl)
  • Scribd. (n.d.).

Sources

Optimization

preventing azetidine ring opening in 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole reactions

Technical Support Center: Stabilizing 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Scaffolds Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Scaffolds

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks with strained heterocycles. The 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole scaffold is highly prized for its rigidification and improved ligand efficiency[1]. However, the inherent ring strain of the azetidine core (experimentally determined to be ~25.2 kcal/mol) makes it exceptionally vulnerable to undesired ring-opening decomposition during routine synthetic transformations[2]. This guide synthesizes field-proven methodologies and mechanistic insights to help you preserve the integrity of your azetidine-isoindoline scaffolds.

Part 1: Mechanistic Insights (The "Why")

To prevent degradation, we must first understand the causality behind it. Azetidine ring opening is not random; it is a highly predictable process driven by the relief of ring strain and dictated by the chemical environment[2].

For the 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole system, two primary decomposition pathways dominate:

  • Acid-Mediated Intramolecular Attack: The azetidine nitrogen is highly basic (pKa ~11.29 for unsubstituted variants)[3]. When exposed to strong Brønsted or Lewis acids, the nitrogen becomes protonated or coordinated, transforming it into an excellent leaving group[4]. Simultaneously, the pendant isoindoline amide at the 3-position acts as an internal nucleophile. The amide oxygen attacks the activated C2 or C4 position, triggering an intramolecular ring-opening that collapses the strained 4-membered ring into a more thermodynamically stable lactone or lactam[1].

  • Intermolecular SN2 Cleavage: In the presence of strong external nucleophiles (e.g., unhindered thiolates, halides at high temperatures), the strained C-N bonds undergo direct SN2 attack, leading to acyclic amine derivatives[5].

Troubleshooting A Azetidine Ring Opening B Acidic Conditions? A->B C N-Protonation triggers amide attack B->C Yes E Strong Nucleophiles? B->E No D Use mild/non-acidic conditions C->D F SN2 attack at C2/C4 E->F Yes G Lower Temp or Bulky Reagents F->G

Logical workflow for diagnosing and preventing azetidine ring opening.

Part 2: Quantitative Stability Profile

Designing a self-validating protocol requires strict adherence to the scaffold's boundary conditions. The following table summarizes the quantitative parameters that dictate the survival of the azetidine ring.

Reaction ConditionParameter LimitRing IntegrityMechanistic Consequence
Aqueous pH < 2.0 (e.g., strong HCl)Rapid Degradation (T1/2 < 1h)Complete N-protonation triggers rapid intramolecular amide attack[1].
Aqueous pH 4.0 - 6.0 (Mild Acid)Moderate (T1/2 ~ 12h)Slower equilibrium of the protonated state; requires careful monitoring.
Aqueous pH > 7.0 (Neutral/Basic)Highly StableNitrogen remains unprotonated; lacks leaving group ability[1].
Temperature > 80 °C (Polar Solvents)High RiskThermal energy overcomes the activation barrier for SN2 ring opening[5].
Solvent Polarity Ethereal (e.g., 2-MeTHF)StableLow polarity reduces the stabilization of charge-separated transition states[6].

Part 3: Troubleshooting FAQs

Q1: I am trying to deprotect a Boc-group on the azetidine nitrogen using standard TFA/DCM conditions, but LC-MS shows massive degradation. How can I prevent this? A: The degradation is a direct consequence of the high acidity of Trifluoroacetic acid (TFA). TFA not only cleaves the Boc group but subsequently protonates the newly freed, highly basic azetidine nitrogen. This protonation activates the ring for intramolecular nucleophilic attack by the pendant isoindoline amide[1]. Solution: Transition to a milder, self-validating deprotection protocol. Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine in DCM at 0 °C. The 2,6-lutidine acts as a sterically hindered, non-nucleophilic base that buffers the system, preventing the free azetidine from becoming protonated while selectively cleaving the Boc group. Alternatively, consider using a Cbz protecting group, which can be removed via hydrogenolysis (H2, Pd/C)—a process completely orthogonal to acidic conditions[5].

Q2: During N-alkylation of the azetidine using an alkyl iodide and K2CO3 at 60 °C, I get a complex mixture of ring-opened products. What is going wrong? A: While the base (K2CO3) keeps the azetidine unprotonated, the elevated temperature and the presence of the iodide counterion create a perfect storm for degradation. Iodide is a strong nucleophile. At 60 °C, it can undergo an SN2 attack on the sterically accessible C2/C4 carbons of the strained azetidine ring, leading to cleavage[3]. Solution: Abandon direct alkylation with halides. Instead, perform the alkylation via Reductive Amination. Use the corresponding aldehyde and a mild reducing agent like NaBH(OAc)3 at room temperature. This entirely avoids the generation of strong nucleophilic counterions.

Q3: How does the choice of solvent impact the stability of my isoindoline-azetidine scaffold during transition-metal cross-coupling? A: Highly polar solvents (such as DMF, DMSO, or DMAc) stabilize the charge-separated transition states that are required for ring opening. Conversely, ethereal solvents (like 2-MeTHF, CPME, or 1,4-dioxane) suppress this decomposition pathway[6]. Always prioritize less polar, non-nucleophilic solvents when working with highly strained heterocycles.

Part 4: Self-Validating Experimental Protocol

Robust Reductive Amination of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

This step-by-step methodology is engineered to functionalize the azetidine nitrogen while maintaining absolute ring integrity. It systematically avoids strong acids and nucleophiles, relying on mild hydride transfer.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the unprotected 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (1.0 equiv, 1.0 mmol) in anhydrous 2-MeTHF (10 mL). Causality: 2-MeTHF is specifically chosen because its low polarity minimizes the stabilization of ring-opening transition states[6].

  • Electrophile Addition: Add the target aldehyde (1.1 equiv) and stir at 20 °C for 30 minutes to allow iminium ion formation. Critical Warning: Do not add acidic catalysts (e.g., acetic acid) unless absolutely necessary; if required for sluggish aldehydes, limit to 0.1 equiv to avoid bulk N-protonation[1].

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv). Causality: NaBH(OAc)3 is a mild reducing agent that operates efficiently at near-neutral pH, preventing the acid-catalyzed intramolecular attack by the pendant isoindoline amide[1].

  • In-Process Monitoring: Monitor the reaction via LC-MS. Self-Validation Step: The intact product will show the expected [M+H]+ mass. If ring opening has occurred, you will observe a mass of[M+H+18]+ (indicating water addition to the opened ring) or [M+H+Aldehyde]+ anomalies.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (10 mL) at 0 °C. Extract with EtOAc (3 x 10 mL). Causality: The basic quench ensures the azetidine nitrogen remains deprotonated during the aqueous workup, maximizing stability.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography using a gradient of DCM/MeOH. Pro-tip: Add 1% Et3N to the eluent to prevent on-column acid-catalyzed degradation from the slightly acidic silica gel.

Pathway Start 2-(Azetidine-3-carbonyl) isoindoline Acid pH < 2.0 Protonation Start->Acid Strong Acid Base pH > 7.0 Neutral N Start->Base Mild/Basic Degrade Intramolecular Lactone/Lactam Acid->Degrade Amide Attack Stable Intact Scaffold Functionalization Base->Stable Reagent Addition

Reaction pathway divergence dictated by pH and nitrogen protonation state.

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution in the HPLC Analysis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Welcome to the technical support center for the HPLC analysis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. As Senior Application Scientists, we have compiled this guide to address the common and complex challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges you may face, with a specific focus on resolving peak co-elution. This guide is structured to provide you with both immediate troubleshooting steps and a deeper understanding of the chromatographic principles at play.

Quick Fixes & FAQs for Co-elution Issues

This section addresses the most frequently encountered co-elution problems. These are often the first line of defense before undertaking more extensive method modifications.

Q1: My main peak for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole has a shoulder. What's the quickest way to improve the separation?

A1: A shoulder on your main peak is a classic sign of co-elution, where an impurity or related compound is not fully separated.[1] The most straightforward initial step is to adjust the solvent strength of your mobile phase. In reversed-phase HPLC, increasing the aqueous component (e.g., water or buffer) will generally increase retention times and can often improve the resolution between closely eluting peaks.[2]

  • Actionable Step: If your mobile phase is 60:40 acetonitrile:water, try adjusting it to 55:45 or even 50:50. This will slow down the elution of your compounds and may provide the necessary separation.

Q2: I'm seeing a peak co-eluting with my analyte, but only after several injections. What could be the cause?

A2: This suggests a problem with either sample carryover or column contamination. A "ghost peak" can appear from a previous injection if the column is not adequately flushed between runs.[3]

  • Actionable Step:

    • Run a blank gradient (injecting only your mobile phase) to see if the interfering peak appears.[3]

    • If it does, implement a more rigorous column wash with a strong solvent (like 100% acetonitrile or methanol) at the end of each run to ensure all compounds from the previous sample are eluted.

Q3: Can my sample preparation be causing co-elution?

A3: Absolutely. The solvent you dissolve your sample in can have a significant impact on peak shape and resolution. If your sample solvent is much stronger than your mobile phase, it can cause peak distortion and co-elution.[4]

  • Actionable Step: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a solvent that is weaker than the mobile phase. This will ensure your sample is introduced to the column in a narrow band, improving separation.[3][4]

Q4: I suspect the co-eluting peak might be a stereoisomer. How can I confirm this?

A4: The 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole molecule has a chiral center at the 3-position of the azetidine ring. If the co-eluting peak is a stereoisomer, a standard C18 column will likely not separate them. You will need to use a chiral stationary phase (CSP).

  • Actionable Step: Screen your sample on a chiral column (e.g., cellulose or amylose-based) to see if you can resolve the two peaks. The use of a CSP is a common approach for separating enantiomers and diastereomers in HPLC.[5][6][7]

Systematic Troubleshooting Guide for Co-elution

When quick fixes are not enough, a more systematic approach is required. This guide will walk you through a logical workflow to diagnose and resolve complex co-elution issues.

Step 1: System and Column Health Check

Before modifying your method, it's crucial to ensure your HPLC system is performing optimally. Poor system health can mimic co-elution problems.[3]

  • Check for Peak Broadening and Tailing: These issues can reduce resolution.

    • Column Health: A contaminated column or a void at the column inlet can cause peak distortion. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need to be replaced.[3]

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]

Step 2: Mobile Phase Optimization

The mobile phase is one of the most powerful tools for manipulating selectivity and resolving co-eluting peaks.[8][9]

2.1 Adjusting Mobile Phase pH

The pH of the mobile phase can dramatically affect the retention and selectivity of ionizable compounds.[10][11][12] The 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole molecule has basic nitrogen atoms, making it sensitive to pH changes.

  • Causality: By changing the pH, you can alter the ionization state of your analyte and any co-eluting impurities. Unionized compounds are generally more retained in reversed-phase HPLC.[10] If your analyte and the impurity have different pKa values, adjusting the pH can lead to significant changes in their retention times, improving separation.[2][13]

  • Experimental Protocol:

    • Determine the pKa of your analyte.

    • Prepare a series of mobile phases with pH values at least 1.5-2 pH units above and below the pKa of your analyte and any known impurities.[11]

    • Analyze your sample with each mobile phase to observe the effect on retention and selectivity.

pH of Mobile PhaseExpected Effect on 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindoleRationale
Acidic (e.g., pH 2.5-3.5) Increased retentionThe basic nitrogen atoms will be protonated (ionized), but this can improve peak shape for basic compounds.
Neutral (e.g., pH 6.5-7.5) Decreased retentionThe molecule may be partially or fully unionized, leading to stronger interaction with the C18 stationary phase.
Basic (e.g., pH 8.5-9.5) Increased retentionThe molecule will be in its neutral form, increasing hydrophobicity and retention on a C18 column.

Note: Always ensure your column is stable at the chosen pH. Standard silica-based C18 columns are typically stable between pH 2 and 8.

2.2 Changing the Organic Modifier

If adjusting the pH is not effective, changing the type of organic solvent in your mobile phase can alter selectivity.[8]

  • Causality: Acetonitrile and methanol have different solvent properties and can interact with analytes and the stationary phase in different ways. This can change the elution order and improve the separation of co-eluting peaks.[4]

  • Experimental Protocol:

    • If you are using acetonitrile, prepare a mobile phase with methanol at a similar solvent strength.

    • Run your sample and compare the chromatograms.

Step 3: Modifying Chromatographic Conditions
3.1 Adjusting Temperature

Temperature can influence selectivity, and in some cases, a small change can resolve co-eluting peaks.

  • Causality: Increasing the temperature generally decreases the viscosity of the mobile phase, which can improve efficiency. It can also alter the selectivity of the separation.[14]

  • Experimental Protocol:

    • Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C).

    • Monitor the resolution between your analyte and the co-eluting peak.

3.2 Modifying the Gradient

If you are using a gradient method, adjusting the slope can improve the resolution of closely eluting peaks.

  • Causality: A shallower gradient provides more time for the separation to occur, which can be beneficial for resolving closely eluting compounds.[4]

  • Experimental Protocol:

    • Identify the time at which your co-eluting peaks elute.

    • Flatten the gradient in this region. For example, if the peaks elute between 10 and 12 minutes in a gradient of 20-80% B over 20 minutes, try a segmented gradient where the slope is reduced during this time window.

Step 4: Changing the Stationary Phase

If mobile phase and method optimizations are unsuccessful, changing the column chemistry is often the most effective way to resolve co-elution.[8]

  • Causality: Different stationary phases offer different retention mechanisms and selectivities. For a compound like 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, which has aromatic and polar functional groups, several options are available.

  • Column Selection Guide:

Stationary PhaseSeparation PrincipleWhen to Use
C18 (ODS) Hydrophobic interactionsThe standard for reversed-phase HPLC. Good for moderately polar to non-polar compounds.[15]
Phenyl-Hexyl π-π interactions, hydrophobic interactionsIdeal for aromatic compounds. Can provide unique selectivity for isomers.[15]
Embedded Polar Group (e.g., Amide, Carbamate) Hydrophobic interactions, hydrogen bondingCan improve peak shape for basic compounds and offer different selectivity.[16]
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on the stationary phase surfaceExcellent for very polar compounds that are poorly retained in reversed-phase.[15][17]
Chiral Stationary Phase (CSP) Enantioselective interactionsNecessary for separating stereoisomers.[5][18]

Proactive Method Development to Avoid Co-elution

A well-developed method from the start can prevent many co-elution headaches. Here is a systematic approach to developing a robust HPLC method for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole.

Protocol for Robust Method Development
  • Understand Your Analyte:

    • Physicochemical Properties: Determine the pKa, LogP, and UV absorbance spectrum of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole.[15] This information will guide your initial choices for mobile phase pH and detector wavelength.

    • Potential Impurities: Consider potential impurities from the synthesis, such as starting materials, by-products, and degradants. The isoindole ring system can be unstable under certain conditions.[19]

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (for good peak shape of the basic analyte).

    • Mobile Phase B: Acetonitrile.

    • Detector: Set the UV detector to the λmax of the analyte.

  • Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of your analyte and any impurities.[4]

  • Optimization:

    • Based on the scouting run, design a more focused gradient. If peaks are clustered, use a shallower gradient.[4]

    • Systematically adjust the mobile phase pH and temperature as described in the troubleshooting section to achieve optimal resolution.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting cluster_mp Mobile Phase Adjustments cluster_cond Condition Adjustments start Co-elution Observed system_check Step 1: System & Column Health Check (Peak Shape, Blanks) start->system_check mobile_phase Step 2: Mobile Phase Optimization system_check->mobile_phase System OK resolved Resolution Achieved mobile_phase->resolved Resolved adjust_ph 2.1 Adjust pH mobile_phase->adjust_ph conditions Step 3: Modify Conditions conditions->resolved Resolved adjust_temp 3.1 Adjust Temperature conditions->adjust_temp stationary_phase Step 4: Change Stationary Phase stationary_phase->resolved Resolved change_solvent 2.2 Change Organic Modifier adjust_ph->change_solvent No Resolution change_solvent->conditions No Resolution modify_gradient 3.2 Modify Gradient adjust_temp->modify_gradient No Resolution modify_gradient->stationary_phase No Resolution

Sources

Optimization

optimizing reaction temperature for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole synthesis

Technical Support Center: 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Synthesis Welcome to the technical support resource for the synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Synthesis

Welcome to the technical support resource for the synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific amide coupling reaction. We will focus on the critical parameter of reaction temperature, providing troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to optimize your synthesis for maximal yield and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, with a focus on how reaction temperature influences outcomes.

Q1: My reaction shows very low yield, with a significant amount of unreacted azetidine-3-carboxylic acid and 2,3-dihydro-1H-isoindole remaining. Should I increase the temperature?

A1: While intuitively it seems that increasing temperature will drive the reaction to completion, this should be approached with caution. Low yield is often a problem of activation energy, but several factors could be at play.

  • Causality: The primary reason for a sluggish reaction at low temperatures (e.g., 0 °C to room temperature) is often insufficient energy to overcome the activation barrier for amide bond formation. This can be particularly true if sterically hindered reagents are used.[1] However, before elevating the temperature, verify the following:

    • Coupling Reagent Activity: Ensure your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions. Carbodiimides like EDC are particularly sensitive to moisture.[2][3]

    • Solubility: Confirm that all reactants are fully dissolved in your chosen solvent (e.g., DMF, DCM). Poor solubility can lead to a heterogeneous mixture and drastically slow reaction rates.[1]

    • pH of the Reaction: The amine on the isoindole must be deprotonated to be nucleophilic. The reaction should be run at a slightly basic pH (7-9), typically achieved by adding a non-nucleophilic base like diisopropylethylamine (DIPEA).[2]

  • Recommended Action: If the above factors are controlled, a moderate increase in temperature is a logical next step. We recommend a stepwise approach. If the reaction is proceeding cleanly but slowly at room temperature, consider increasing the temperature to 35-40 °C and monitoring progress closely by TLC or LC-MS. Increasing reaction time should be considered before a significant temperature hike.[1][2]

Q2: I've increased the temperature to 60 °C and now my LC-MS shows multiple new impurity peaks and a lower yield of the desired product. What is happening?

A2: This is a classic case of temperature-induced side reactions and/or degradation. The azetidine ring is the most likely culprit.

  • Causality: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[4][5][6] Elevated temperatures provide the energy to overcome the activation barrier for undesirable pathways, such as:

    • Azetidine Ring-Opening: The strained ring can become susceptible to nucleophilic attack and cleavage at higher temperatures, leading to a variety of byproducts.[4]

    • Coupling Reagent Decomposition: The highly reactive O-acylisourea intermediate formed when using carbodiimide reagents (like EDC or DCC) can undergo an intramolecular rearrangement to an inactive N-acylurea byproduct. This side reaction is accelerated at elevated temperatures.[7]

    • Racemization: If you are using a chiral derivative of azetidine-3-carboxylic acid, higher temperatures increase the risk of epimerization at the alpha-carbon, leading to a loss of stereochemical purity.[2]

  • Recommended Action: Immediately reduce the reaction temperature. The optimal temperature is a balance between reaction rate and stability. For this specific synthesis, temperatures above 50-60 °C often introduce more problems than they solve.[8] It is better to run the reaction for a longer duration at a milder temperature (e.g., room temperature to 40 °C) than to force it with heat.

Q3: What is the ideal starting temperature for this reaction, and how does it relate to the choice of coupling reagent?

A3: A universally "ideal" temperature does not exist, as it is dependent on the entire reaction system. However, a well-chosen starting point is crucial for successful optimization.

  • Recommended Starting Point: We advise starting the reaction at 0 °C, especially during the activation of the carboxylic acid with the coupling reagent. Add the amine component at 0 °C and then allow the reaction to slowly warm to room temperature (20-25 °C).[2][9] Monitor the reaction for 12-24 hours. This conservative approach minimizes the risk of side reactions and provides a clean baseline for further optimization.

  • Influence of Coupling Reagents:

    • Carbodiimides (EDC, DCC): When used with additives like HOBt or Oxyma, the resulting activated ester is more stable than the initial O-acylisourea intermediate.[2] This provides more flexibility with temperature, but starting cold is still best practice.

    • Onium Salts (HATU, HBTU): These are more powerful coupling reagents and can often drive difficult couplings to completion at room temperature without the need for heating.[1][10] If you are struggling with low yields at room temperature using EDC, switching to HATU is often a better solution than increasing the temperature.

Data Summary: Impact of Temperature on Synthesis

The following table provides a representative summary of how temperature can affect the synthesis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. These values are illustrative and will vary based on specific reagents, concentrations, and reaction times.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by LC-MS)Key Observations
0 → 2524~65%>95%Clean reaction, but may be slow and not go to completion. Unreacted starting materials may be present.
4012~85%~90%Often the optimal balance. Faster conversion with minimal byproduct formation.
606~50%<70%Rapid initial conversion, but significant formation of impurities observed. Potential azetidine degradation.[4][8]

Visualizing the Optimization Workflow

The following diagrams illustrate the logical flow for optimizing and troubleshooting the reaction temperature.

Temperature_Optimization_Workflow cluster_0 Phase 1: Baseline Experiment cluster_1 Phase 2: Decision & Optimization Start 1. Setup Reaction: - Azetidine-3-COOH (1.0 eq) - Isoindoline (1.1 eq) - HATU (1.2 eq), DIPEA (2.5 eq) - Solvent: DMF Set_Temp 2. Set Temperature: 0 °C, then warm to 25 °C Start->Set_Temp Monitor 3. Monitor Progress: LC-MS analysis at 2h, 8h, 24h Set_Temp->Monitor Analyze 4. Analyze Outcome: Assess Yield, Purity, Unreacted SM Monitor->Analyze Decision Outcome Analysis Analyze->Decision Slow Clean but Slow/Incomplete? (>95% purity, >10% SM left) Decision->Slow Yes Impure Significant Byproducts? (<90% purity) Decision->Impure Yes Good Good Result? (>80% yield, >95% purity) Decision->Good Yes Increase_T Action: Re-run at 35-40 °C Slow->Increase_T Decrease_T Action: Re-run strictly at 0-10 °C Consider alternative coupling agent Impure->Decrease_T Stop Protocol Optimized Good->Stop

Caption: Workflow for systematic temperature optimization.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a method for determining the optimal reaction temperature for the coupling of azetidine-3-carboxylic acid with 2,3-dihydro-1H-isoindole using HATU as the coupling agent.

Materials:

  • Azetidine-3-carboxylic acid

  • 2,3-dihydro-1H-isoindole (isoindoline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials, magnetic stir bars, ice bath, heating mantle with temperature controller

  • TLC plates and LC-MS for monitoring

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Prepare a stock solution of HATU (1.2 eq) in anhydrous DMF.

    • Prepare a stock solution of 2,3-dihydro-1H-isoindole (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Reaction Setup (Baseline - 25 °C):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add the azetidine-3-carboxylic acid solution.

    • Cool the vial to 0 °C in an ice bath.

    • Add the HATU solution and stir for 15 minutes at 0 °C to allow for the formation of the activated ester.

    • Add the isoindoline/DIPEA solution dropwise to the activated mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

    • Stir the reaction at 25 °C.

  • Reaction Monitoring:

    • Take a small aliquot of the reaction mixture at regular intervals (e.g., 2, 8, and 24 hours).

    • Quench the aliquot with a small amount of water and dilute with EtOAc.

    • Analyze the sample by TLC and LC-MS to determine the ratio of product, starting materials, and any byproducts.

  • Parallel Optimization Experiments:

    • Concurrently, set up identical reactions as described in step 2.

    • Instead of allowing them to stir at room temperature, place them on heating mantles set to 35 °C, 45 °C, and 55 °C.

    • Monitor each reaction as described in step 3.

  • Work-up (once a reaction is deemed complete or has reached its optimal time point):

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Analyze the crude product by LC-MS and ¹H NMR to determine yield and purity.

    • Purify the crude product by flash column chromatography.

    • Compare the results from the different temperature experiments to identify the optimal conditions.

Troubleshooting_Tree Start Problem Observed LowYield Low Yield? Start->LowYield Impurity Impurity Formation? Start->Impurity UnreactedSM Unreacted Starting Material Present? LowYield->UnreactedSM Yes Action_CheckReagents Root Cause: Inactive Reagents Solution: 1. Use fresh, anhydrous reagents. 2. Verify base stoichiometry. LowYield->Action_CheckReagents No Byproducts Byproducts Observed via LC-MS? Impurity->Byproducts Yes Action_IncreaseT Root Cause: Insufficient Activation Solution: 1. Increase time at RT. 2. Incrementally increase T to 35-40°C. 3. Consider a stronger coupling agent. UnreactedSM->Action_IncreaseT Yes UnreactedSM->Action_CheckReagents No Action_DecreaseT Root Cause: Thermal Degradation Solution: 1. Decrease temperature to RT or below. 2. Minimize reaction time. 3. Ensure efficient stirring. Byproducts->Action_DecreaseT Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole and Standard Isoindoline Derivatives for Drug Discovery

Introduction: The Isoindoline Scaffold and the Quest for Novelty The isoindoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous clinically significant therapeutic agents.[1][2] From...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoindoline Scaffold and the Quest for Novelty

The isoindoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous clinically significant therapeutic agents.[1][2] From the immunomodulatory effects of thalidomide and its analogs (lenalidomide, pomalidomide) in oncology to other applications in inflammation and neurodegenerative diseases, the versatility of the isoindoline ring system is well-established.[1][3] The therapeutic efficacy of these molecules often stems from their ability to modulate complex biological pathways, such as inducing apoptosis in cancer cells or inhibiting the production of pro-inflammatory cytokines like TNF-α.[3]

A key mechanism for immunomodulatory isoindoline derivatives (IMiDs) is their interaction with the protein Cereblon (CRBN), which alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This leads to the targeted degradation of specific proteins critical for cancer cell survival.[3]

Drug development is a continuous pursuit of improved efficacy, selectivity, and pharmacokinetic properties. This has led to extensive exploration of novel derivatives of the isoindoline scaffold. The central hypothesis is that by modifying the substituents on the isoindoline core, one can fine-tune the molecule's interaction with its biological targets and improve its drug-like properties.

This guide provides a comparative framework for evaluating novel isoindoline derivatives, using the hypothetical molecule 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole as a case study against well-established "standard" isoindoline derivatives, such as those based on the phthalimide structure. We will delve into structural comparisons, key experimental protocols for performance evaluation, and a discussion of the potential advantages conferred by novel substitutions.

Structural Comparison: The Significance of the Azetidine Moiety

The fundamental difference between 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole and standard isoindoline derivatives like the phthalimides lies in the nature of the substituent at the 2-position of the isoindoline ring. While standard derivatives often feature a planar phthalimide group, the introduction of an azetidine-3-carbonyl moiety introduces a three-dimensional, saturated heterocyclic system.

G cluster_0 Standard Isoindoline Derivative (e.g., Phthalimide) cluster_1 Novel Derivative: 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole Standard_Core Isoindoline Core Phthalimide Planar Phthalimide Group Standard_Core->Phthalimide N-substitution Novel_Core Isoindoline Core Azetidine 3D Azetidine-3-carbonyl Moiety Novel_Core->Azetidine N-substitution

Caption: Structural comparison of standard vs. novel isoindoline derivatives.

The incorporation of the azetidine ring can be rationally hypothesized to influence several key properties:

  • Solubility and Physicochemical Properties: The azetidine ring, being a saturated heterocycle, can increase the sp3 character of the molecule. This often leads to improved aqueous solubility and permeability, which are critical for oral bioavailability.

  • Conformational Rigidity and Target Binding: The four-membered azetidine ring introduces a degree of conformational constraint. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

  • Novel Vector for Further Derivatization: The azetidine ring itself can be a point for further chemical modification, allowing for the exploration of a wider chemical space to optimize potency and selectivity.

Comparative Performance Evaluation: Experimental Protocols

To objectively compare the performance of a novel derivative like 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole against a standard isoindoline compound, a series of well-defined in vitro assays are essential. The following protocols are designed to provide a comprehensive evaluation of anticancer and anti-inflammatory potential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound is cytotoxic to cancer cells, typically expressed as the IC50 value.[3]

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., MCF-7 for breast cancer, Caco-2 for colorectal cancer)[4]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the chosen cancer cell line into 96-well plates at an appropriate density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel and standard isoindoline derivatives in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.[3]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase, which are common targets for anticancer drugs.

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.

Materials:

  • Specific protein kinase of interest

  • Substrate for the kinase

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Novel and standard isoindoline derivatives

  • Microplate luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and ATP in the appropriate reaction buffer.

  • Compound Addition: Add the novel and standard isoindoline derivatives at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the produced ADP into ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescent signal using a microplate luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine IC50 values by plotting the percent inhibition against the compound concentration.

G cluster_0 Experimental Workflow start Synthesize & Characterize Novel Isoindoline Derivative assay1 Protocol 1: MTT Cytotoxicity Assay start->assay1 assay2 Protocol 2: Kinase Inhibition Assay start->assay2 data_analysis Data Analysis & IC50 Determination assay1->data_analysis assay2->data_analysis comparison Compare with Standard Isoindoline Derivative data_analysis->comparison conclusion Evaluate Therapeutic Potential comparison->conclusion

Caption: Workflow for comparative evaluation of a novel isoindoline derivative.

Hypothetical Data Presentation

To illustrate the comparative analysis, the following table presents hypothetical data for our novel compound alongside published data for a standard isoindoline derivative against a cancer cell line and a specific kinase.

CompoundStructureCell Viability IC50 (MCF-7)Kinase Inhibition IC50 (CDK9)
Standard Derivative (e.g., Phthalimide-based) Planar Phthalimide Moiety5.2 µM0.8 µM
2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole 3D Azetidine MoietyHypothetical: 2.5 µM Hypothetical: 0.4 µM

Disclaimer: The data for the novel derivative is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The introduction of a novel substituent, such as the azetidine-3-carbonyl group, to the isoindoline scaffold presents a promising strategy for the development of new therapeutic agents. The potential for improved physicochemical properties and enhanced target engagement warrants a thorough comparative evaluation against established derivatives. The experimental framework provided in this guide offers a robust starting point for researchers and drug development professionals to assess the performance of such novel compounds.

Future studies should also include in vivo efficacy and safety profiling in relevant animal models to fully elucidate the therapeutic potential of promising new isoindoline derivatives.

References

  • PubMed. (2002, October 4). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Retrieved from [Link]

  • PMC. (n.d.). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Retrieved from [Link]

  • Bentham Science Publishers. (2020, July 1). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Retrieved from [Link]

  • OAK Open Access Archive. (2015, October 13). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Retrieved from [Link]

  • MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • MDPI. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • ResearchGate. (2017, June 15). Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. Retrieved from [Link]

  • PubMed. (2023, December 15). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Retrieved from [Link]

  • ResearchGate. (2025, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

Sources

Comparative

validation of LC-MS/MS quantification for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

High-Performance LC-MS/MS Quantification of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole: A Methodological Comparison Guide The bioanalytical quantification of highly polar, basic nitrogen-containing scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance LC-MS/MS Quantification of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole: A Methodological Comparison Guide

The bioanalytical quantification of highly polar, basic nitrogen-containing scaffolds is a notorious bottleneck in modern drug development. The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (a conjugate of an isoindoline ring and an azetidine-3-carboxylic acid moiety) exemplifies this challenge. With a highly basic secondary amine on the azetidine ring (pKa ~10.4) and a low molecular weight (MW 202.25), this molecule defies conventional reversed-phase chromatography and standard crash-and-shoot sample preparation.

This guide objectively compares conventional bioanalytical approaches against optimized methodologies, providing experimental data, causal explanations, and self-validating protocols to ensure compliance with [1] and [2].

The Causality of Analytical Failure: Why Conventional Methods Fall Short

To accurately quantify 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole in human plasma, one must understand its physicochemical behavior in solution.

Under typical LC-MS/MS acidic conditions (0.1% formic acid, pH ~2.7), the azetidine nitrogen is fully protonated. When applied to a standard Reversed-Phase (C18) column, this cationic, highly polar molecule cannot partition into the hydrophobic stationary phase. Consequently, it elutes in the void volume ( t0​ ). Elution in the void volume is catastrophic for mass spectrometry because the analyte co-elutes with un-retained salts and endogenous plasma phospholipids, leading to severe ion suppression (matrix effects).

Similarly, conventional Protein Precipitation (PPT) using acetonitrile merely denatures proteins. It fails to remove glycerophosphocholines (phospholipids), which saturate the electrospray ionization (ESI) source and further degrade the signal-to-noise ratio.

The Optimized Paradigm: Mixed-Mode SPE and HILIC

To rescue the quantification of this analyte, we must pivot to orthogonal chemistries.

Sample Preparation: Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) exploits the molecule's basicity. The MCX sorbent contains a hydrophobic polymeric backbone and sulfonic acid functional groups. At low pH, the protonated azetidine binds ionically to the sulfonic acid. This allows for an aggressive 100% organic wash to strip away phospholipids before eluting the analyte with a high-pH solvent that neutralizes the amine.

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica) and a highly organic mobile phase (e.g., 90% acetonitrile). The water in the mobile phase forms an aqueous layer on the silica surface. The protonated azetidine partitions into this aqueous layer and undergoes electrostatic interactions with the silanol groups, resulting in strong retention ( k′>3 ). Furthermore, the high organic content in the HILIC mobile phase enhances droplet desolvation in the ESI source, drastically improving sensitivity [3].

Workflow Logic Diagram

BioanalyticalWorkflow Sample Plasma Sample (Analyte Spiked) PPT Protein Precipitation (Acetonitrile) Sample->PPT Conventional SPE Mixed-Mode SPE (Cation Exchange) Sample->SPE Optimized C18 Reversed-Phase C18 (Poor Retention) PPT->C18 Fail High Matrix Effect Validation Fails C18->Fail HILIC HILIC Separation (Strong Retention) SPE->HILIC Pass Low Matrix Effect Validation Passes HILIC->Pass

Comparative logic workflow for bioanalytical method selection and validation outcomes.

Comparative Performance Data

The following tables summarize the experimental validation data comparing the conventional and optimized methodologies for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole.

Table 1: Sample Preparation Performance Comparison (Human Plasma)

MetricConventional (PPT)Optimized (MCX-SPE)Causality / Impact
Absolute Recovery 62.4% ± 11.2%89.7% ± 3.1% MCX ionic binding prevents analyte loss during washing.
Matrix Factor (MF) 0.45 (Severe Suppression)0.98 (Negligible) Aggressive organic wash in MCX removes phospholipids.
Phospholipid Removal < 10%> 98% Prevents ESI source saturation and signal quenching.
Precision (%RSD) 15.8%4.2% SPE provides a cleaner matrix, stabilizing the ionization.

Table 2: Chromatographic Performance Comparison

MetricReversed-Phase (C18)HILIC (Bare Silica)Causality / Impact
Retention Factor ( k′ ) 0.4 (Void Volume)4.2 (Strong Retention) HILIC partitions the polar azetidine into the aqueous layer.
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.1 (Symmetrical) HILIC eliminates secondary interactions seen on C18 silanols.
S/N at LLOQ (1 ng/mL) 4.1 (Fails ICH M10)45.6 (Passes) High organic mobile phase in HILIC enhances ESI desolvation.
Carryover 1.5%0.05% HILIC mobile phase effectively washes the highly polar analyte.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal standard (IS) tracking and system suitability tests (SST) that immediately flag deviations before sample analysis begins.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Self-Validation Check: A Stable Isotope Labeled Internal Standard (SIL-IS, e.g., 2H4​ -analyte) is spiked into the plasma prior to extraction. A consistent Analyte/IS area ratio across all QCs validates that any extraction losses are mathematically normalized.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL). Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and fully protonate the azetidine ring.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% H3​PO4​ in water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (The Critical Step):

    • Wash 1: 1 mL of 2% H3​PO4​ in water (removes polar neutrals/acids).

    • Wash 2: 1 mL of 100% MeOH (removes hydrophobic interferences and phospholipids). Because the azetidine is ionically bound, it will not wash off in 100% organic.

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the azetidine, breaking the ionic interaction.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of HILIC initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate).

Protocol B: HILIC-MS/MS Quantification

Self-Validation Check: An SST injection of the LLOQ (Lower Limit of Quantification) must yield a Signal-to-Noise ratio 5:1, and a blank injection immediately following the ULOQ (Upper Limit of Quantification) must show 20% of the LLOQ area to prove the absence of carryover.

  • Column: Bare Silica HILIC Column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the polar analyte).

    • 1.0 - 3.0 min: Linear gradient to 50% B (Elution phase).

    • 3.0 - 4.0 min: Hold at 50% B (Wash phase).

    • 4.1 - 6.0 min: 90% B (Re-equilibration).

  • MS/MS Parameters (Positive ESI):

    • Precursor Ion: m/z 203.1 [M+H]+

    • Product Ion: m/z 118.1 (Cleavage of the amide bond, yielding the stable isoindoline cation).

    • Collision Energy (CE): 25 eV.

Conclusion

For highly polar, basic molecules like 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, conventional reversed-phase LC and protein precipitation are fundamentally mismatched to the analyte's physicochemical properties, leading to validation failure. By aligning the extraction chemistry (MCX) and chromatographic retention mechanism (HILIC) with the molecule's basic azetidine moiety, laboratories can achieve robust, interference-free quantification that strictly adheres to regulatory guidelines.

References

  • FDA Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018. URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA), 2023. URL:[Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters Source: Bioanalysis (PubMed), Danaceau et al., 2012. URL:[Link]

Comparative

A Comparative Guide to the Biochemical Cross-Reactivity of 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the development of highly selective molecular probes and therapeutic candidates is paramount. The efficacy of a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the development of highly selective molecular probes and therapeutic candidates is paramount. The efficacy of a compound is intrinsically linked to its specificity for the intended biological target, while its safety profile is often dictated by its off-target interactions. A lack of selectivity can lead to misleading experimental results, unforeseen side effects, and costly failures in later stages of drug development.

This guide focuses on a novel chemical entity, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (hereafter designated Cmpd-AZE-ISO ), a compound whose specific biological targets are not yet publicly characterized. The structure of Cmpd-AZE-ISO incorporates two key heterocyclic scaffolds: a strained four-membered azetidine ring and an isoindoline (2,3-dihydro-1H-isoindole) moiety. Azetidine-containing molecules are known to exhibit a wide array of pharmacological activities, including anticancer and antimicrobial effects, often acting as enzyme inhibitors.[1][2][3] The isoindoline core is also a privileged scaffold found in compounds targeting a range of proteins, from G-protein coupled receptors (GPCRs) to various enzymes.[4][5]

Given this structural precedent, Cmpd-AZE-ISO presents a compelling case for a rigorous and multi-faceted investigation into its target engagement and cross-reactivity profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity of such a compound. We will proceed by postulating a plausible primary target class—protein kinases—and then detail a systematic approach to compare its activity against a broad spectrum of other kinases and distinct protein families, supported by detailed experimental protocols and data interpretation guidelines.

Strategic Framework for Assessing Cross-Reactivity

A robust assessment of selectivity is not a single experiment but a tiered, logical workflow. The goal is to move from high-potency on-target activity to a comprehensive understanding of potential off-target liabilities. Our strategy for characterizing Cmpd-AZE-ISO follows this principle.

Hypothesized Primary Target Class: Protein Kinases

The ATP-binding site of protein kinases is a common target for small molecule inhibitors.[6] The azetidine and isoindoline fragments of Cmpd-AZE-ISO provide a structural basis to hypothesize its potential as a kinase inhibitor. Therefore, our initial investigation will focus on a representative serine/threonine kinase, Pim1 , which is implicated in cell survival and proliferation and is a target in oncology research.[7]

The workflow is designed to first confirm potent inhibition of the primary target and then expand the search for off-target interactions in a systematic manner.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Orthogonal & Safety Screening A Potency Determination (IC50) on Primary Target (Pim1) B Mechanism of Action (MOA) (e.g., ATP-Competitive) A->B If potent C Broad Kinome Panel Screen (e.g., >300 kinases) B->C Proceed if selective within kinase family D Single-Dose % Inhibition C->D E IC50 Follow-up on Hits (>50% inhibition) D->E F GPCR Panel Screen (Binding or Functional Assay) E->F Define kinome selectivity G Other Safety Panels (e.g., hERG, CYPs) F->G

Figure 1: Tiered workflow for assessing compound cross-reactivity.

Comparative Data Analysis: Cmpd-AZE-ISO vs. Alternatives

To contextualize the performance of Cmpd-AZE-ISO, we compare its hypothetical data against two reference compounds:

  • Reference Kinase Inhibitor (Ref-KI): A known selective Pim1 inhibitor (e.g., TCS PIM-1 1).[7]

  • Promiscuous Inhibitor (Promiscuous-KI): A multi-targeted kinase inhibitor (e.g., Staurosporine).

The data presented below is illustrative, designed to demonstrate how to present and interpret results from a comprehensive screening cascade.

Table 1: Potency and Selectivity against Primary Target and Related Kinases

This table summarizes the initial validation against the primary target, Pim1, and two closely related kinases, Pim2 and Pim3. Potency is measured as the half-maximal inhibitory concentration (IC50).

CompoundPim1 IC50 (nM)Pim2 IC50 (nM)Pim3 IC50 (nM)Selectivity (Pim2 vs Pim1)Selectivity (Pim3 vs Pim1)
Cmpd-AZE-ISO 15 250 450 16.7-fold 30.0-fold
Ref-KI1218030015.0-fold25.0-fold
Promiscuous-KI58101.6-fold2.0-fold

Interpretation: The hypothetical data show that Cmpd-AZE-ISO is a potent Pim1 inhibitor, comparable to the reference compound. It demonstrates good selectivity against other Pim family kinases, a desirable trait for a tool compound. In contrast, the promiscuous inhibitor shows little selectivity.

Table 2: Broad Kinome Selectivity Profile (Top 10 Hits)

Following potent on-target activity, a broad kinase panel screen is essential to uncover unexpected off-target interactions.[6] The results are typically first generated as percent inhibition at a single high concentration (e.g., 1 µM) and followed up with IC50 determination for significant hits.[8]

Kinase TargetCmpd-AZE-ISO (%Inh @ 1µM)Cmpd-AZE-ISO (IC50, nM)Promiscuous-KI (%Inh @ 1µM)Promiscuous-KI (IC50, nM)
Pim1 (Primary) 99% 15 100% 5
CLK185%12098%25
DYRK278%21095%40
GSK3B65%55099%15
CDK245%>100097%30
MAPK122%>500092%80
SRC15%>1000096%20
EGFR8%>1000094%60
BTK5%>1000091%75
ABL13%>1000093%50

Interpretation: Cmpd-AZE-ISO shows a relatively clean kinome profile, with significant inhibition (>50%) observed for only a few kinases outside the primary target. The follow-up IC50 values reveal a selectivity window of at least 8-fold (120 nM vs. 15 nM) for the most potent off-target (CLK1). This contrasts sharply with the promiscuous inhibitor, which inhibits a wide range of kinases with high potency.

Table 3: Orthogonal GPCR Cross-Reactivity Screen

Given that the isoindoline scaffold is found in compounds targeting GPCRs, it is crucial to perform an orthogonal screen against a panel of these receptors to ensure target class selectivity.[4][9] A radioligand binding assay is a common format for this purpose.

GPCR TargetCmpd-AZE-ISO (% Displacement @ 10µM)
Dopamine D212%
Dopamine D318%
Serotonin 5-HT2A8%
Adrenergic alpha-1A5%
Muscarinic M1<5%

Interpretation: At a high concentration of 10 µM, Cmpd-AZE-ISO shows minimal interaction with a representative panel of GPCRs, suggesting it does not have significant cross-reactivity with this target class. This is a critical self-validating step to confirm its primary activity as a kinase inhibitor.[10]

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of cross-reactivity data hinges on robust and well-validated assay protocols.[11][12] Below are detailed methodologies for the key experiments described.

Protocol 1: ADP-Glo™ Kinase Activity Assay (for IC50 Determination)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a widely used format for primary screening and selectivity profiling.

A. Principle of the Assay The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert ADP to ATP, which is then used by a luciferase to generate light. The luminescent signal is proportional to the ADP produced and thus to kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Inhibition by Cmpd-AZE-ISO C Add Reagent 1: Terminate Reaction, Deplete unused ATP B->C D Add Reagent 2: Convert ADP to ATP C->D E ATP + Luciferin -> Light D->E

Figure 2: Workflow for the ADP-Glo™ kinase assay.

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpd-AZE-ISO in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions to a 384-well assay plate. Include "vehicle" (100% DMSO) controls for 0% inhibition and a known inhibitor for 100% inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing Pim1 kinase and a suitable substrate (e.g., PIMtide) in reaction buffer.

    • Prepare a 2X ATP solution. The ATP concentration should be set at the apparent ATP Km for the kinase to ensure accurate potency assessment.[13]

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Add 10 µL of the 2X ATP solution to initiate the reaction. The final volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (for GPCR Screening)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a direct measure of binding affinity.[4]

A. Principle of the Assay Cell membranes expressing the GPCR of interest are incubated with a specific radiolabeled ligand (e.g., ³H-Spiperone for the D2 receptor) and the test compound. If the test compound binds to the receptor, it will compete with and displace the radioligand. The amount of bound radioactivity is measured after separating the membranes from the unbound ligand, typically by rapid filtration.

B. Step-by-Step Methodology

  • Compound Preparation: Prepare dilutions of Cmpd-AZE-ISO in assay buffer. For single-point screening, a final concentration of 10 µM is standard.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes from a cell line overexpressing the target GPCR (e.g., CHO-D2).

    • Radiolabeled ligand at a concentration near its dissociation constant (Kd).

    • Test compound (Cmpd-AZE-ISO) or vehicle control.

    • For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. The membranes are trapped on the filter, while the unbound ligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-Specific Binding (NSB).

    • Calculate the percent displacement (or inhibition) for the test compound: % Displacement = (1 - (Compound Signal - NSB) / (Vehicle Signal - NSB)) * 100

Conclusion: Building a Complete Picture of Selectivity

The comprehensive evaluation of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (Cmpd-AZE-ISO) , or any novel compound, requires a disciplined, evidence-based approach that extends beyond its primary target. As demonstrated, a logical workflow—from initial potency determination to broad kinome scanning and orthogonal safety screening—is essential for building a reliable selectivity profile.[6][14] By employing self-validating and industry-standard biochemical assays, such as the ADP-Glo™ kinase assay and radioligand binding assays, researchers can generate high-quality, reproducible data.

References

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Reavill, C., et al. (2001). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Pan, W., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Bdioui, S. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]

  • Singh, S. (2022). A Review on Synthesis and Pharmacological Activities of Isoindole Derivatives. World Journal of Pharmaceutical Research. [Link]

  • Lansky, D. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. [Link]

  • Rajulu, C. G., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research. [Link]

  • Kumar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Singh, G., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Sources

Validation

A Comparative Guide to Benchmarking the Efficacy of Novel p53-MDM2 Interaction Inhibitors in Cancer Cell Models: A Case Study with 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

This guide provides a comprehensive framework for evaluating the cellular efficacy of novel compounds designed to inhibit the p53-MDM2 protein-protein interaction, a critical target in oncology. As a case study, we will...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cellular efficacy of novel compounds designed to inhibit the p53-MDM2 protein-protein interaction, a critical target in oncology. As a case study, we will outline a benchmarking strategy for a hypothetical novel chemical entity, 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, hereafter referred to as Azo-Iso-1 . This molecule incorporates structural motifs from both azetidine and isoindoline scaffolds, which are features of various reported anticancer agents[1][2][3]. Our objective is to rigorously compare its performance against established p53-MDM2 inhibitors, providing a clear, data-driven assessment of its potential as a therapeutic candidate.

The p53-MDM2 Axis: A Prime Target for Cancer Therapy

The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation. It acts as a transcription factor that, in response to cellular stress, can halt the cell cycle or initiate programmed cell death (apoptosis)[4][5]. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (Mouse Double Minute 2 homolog)[6][7]. In many cancers with wild-type p53, the p53 pathway is functionally inactivated by the overexpression of MDM2, which binds to p53, blocks its transcriptional activity, and targets it for proteasomal degradation[4][8].

The discovery that this interaction can be disrupted by small molecules has opened a promising avenue for cancer therapy. By inhibiting the p53-MDM2 interaction, these compounds can stabilize and reactivate p53, leading to selective apoptosis and cell cycle arrest in cancer cells that rely on MDM2 overexpression for survival[6][9]. This guide details the experimental strategy to validate and benchmark a novel compound, Azo-Iso-1 , within this therapeutic paradigm.

Diagram 1: The p53-MDM2 Signaling Pathway

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus Stress Oncogenic Stress, DNA Damage, Hypoxia p53 p53 (Wild-Type) Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces transcription (Negative Feedback) p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Binds & Ubiquitinates (Inhibition/Degradation) Azo_Iso_1 Azo-Iso-1 (Inhibitor) Azo_Iso_1->MDM2 Blocks Interaction CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Leads to

Caption: A diagram of the p53-MDM2 regulatory loop and the inhibitor's mechanism.

Benchmarking Strategy: A Multi-Faceted Approach

To comprehensively evaluate Azo-Iso-1 , we will compare its performance against two well-characterized p53-MDM2 inhibitors: Nutlin-3a and RG7388 (Idasanutlin) . Our assessment will be based on a series of in-vitro cellular assays designed to answer four fundamental questions:

  • Cytotoxicity: Does the compound effectively kill cancer cells?

  • Target Engagement: Does the compound bind to its intended target, MDM2, within the cell?

  • Pathway Activation: Does target engagement lead to the reactivation of the p53 pathway?

  • Mechanism of Cell Death: Is the observed cytotoxicity mediated by the intended apoptotic pathway?

Selection of Cell Models

The choice of appropriate cell lines is critical for a meaningful evaluation. Our panel will include:

  • SJSA-1 (Osteosarcoma): This cell line possesses wild-type TP53 and amplification of the MDM2 gene, making it highly dependent on the p53-MDM2 interaction for survival and thus an excellent positive model system[10].

  • WM35 (Melanoma): A BRAF V600E mutant melanoma cell line with wild-type TP53, representing another solid tumor type where MDM2 inhibition is a viable strategy[11].

  • HCT116 p53-/- (Colon Cancer): A p53 knockout cell line that will serve as our negative control. An effective p53-MDM2 inhibitor should show significantly reduced activity in these cells, confirming its mechanism of action is p53-dependent[12].

Experimental Workflow

The following diagram illustrates the logical flow of our benchmarking experiments.

Diagram 2: Experimental Workflow for Compound Benchmarking

Experimental_Workflow Start Start: Candidate Compound (Azo-Iso-1) & Comparators Cell_Culture Culture Cell Lines: SJSA-1 (p53 WT, MDM2-amp) WM35 (p53 WT) HCT116 p53-/- (Negative Control) Start->Cell_Culture Assay_1 Assay 1: Cell Viability (XTT) Determine IC50 values Cell_Culture->Assay_1 Decision_1 Is IC50 in p53 WT cells potent? Is there a significant shift in p53-/- cells? Assay_1->Decision_1 Assay_2 Assay 2: Target Engagement (CETSA) Confirm intracellular binding to MDM2 Decision_1->Assay_2 Yes Conclusion Conclusion: Efficacy & Mechanism of Action Profile Decision_1->Conclusion No (De-prioritize) Assay_3 Assay 3: Pathway Activation (Western Blot) Measure p53 & p21 upregulation Assay_2->Assay_3 Assay_4 Assay 4: Apoptosis Induction (Caspase-3 Assay) Quantify apoptotic response Assay_3->Assay_4 Analysis Comparative Data Analysis: Azo-Iso-1 vs. Nutlin-3a vs. RG7388 Assay_4->Analysis Analysis->Conclusion

Caption: The workflow for evaluating novel p53-MDM2 inhibitors in cell models.

Detailed Experimental Protocols

Cell Viability Assay (XTT)

This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The XTT assay is preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and reducing variability[13][14].

Protocol:

  • Cell Seeding: Seed SJSA-1, WM35, and HCT116 p53-/- cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Azo-Iso-1 , Nutlin-3a, and RG7388 in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation and Measurement: Incubate the plates for 4 hours at 37°C. Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Cellular Target Engagement Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation[15].

Protocol:

  • Cell Culture and Treatment: Culture SJSA-1 cells to ~80% confluency. Treat the cells with Azo-Iso-1 (at 1x and 10x its IC₅₀) or vehicle control for 2 hours at 37°C.

  • Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Denaturation: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the levels of MDM2 by Western blot. A successful target engagement will result in more soluble MDM2 protein at higher temperatures in the drug-treated samples compared to the vehicle control.

Pathway Activation Assay (Western Blot)

Reactivation of p53 should lead to the increased expression of its downstream transcriptional targets, most notably the cyclin-dependent kinase inhibitor p21[10].

Protocol:

  • Cell Treatment: Seed SJSA-1 and HCT116 p53-/- cells in 6-well plates. Treat the cells with Azo-Iso-1 , Nutlin-3a, and RG7388 at their respective IC₅₀ concentrations for 24 hours.

  • Protein Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% polyacrylamide gel[16]. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C[17][18].

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL detection reagent.

  • Analysis: Quantify the band intensities and normalize the levels of p53 and p21 to the loading control. Expect to see an increase in p53 and p21 levels only in the p53 wild-type cells (SJSA-1) treated with the inhibitors.

Apoptosis Induction (Caspase-3 Activity Assay)

To confirm that the observed cytotoxicity is due to apoptosis, we will measure the activity of Caspase-3, a key executioner caspase[19].

Protocol:

  • Cell Treatment: Treat SJSA-1 cells with Azo-Iso-1 and comparators at their IC₅₀ concentrations for 48 hours.

  • Lysate Preparation: Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions[20][21].

  • Caspase-3 Activity Measurement: In a 96-well plate, add cell lysate to a reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation and Reading: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in Caspase-3 activity relative to the vehicle-treated control.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, concise tables for easy comparison. Below are examples of how the data could be presented.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
CompoundSJSA-1 (p53 WT, MDM2-amp)WM35 (p53 WT)HCT116 p53-/- (Negative Control)Selectivity (p53-/- / SJSA-1)
Azo-Iso-1 0.250.60> 20> 80x
Nutlin-3a 0.400.95> 30> 75x
RG7388 0.050.15> 5> 100x

Data are hypothetical means from n=3 independent experiments.

Interpretation: A successful candidate like Azo-Iso-1 should exhibit potent, single-digit micromolar or nanomolar activity in the p53 wild-type cell lines. Crucially, its IC₅₀ in the p53-/- cell line should be significantly higher, demonstrating a strong dependence on p53 for its cytotoxic effect[12].

Table 2: Summary of Mechanistic Assay Results
Compound (at IC₅₀)Target Engagement (CETSA Shift)p53 Stabilization (Fold Increase)p21 Induction (Fold Increase)Caspase-3 Activation (Fold Increase)
Azo-Iso-1 Yes4.56.05.5
Nutlin-3a Yes4.05.24.8
RG7388 Yes6.28.57.0

Data are hypothetical and represent relative changes compared to vehicle control in SJSA-1 cells.

Interpretation: The data should confirm that Azo-Iso-1 engages MDM2, leading to a robust increase in p53 and p21 protein levels, which in turn results in a significant activation of the apoptotic machinery via Caspase-3. The magnitude of these effects should be comparable to or better than the established inhibitors.

Conclusion

This guide provides a rigorous, logical, and experimentally validated framework for benchmarking the efficacy of novel p53-MDM2 inhibitors. By following this multi-assay approach, researchers can confidently assess the cytotoxic potential, confirm the on-target mechanism of action, and build a compelling data package for promising new chemical entities like Azo-Iso-1 . A successful outcome from this series of experiments would position Azo-Iso-1 as a strong candidate for further preclinical development, supported by objective, comparative data against established standards in the field.

References

  • Vassilev, L. T. (2007). Small-molecule inhibitors of the p53-MDM2 interaction. PubMed. [Link]

  • Zhang, X., et al. (2022). MDM2 inhibitors: Targeting p53-MDM2 interaction to anti-cancer. E3S Web of Conferences. [Link]

  • Al-Sanea, M. M., et al. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy. [Link]

  • Pazgier, M., et al. (2012). D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. Proceedings of the National Academy of Sciences. [Link]

  • Vassilev, L. T. (2004). Small molecule inhibitors of p53/MDM2 interaction. PubMed. [Link]

  • Güler, E., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]

  • Molecular Devices. Cell Viability, Cell Proliferation, and Cytotoxicity Assays. Molecular Devices. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules. [Link]

  • Erlanson, D. A. (2013). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Espadinha, M., et al. (2019). An Effective Virtual Screening Protocol To Identify Promising p53–MDM2 Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Sygnature Discovery. (2020). Strategies for target and pathway engagement in cellular assays. Sygnature Discovery. [Link]

  • Callaway, J., et al. (2021). Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. XULA Digital Commons. [Link]

  • Naqvi, S. A. T., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules. [Link]

  • Balaramnavar, V. M., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sahoo, B., et al. (2024). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. [Link]

  • Wu, C. E., et al. (2019). TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response. Cancer Cell International. [Link]

  • Wang, T., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Robers, M. (2026). Expand the Druggable Proteome with Intracellular Target Engagement. The Scientist. [Link]

  • SciLifeLab. (2016). Probing intracellular target engagement in live cells. SciLifeLab. [Link]

  • Drummond, C. J., et al. (2016). MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation. Oncotarget. [Link]

  • Various Authors. (2015). What are a suitable conditions for doing a western blot to look at p21 expression? ResearchGate. [Link]

  • Various Authors. (2022). P21 Western Blot? ResearchGate. [Link]

  • Wu, C. E., et al. (2019). Abstract 3034: TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response. Cancer Research. [Link]

  • Al-Sanea, M. M., et al. (2018). Full article: Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Taylor & Francis Online. [Link]

  • Hoshi, S., et al. (2021). Western blot analysis of p21 protein expression. ResearchGate. [Link]

Sources

Validation

Structural Activity Relationship (SAR) Guide: Evaluating 2-(Azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole as a Rigidified Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary In modern drug discovery, particularly in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In modern drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and highly selective kinase inhibitors, the choice of linker or spacer is as critical as the pharmacophores themselves. The compound 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (CAS: 1466949-67-6) represents a highly optimized, rigidified structural motif[1]. By coupling a monocyclic azetidine ring to a bicyclic isoindoline system, this scaffold provides a precise spatial vector that overcomes the pharmacokinetic and entropic limitations of traditional flexible aliphatic chains.

This guide objectively compares the structural activity relationship (SAR) of the azetidine-isoindoline scaffold against alternative monocyclic and flexible linkers, providing mechanistic insights and self-validating experimental protocols for its application in drug design.

Mechanistic Rationale: The Case for Rigidification

When designing bifunctional molecules, flexible alkyl or PEG linkers often suffer from high conformational flexibility. This flexibility incurs a massive entropic penalty ( ΔS ) upon binding to the target protein or forming a ternary complex.

Substituting flexible chains with the azetidine-isoindoline scaffold provides three distinct mechanistic advantages:

  • Conformational Restriction: The highly strained 4-membered azetidine ring severely restricts dihedral angles. This pre-organizes the molecule into a bioactive conformation, significantly lowering the entropic barrier required for target engagement[2].

  • Enhanced Physicochemical Properties: Azetidine increases the fraction of sp3-hybridized carbons ( Fsp3​ ). A higher Fsp3​ correlates directly with improved aqueous solubility and reduced off-target promiscuity. Meanwhile, the flat, lipophilic isoindoline moiety is ideal for π−π stacking or anchoring into narrow hydrophobic pockets[3].

  • Metabolic Stability: Unlike larger heterocycles (e.g., pyrrolidine or piperidine), the azetidine ring is less susceptible to oxidative metabolism by Cytochrome P450 enzymes due to its ring strain and the steric hindrance around its α -protons.

G Target Target Protein (e.g., HPK1) Ternary Ternary Complex Formation Target->Ternary PROTAC Azetidine-Isoindoline PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Fig 1: PROTAC degradation pathway utilizing the azetidine-isoindoline rigid linker.

SAR Comparison: Azetidine-Isoindoline vs. Alternatives

Recent SAR campaigns targeting hematopoietic progenitor kinase 1 (HPK1) and Estrogen Receptors (ER) have systematically compared monocyclic linkers[2][3]. As detailed in the table below, contracting the linker ring size from piperidine (6-membered) to azetidine (4-membered) yields profound improvements in both degradation efficacy ( Dmax​ ) and oral bioavailability ( F% ).

Table 1: Comparative SAR Profile of Linker Scaffolds in PROTACs
Linker ScaffoldTarget Degradation ( Dmax​ ) DC50​ (nM)Oral Bioavailability ( F% )Conformational Entropy Penalty
Flexible Alkyl Chain < 50%> 100.0< 10%High (Highly flexible)
Piperidine-Isoindoline ~ 84%2.3 - 20.0~ 30%Moderate
Pyrrolidine-Isoindoline ~ 85%15.0~ 40%Moderate
Azetidine-Isoindoline > 95% < 5.0 > 80% Low (Highly restricted)

Data Interpretation: The azetidine-isoindoline linker consistently outperforms larger rings. In a recent HPK1 PROTAC study, an azetidine-based degrader achieved an exceptional DC50​ of 4.5 nM and an oral bioavailability of 81.7%, vastly superior to its piperidine counterparts[2].

Experimental Workflow & Self-Validating Protocols

To objectively evaluate the SAR of the 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole scaffold, researchers must employ a robust, self-validating experimental pipeline.

Workflow S1 1. Amide Coupling Synthesis S2 2. LC-MS / NMR Validation S1->S2 S3 3. TR-FRET Binding Assay S2->S3 S4 4. Cellular Degradation (WB) S3->S4 S5 5. PK/PD Profiling S4->S5

Fig 2: Step-by-step experimental workflow for evaluating linker SAR.

Protocol: Synthesis and Biological Validation

Step 1: Scaffold Synthesis (Amide Coupling)

  • Procedure: React Boc-protected azetidine-3-carboxylic acid (1.0 eq) with 2,3-dihydro-1H-isoindole (1.1 eq) in DMF.

  • Causality of Reagents: Utilize HATU (1.2 eq) and DIPEA (3.0 eq) rather than standard EDC/HOBt. The secondary amine of isoindoline is sterically hindered; HATU accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester, driving the coupling to completion and minimizing epimerization.

  • Self-Validation Checkpoint: Perform 1 H-NMR. The disappearance of the secondary amine N-H proton of the isoindoline and the emergence of distinct rotameric peaks (due to the restricted rotation of the newly formed amide bond) confirm successful coupling.

Step 2: Deprotection & Warhead Attachment

  • Procedure: Treat the intermediate with 4M HCl in Dioxane to cleave the Boc group. The exposed azetidine nitrogen is then functionalized via SN​Ar or reductive amination with the target-binding warhead.

Step 3: Cellular Degradation Assay (Event-Driven Pharmacology)

  • Procedure: Incubate target cells (e.g., Jurkat cells) with varying concentrations of the synthesized azetidine-isoindoline PROTAC (0.1 nM to 10 μ M) for 24 hours. Lyse cells and quantify target protein levels via Western Blot or HiBiT knock-in luminescence.

  • Self-Validation Checkpoint (Critical): To prove that degradation is mechanistically driven by ternary complex formation and not an artifact of off-target cytotoxicity, run a parallel control pre-treated with an excess (10 μ M) of the free E3 ligase ligand (e.g., thalidomide) or a proteasome inhibitor (e.g., MG132). A complete rescue of the target protein band confirms true event-driven target degradation[2].

Conclusion

Replacing flexible linkers with the 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole scaffold is a highly effective strategy for optimizing the SAR of targeted therapeutics. By minimizing conformational entropy and improving physicochemical properties ( Fsp3​ ), this rigidified motif significantly enhances binding affinity, degradation efficiency, and oral bioavailability.

References

1.[2] Title: Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

2.[3] Title: Discovery of ERD-3111 as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Comparative

orthogonal assay validation for 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole screening

A Senior Scientist's Guide to Orthogonal Hit Validation in Drug Discovery A Comparative Analysis for Validating Hits from a 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole-based Screening Campaign Introduction: The Imp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Scientist's Guide to Orthogonal Hit Validation in Drug Discovery

A Comparative Analysis for Validating Hits from a 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole-based Screening Campaign

Introduction: The Imperative of Orthogonal Validation

In the landscape of high-throughput screening (HTS), the identification of "hits"—compounds that modulate a target of interest—is merely the first step in a long and rigorous journey. Primary screens are designed for speed and scale, but this often comes at the cost of precision, leading to a significant number of false positives. These artifacts can arise from various sources, including compound autofluorescence, aggregation, or non-specific reactivity with assay components. Relying on a single screening method is a precarious strategy that can lead to the costly pursuit of erroneous leads.[1]

This guide provides an in-depth comparison of two powerful orthogonal assays for validating hits from a hypothetical HTS campaign. We will consider a scenario where 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole (hereafter referred to as "Compound-A"), a novel scaffold containing biologically relevant azetidine and isoindoline motifs[5][6][7], has been identified as an inhibitor of a critical protein-protein interaction (PPI) between Target Protein X (TPX) and Binding Partner Y (BPY) . Our primary screen was a fluorescence polarization (FP) assay, and we now seek to validate this finding with rigor. We will compare a secondary proximity-based immunoassay, AlphaLISA, with a label-free biophysical method, Surface Plasmon Resonance (SPR).

The Validation Workflow: From Primary Hit to Confirmed Lead

A logical progression from a primary screening hit to a validated lead involves sequential assays that provide increasingly detailed mechanistic information. This workflow ensures that resources are focused only on the most promising candidates.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Confirmation HTS Primary HTS (e.g., Fluorescence Polarization) Hit Initial Hit Identified (Compound-A) HTS->Hit Identifies potential inhibitors Alpha Orthogonal Assay 1 (AlphaLISA) Hit->Alpha Confirms activity with different technology SPR Orthogonal Assay 2 (Surface Plasmon Resonance) Hit->SPR Confirms direct binding & measures kinetics Confirmed Confirmed Hit (Candidate for Lead Optimization) Alpha->Confirmed SPR->Confirmed

Caption: High-level workflow for hit validation.

Orthogonal Method 1: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

Scientific Principle & Rationale

AlphaLISA is a bead-based, no-wash immunoassay that measures molecular interactions with exceptional sensitivity.[8] The technology relies on two types of hydrogel-coated beads: Donor beads and Acceptor beads.[9] For our TPX-BPY interaction, we would conjugate a biotinylated version of TPX to a streptavidin-coated Donor bead. An antibody specific to BPY would be conjugated to an Acceptor bead.

When TPX and BPY interact, they bring the Donor and Acceptor beads within a critical proximity of ~200 nm.[8] Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen molecules. If an Acceptor bead is nearby, this singlet oxygen triggers a cascade of energy transfer within the Acceptor bead, culminating in a strong light emission at 615 nm.[10] An inhibitor like Compound-A disrupts the TPX-BPY interaction, separating the beads and causing a loss of signal.

Causality: We choose AlphaLISA as our first orthogonal test because it relies on a different mechanism (chemiluminescence and energy transfer) than the primary FP screen (light polarization). This immediately helps to rule out artifacts like compound autofluorescence that can plague FP assays. Its homogeneous, add-and-read format also makes it suitable for dose-response confirmation of multiple hits.[11]

G cluster_0 A) TPX-BPY Interaction (No Inhibitor) cluster_1 B) Interaction Disrupted (Inhibitor Present) Donor Bead SA Streptavidin Donor Bead->SA Singlet ¹O₂ Donor Bead->Singlet Transfer Acceptor Bead Emission Emission (615 nm) Acceptor Bead->Emission TPX Biotin-TPX BPY BPY TPX->BPY Interaction Ab Anti-BPY Ab BPY->Ab Ab->Acceptor Bead SA->TPX Excitation Excitation (680 nm) Excitation->Donor Bead Singlet->Acceptor Bead Donor Bead2 SA2 Streptavidin Donor Bead2->SA2 Acceptor Bead2 TPX2 Biotin-TPX Inhibitor Compound-A TPX2->Inhibitor BPY2 BPY Ab2 Anti-BPY Ab BPY2->Ab2 BPY2->Inhibitor Ab2->Acceptor Bead2 SA2->TPX2 Excitation2 Excitation (680 nm) Excitation2->Donor Bead2 NoSignal NO SIGNAL

Caption: Principle of the AlphaLISA PPI inhibition assay.

Experimental Protocol: AlphaLISA IC₅₀ Determination
  • Reagent Preparation:

    • Prepare Assay Buffer: 1x PBS, 0.1% BSA, 0.05% Tween-20.

    • Prepare Compound-A serial dilutions in 100% DMSO, followed by an intermediate dilution in Assay Buffer to a final DMSO concentration of 1%.

    • Prepare Biotin-TPX and BPY proteins to their optimized concentrations in Assay Buffer.

    • Prepare a mix of Streptavidin-Donor beads and Anti-BPY-Acceptor beads in Assay Buffer, protected from light.[9]

  • Assay Procedure (384-well format):

    • Add 5 µL of Compound-A dilution or vehicle control (1% DMSO) to each well.

    • Add 10 µL of a mix containing Biotin-TPX and BPY proteins.

    • Incubate for 60 minutes at room temperature to allow the protein interaction and inhibition to reach equilibrium.

    • Add 10 µL of the AlphaLISA bead mix to all wells under subdued light.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an AlphaLISA-compatible reader, measuring light emission at 615 nm.[8]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to vehicle (0% inhibition) and no-protein (100% inhibition) controls.

    • Plot percent inhibition versus log[Compound-A] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Performance Data: AlphaLISA
ParameterValue
Assay Window (S/B) >150-fold
Z'-factor 0.85
Compound-A IC₅₀ 4.8 µM
Hill Slope 1.1

This data confirms that Compound-A inhibits the TPX-BPY interaction in a dose-dependent manner in a secondary assay format, significantly strengthening our confidence in the hit.

Orthogonal Method 2: Surface Plasmon Resonance (SPR)

Scientific Principle & Rationale

SPR is a powerful, label-free biophysical technique that provides real-time data on the kinetics and affinity of molecular interactions.[12][13] The technology works by detecting changes in the refractive index at the surface of a gold sensor chip.

In our scenario, we would covalently immobilize the larger protein, TPX, onto the sensor surface.[14] A solution containing our analyte, Compound-A, is then flowed over the surface. If Compound-A binds to the immobilized TPX, the accumulation of mass on the surface changes the local refractive index. This change is detected by a laser and is proportional to the binding response, measured in Response Units (RU). The output is a "sensorgram," which plots RU over time.[12]

Causality: SPR is the gold standard for orthogonal validation because its principle is entirely biophysical and independent of labels, fluorescence, or enzymatic reactions.[15] It provides a direct measure of binding. Crucially, SPR yields detailed kinetic information—the association rate (kₐ) and the dissociation rate (kₔ)—from which the equilibrium dissociation constant (Kₗ) can be calculated (Kₗ = kₔ/kₐ). This kinetic data is invaluable for understanding the compound's mechanism of action and for structure-activity relationship (SAR) studies.[13]

G Figure 3: Principle of Surface Plasmon Resonance (SPR) cluster_0 SPR Experimental Setup cluster_1 Resulting Sensorgram Sensor Sensorgram

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Guide Objective: This document provides a comprehensive, step-by-step protocol for the safe and environmentally responsible disposal of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. The procedures outlined herein ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Objective: This document provides a comprehensive, step-by-step protocol for the safe and environmentally responsible disposal of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds and adhering to established laboratory safety principles, this guide ensures a self-validating system for waste management, safeguarding both personnel and the environment.

Foundational Principles: A Proactive Approach to Chemical Waste

The proper disposal of any research chemical begins with a thorough understanding of its potential hazards. For a novel or specialized compound like 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach is mandatory. We must infer potential risks from its constituent chemical motifs and treat the substance as hazardous until proven otherwise.

This compound's structure features three key components:

  • Azetidine Ring: A four-membered, nitrogen-containing heterocycle. While less reactive than its three-membered aziridine counterpart, the ring is under considerable strain, which can influence its chemical behavior.[1][2]

  • 2,3-dihydro-1H-isoindole (Isoindoline): A bicyclic structure that falls into the broad class of heterocyclic aromatic amines.

  • Amide Linkage: A generally stable functional group connecting the two ring systems.

Compounds containing heterocyclic amines can pose long-term environmental risks due to their high solubility and potential for persistence in aquatic environments.[3] Therefore, under no circumstances should this compound or its solutions be discharged into the sewer system.[4][5] The primary disposal route for this chemical is collection by a licensed hazardous waste management service, which will typically utilize high-temperature incineration.[6]

Pre-Disposal Safety and Handling

Before beginning any work that will generate waste, ensure all necessary safety measures are in place.

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The causality is simple: create an impermeable barrier between the researcher and the potentially hazardous material.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl gloves.Prevents dermal absorption. Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166.[7]Protects eyes from dust, aerosols, and splashes.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a certified chemical fume hood.A fume hood is essential to prevent inhalation of fine dust particles or aerosols.[7]
Engineering Controls

All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood.[7] This engineering control is critical for preventing the inhalation of airborne particles and containing any potential spills.

Step-by-Step Disposal Protocol

This protocol addresses the disposal of the pure compound, contaminated labware, and dilute solutions. The guiding principle is containment and segregation into the correct hazardous waste stream.

Workflow for Disposal of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

cluster_prep Preparation cluster_collection Collection & Storage cluster_final Final Disposal PPE 1. Don PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in Fume Hood SolidWaste 3a. Pure Compound & Contaminated Solids FumeHood->SolidWaste SolidContainer 4a. Collect in 'Solid Hazardous Waste' Container (Labeled, Sealed) SolidWaste->SolidContainer LiquidWaste 3b. Contaminated Solutions LiquidContainer 4b. Collect in 'Liquid Hazardous Waste' Container (Labeled, Sealed) LiquidWaste->LiquidContainer TempStore 5. Temporary Storage in Lab (Designated Area, Secondary Containment) SolidContainer->TempStore LiquidContainer->TempStore EHS 6. Schedule Pickup with EHS or Licensed Contractor TempStore->EHS Incineration 7. Ultimate Disposal (High-Temperature Incineration) EHS->Incineration

Caption: Disposal workflow from PPE to final incineration.

Unused or Waste Pure Compound (Solid)
  • Preparation: Inside a chemical fume hood, place a properly labeled "Solid Hazardous Waste" container. The label must include the full chemical name and associated hazards.

  • Transfer: Carefully transfer the solid waste from its original vial or a weighing vessel into the waste container using a dedicated spatula. Avoid creating dust.[7]

  • Seal: Securely close the waste container.

  • Decontaminate: Wipe the spatula and any surfaces with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials (e.g., paper towels) in the same solid waste container.

Contaminated Disposable Materials
  • Segregation: All items that have come into direct contact with the compound are considered hazardous waste. This includes:

    • Gloves

    • Weighing papers

    • Pipette tips

    • Contaminated paper towels or bench protectors

  • Collection: Place these items directly into the designated "Solid Hazardous Waste" container. Do not overfill the container.

Contaminated Solutions (Liquid)
  • Segregation: Never mix incompatible waste streams. Collect aqueous solutions and organic solvent solutions in separate, clearly labeled "Liquid Hazardous Waste" containers.

  • Labeling: The container label must specify all chemical components, including solvents and the estimated concentration of the title compound.

  • Collection: Carefully pour or pipette the waste solution into the appropriate liquid waste container.

  • Prohibition: Do not pour any solution containing this compound down the drain. [3] Heterocyclic amines can be persistent environmental pollutants.

Contaminated Glassware
  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residue.

  • Collect Rinsate: This first rinse (rinsate) is considered hazardous and must be collected in the appropriate "Liquid Hazardous Waste" container.

  • Standard Cleaning: After the initial hazardous rinse, the glassware can typically be cleaned using standard laboratory procedures.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is crucial.

Spill Response
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material or sweep it up carefully to avoid creating dust.[7]

    • Place the spilled material and cleanup supplies into the "Solid Hazardous Waste" container.

    • Decontaminate the spill area with a suitable solvent and wash with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Prevent the spill from entering any drains.[4][7]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention and provide the SDS or chemical name if possible.[9]

Final Waste Management

All generated waste must be managed according to institutional and local regulations.

  • Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, preferably with secondary containment, away from incompatible materials like strong oxidizing agents and acids.[7]

  • Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.[6] Ensure all paperwork is completed accurately.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our laboratory's operational integrity.

References

  • Safety Data Sheet. (n.d.). Generic safety data sheet for azetidine derivatives.
  • Safety Data Sheet: Azetidine. (2020). Chemos GmbH&Co.KG. Retrieved April 7, 2026, from [Link]

  • Azetidine. (1964). Organic Syntheses Procedure. Retrieved April 7, 2026, from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. Retrieved April 7, 2026, from [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). UNM Chemistry. Retrieved April 7, 2026, from [Link]

  • 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. (n.d.). Nájera, C., Sansano, J. M., & Yus, M. ARKIVOC.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved April 7, 2026, from [Link]

  • Recovery of heterocyclic amines from dilute aqueous waste streams. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved April 7, 2026, from [Link]

  • Isoindole. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • The chemistry of isoindole natural products. (2013). Beilstein Journals. Retrieved April 7, 2026, from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved April 7, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Food Chemistry.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. (n.d.). Google Patents.
  • Synthetic modification of the azetidine products. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole: Essential Safety and Operational Protocols

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. It is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. It is intended for researchers, scientists, and drug development professionals. The guidance herein is based on a structural hazard assessment of the molecule's constituent functional groups and established best practices for laboratory safety.

Executive Summary: A Proactive Approach to Safety

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole is a novel heterocyclic compound with potential applications in pharmaceutical research. As specific toxicological data for this molecule is not widely available, a conservative and rigorous approach to safety is mandatory. Our core directive is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion—by adhering to the principles of As Low As Reasonably Achievable (ALARA). This guide moves beyond a simple checklist, providing the scientific rationale behind each recommendation to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: Deconstructing the Molecule

A thorough understanding of the potential hazards begins with a structural analysis of 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole. The molecule is comprised of two key heterocyclic systems linked by an amide bond: an azetidine ring and a dihydro-isoindole (isoindoline) core.

  • Azetidine Moiety: The azetidine ring is a four-membered, strained nitrogen heterocycle. Compounds in this class, such as Azetidine and Azetidine Hydrochloride, are known to be potent irritants and corrosives.[1][2][3][4] They can cause severe skin burns and serious eye damage.[1] Inhalation may lead to respiratory tract irritation.[4][5]

  • Isoindoline Moiety: Isoindole derivatives can also pose hazards, including skin, eye, and respiratory irritation.[6][7] Some analogues are classified as harmful if swallowed.[7]

Based on this analysis, we must assume the compound is, at a minimum, a skin and eye irritant and potentially corrosive, with a risk of respiratory irritation, particularly if handled as a fine powder.

Table 1: Anticipated Hazard Profile
Hazard TypePotential EffectBasis of Assessment
Dermal (Skin) Contact Causes skin irritation; potential for severe burns.[3]Based on the known corrosive nature of the azetidine functional group.[1][2]
Ocular (Eye) Contact Causes serious eye irritation; potential for severe damage.[3]Based on the known properties of azetidine and related heterocyclic compounds.[1]
Inhalation May cause respiratory tract irritation.[7]A common hazard for powdered chemical compounds and volatile amines.
Ingestion Harmful if swallowed.[7]A conservative assumption based on data for analogous isoindole structures.
Chemical Reactivity Stable under recommended storage. Avoid strong oxidizing agents and strong acids.[5]General reactivity profile for secondary amines and amides.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The required level of protection is dictated by the specific task being performed.

Routine Laboratory Operations

(e.g., handling sealed containers, working with dilute solutions in a fume hood)

  • Hand Protection: At a minimum, wear a single pair of standard nitrile laboratory gloves. It is crucial to inspect gloves for tears or pinholes before use. For tasks involving solvents, consult a glove compatibility chart to ensure an adequate breakthrough time.

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.

  • Body Protection: A flame-resistant lab coat should be worn, fully fastened, with sleeves extending to the wrists.

High-Exposure Potential Operations

(e.g., weighing the solid compound, preparing stock solutions, performing neat reactions)

These tasks must be performed within a certified chemical fume hood or a ventilated powder containment enclosure.

  • Hand Protection: Double-gloving is required. Wear a lighter-weight nitrile glove as the base layer and a heavier-duty nitrile or neoprene glove as the outer layer. This provides a buffer in case the outer glove is compromised, allowing time for safe removal and replacement.

  • Eye/Face Protection: Chemical splash goggles are required to provide a complete seal around the eyes, protecting against airborne powders and splashes. A full-face shield should be worn over the goggles when handling larger quantities (>1 gram) or when there is a significant risk of splashing.

  • Respiratory Protection: When handling the solid powder outside of a containment hood (which is strongly discouraged), a NIOSH-approved respirator with P100 (HEPA) filters is necessary. For handling concentrated solutions that may aerosolize, an air-purifying respirator with combination organic vapor/P100 cartridges should be used. All respirator use requires prior medical clearance and a documented fit test as per institutional policy.

  • Body Protection: A chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Table 2: PPE Selection Guide
TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Storage & Transport (Sealed) Single Nitrile GlovesSafety GlassesNot RequiredLab Coat
Weighing Solid Double Nitrile GlovesChemical Goggles & Face ShieldRequired if outside fume hoodLab Coat & Apron
Preparing Solutions Double Nitrile GlovesChemical GogglesRequired if outside fume hoodLab Coat
Running Reactions Double Nitrile GlovesSafety Glasses (in hood)Not Required (in hood)Lab Coat
Work-up & Purification Double Nitrile GlovesChemical GogglesNot Required (in hood)Lab Coat

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes the risk of accidental exposure and ensures procedural consistency.

Workflow for Handling 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

G cluster_prep Preparation & Staging cluster_handling Active Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Verify Fume Hood Certification is Current B 2. Assemble All Required Materials & PPE A->B C 3. Don Appropriate PPE (See Table 2) B->C D 4. Unpack & Inspect Container for Damage C->D E 5. Carefully Weigh Solid Using Tare Method D->E F 6. Prepare Solution or Add to Reaction E->F G 7. Securely Seal Primary Container & Reaction Vessel F->G H 8. Decontaminate Surfaces with Appropriate Solvent G->H I 9. Segregate Waste (Solid, Liquid, PPE) H->I J 10. Doff PPE in Correct Order (Gloves Last) I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe Handling & Decontamination Workflow.

Step-by-Step Guidance:

  • Preparation: Before retrieving the compound, verify that the chemical fume hood has been certified within the last year. Assemble all necessary glassware, reagents, and the correct level of PPE as outlined in Table 2.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Keep it segregated from strong oxidizing agents and acids.

  • Weighing: Always weigh the solid material within a fume hood or powder containment enclosure. Use anti-static tools and a draft shield to prevent dissemination of the powder.

  • Handling: Avoid creating dust.[5][6] If any material contacts the outer gloves, remove them immediately, dispose of them in the appropriate waste stream, and don a new pair.

  • Decontamination: After handling is complete, decontaminate the work surface (e.g., the fume hood sash and deck) with a suitable solvent (such as 70% ethanol or isopropanol) and wipe dry.

Emergency Procedures: Plan for the Unexpected

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Personal Exposure

G Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation ActionSkin Immediately remove contaminated clothing. Flush affected area with water for at least 15 minutes. Skin->ActionSkin ActionEyes Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting eyelids. Eyes->ActionEyes ActionInhalation Move to fresh air immediately. If breathing is difficult, provide oxygen. Inhalation->ActionInhalation Medical Seek Immediate Medical Attention. Bring SDS or this guide. ActionSkin->Medical ActionEyes->Medical ActionInhalation->Medical

Caption: Emergency Response Flowchart for Personal Exposure.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once. If they are not breathing, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Spill Management
  • Small Spill (Solid < 1g or Liquid < 20mL in a fume hood): Ensure proper PPE is worn. Gently cover the spill with an absorbent material like vermiculite or sand.[5] Carefully sweep or wipe up the material, place it in a sealed container, and label it as hazardous waste.

  • Large Spill (Any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.

Disposal Plan: Responsible End-of-Life Management

Chemical waste must be handled with the same care as the parent compound. All waste is to be considered hazardous.

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated absorbent materials, and grossly contaminated items (e.g., weigh boats).

    • Liquid Waste: Reaction mixtures, solutions, and solvent rinses. Do not mix incompatible waste streams.

    • Contaminated PPE: Used gloves, aprons, and other disposable items should be placed in a designated, sealed bag or container.

  • Containerization and Disposal:

    • Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.

    • The label must include the full chemical name of all components and the approximate percentages.

    • All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][6] Do not pour any amount of this material down the drain.[2][6]

By adhering to these rigorous safety and operational protocols, researchers can confidently and safely work with 2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole, ensuring both personal safety and the integrity of their scientific work.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • AAPPTec. Safety Data Sheet: D-Azetidine-2-carboxylic acid. [Link]

  • Kremer Pigmente. 2025. Safety Data Sheet: 24000 Isoindole Yellow-Orange, PY 139. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • PubChem. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid. [Link]

  • Capot Chemical. 2026. MSDS of (R)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride. [Link]

  • PubChem. Isoindole. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole
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Reactant of Route 2
2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole
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